molecular formula C7H15NO2 B187248 N-methoxy-N-methylpentanamide CAS No. 129118-11-2

N-methoxy-N-methylpentanamide

Cat. No.: B187248
CAS No.: 129118-11-2
M. Wt: 145.2 g/mol
InChI Key: CDTCEEGTCPVQNX-UHFFFAOYSA-N
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Description

N-methoxy-N-methylpentanamide is a chemical compound provided for research and experimental applications. This compound belongs to the class of N-methoxy-N-methylamides, commonly known as Weinreb amides . Weinreb amides are highly valued in synthetic organic chemistry as versatile intermediates due to their stability and predictable reactivity. They are primarily used for the synthesis of ketones from nucleophiles such as organolithium or Grignard reagents, a transformation that is fundamental in constructing complex molecular structures . The compound serves as a useful building block for the preparation of other optically active structures while maintaining their chirality . This product is intended for research use only and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methoxy-N-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-5-6-7(9)8(2)10-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTCEEGTCPVQNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396624
Record name N-methoxy-N-methylpentanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129118-11-2
Record name N-methoxy-N-methylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of N-Methoxy-N-methylpentanamide from Pentanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-methoxy-N-methylpentanamide, a Weinreb amide, from pentanoic acid. Weinreb amides are crucial intermediates in organic synthesis, particularly in the preparation of ketones and aldehydes, due to their ability to react with organometallic reagents without over-addition. This document details various synthetic methodologies, including direct coupling and two-step protocols involving the formation of an acyl chloride intermediate. Experimental procedures, quantitative data, and reaction mechanisms are presented to offer a thorough understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

N-methoxy-N-methylamides, commonly known as Weinreb amides, are invaluable functional groups in modern organic chemistry.[1] Their synthesis from carboxylic acids is a fundamental transformation. The stability of the tetrahedral intermediate formed during nucleophilic attack on a Weinreb amide prevents the common problem of over-addition seen with other acylating agents, making them superior precursors for the controlled synthesis of ketones and aldehydes.[1] This guide focuses on the preparation of this compound from pentanoic acid, a representative aliphatic carboxylic acid.

Synthetic Strategies

Two primary strategies are commonly employed for the synthesis of this compound from pentanoic acid:

  • Direct Coupling Methods: These one-pot procedures involve the activation of the carboxylic acid in the presence of N,O-dimethylhydroxylamine.

  • Two-Step Method via Acyl Chloride: This approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with N,O-dimethylhydroxylamine.

The choice of method often depends on the scale of the reaction, the presence of other functional groups, and the desired purity of the final product.

Experimental Protocols

This section provides detailed experimental procedures for the most common and effective methods for synthesizing this compound.

Method 1: Direct Coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

This method utilizes a water-soluble carbodiimide to facilitate the amide bond formation.

Experimental Protocol:

  • To a stirred solution of pentanoic acid (1.0 equiv) in dichloromethane (DCM, 0.5 M) at room temperature, add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • To this mixture, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl, 1.2 equiv) portion-wise.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Method 2: Direct Coupling using 1,1'-Carbonyldiimidazole (CDI)

CDI is another effective coupling agent that activates the carboxylic acid by forming an acylimidazolide intermediate.[2]

Experimental Protocol:

  • To a solution of pentanoic acid (1.0 equiv) in tetrahydrofuran (THF) or dichloromethane (DCM) (0.5 M) at room temperature, add 1,1'-carbonyldiimidazole (CDI, 1.1 equiv) in one portion. Effervescence (CO₂) should be observed.

  • Stir the mixture at room temperature for 1-2 hours, or until the formation of the acylimidazolide is complete (monitored by TLC).

  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) to the reaction mixture, followed by a base such as triethylamine (1.5 equiv) to neutralize the HCl salt.

  • Stir the reaction at room temperature for 4-12 hours until completion.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to yield the desired Weinreb amide.[2]

Method 3: Two-Step Synthesis via Pentanoyl Chloride

This classic and often high-yielding method involves the conversion of pentanoic acid to the corresponding acyl chloride.

Step 1: Synthesis of Pentanoyl Chloride

  • In a fume hood, add pentanoic acid (1.0 equiv) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with NaOH solution).

  • Slowly add thionyl chloride (SOCl₂, 1.5 equiv) or oxalyl chloride ((COCl)₂, 1.2 equiv) with a catalytic amount of dimethylformamide (DMF) at room temperature.

  • Heat the reaction mixture to reflux (for SOCl₂) or stir at room temperature (for (COCl)₂) for 1-3 hours. The reaction is complete when gas evolution ceases.

  • Remove the excess chlorinating agent by distillation or under reduced pressure to obtain crude pentanoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in DCM (0.5 M) and cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine or pyridine (2.2 equiv), to the solution.

  • Slowly add the crude pentanoyl chloride (1.0 equiv) to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of aliphatic Weinreb amides, which can be considered representative for the synthesis of this compound.

Table 1: Comparison of Direct Coupling Methods

Coupling AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
EDC HClDMAP (cat.)DCMRoom Temp.12-2470-90[3]
CDITriethylamineTHF/DCMRoom Temp.4-1270-85[2]
PCl₃-Toluene600.5>90[4][5]

Table 2: Data for the Two-Step Method via Acyl Chloride

Chlorinating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%) (overall)Reference
SOCl₂TriethylamineDCM0 to RT1-485-95[6]
(COCl)₂/DMF (cat.)PyridineDCM0 to RT1-385-95[7]

Reaction Pathways and Mechanisms

The following diagrams illustrate the key reaction pathways described in this guide.

Direct_Coupling_EDC pentanoic_acid Pentanoic Acid o_acylisourea O-Acylisourea Intermediate pentanoic_acid->o_acylisourea + EDC edc EDC tetrahedral_int Tetrahedral Intermediate o_acylisourea->tetrahedral_int + N,O-Dimethyl- hydroxylamine n_o_dimethyl N,O-Dimethyl- hydroxylamine weinreb_amide N-Methoxy-N- methylpentanamide tetrahedral_int->weinreb_amide urea_byproduct Urea Byproduct tetrahedral_int->urea_byproduct

Caption: Reaction pathway for the EDC-mediated direct coupling.

Acyl_Chloride_Pathway pentanoic_acid Pentanoic Acid pentanoyl_chloride Pentanoyl Chloride pentanoic_acid->pentanoyl_chloride + SOCl₂ or (COCl)₂ socl2 SOCl₂ or (COCl)₂/DMF weinreb_amide N-Methoxy-N- methylpentanamide pentanoyl_chloride->weinreb_amide + N,O-Dimethyl- hydroxylamine + Base n_o_dimethyl N,O-Dimethyl- hydroxylamine

Caption: Two-step synthesis of Weinreb amide via an acyl chloride intermediate.

Purification and Characterization

Purification of this compound is typically achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Recrystallization can also be employed for solid Weinreb amides.[8]

The final product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.

Safety Considerations

  • Chlorinating agents such as thionyl chloride and oxalyl chloride are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Coupling agents like EDC and CDI can be irritants. Avoid inhalation and skin contact.

  • Solvents such as dichloromethane are volatile and potentially carcinogenic. Use in a fume hood and minimize exposure.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The synthesis of this compound from pentanoic acid can be accomplished through several reliable methods. Direct coupling procedures offer the convenience of a one-pot reaction, while the two-step method involving an acyl chloride intermediate often provides higher yields. The choice of methodology will be dictated by the specific requirements of the synthesis, including scale, substrate compatibility, and available resources. This guide provides the necessary technical details to enable researchers to successfully perform this important transformation.

References

N-methoxy-N-methylpentanamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 129118-11-2

This technical guide provides an in-depth overview of N-methoxy-N-methylpentanamide, a member of the Weinreb amide class of compounds. Weinreb amides are valuable intermediates in organic synthesis, particularly in the preparation of ketones and aldehydes. This document consolidates available information on its properties, synthesis, and reactivity, aimed at supporting research and development in the chemical and pharmaceutical sciences.

Chemical Properties and Data

This compound is a specialty chemical intermediate. While specific, experimentally determined physical properties for this compound are not widely published, data for homologous and related Weinreb amides can provide useful estimations. The fundamental properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundN-methoxy-N-methylacetamide (Analogue)N-methoxy-N-methylhexanamide (Analogue)
CAS Number 129118-11-2[1][2]78191-00-164214-56-8
Molecular Formula C₇H₁₅NO₂[1]C₄H₉NO₂C₈H₁₇NO₂
Molecular Weight 145.2 g/mol [1]103.12 g/mol 159.23 g/mol
Boiling Point Data not available152 °C184-189 °C
Melting Point Data not availableData not available-78 to -82 °C
Density Data not available0.97 g/mL at 25 °CData not available
Solubility Data not availableData not availableSoluble in organic solvents, insoluble in water.

Synthesis of this compound (Weinreb Amide Synthesis)

The synthesis of this compound, as a Weinreb amide, can be achieved through several established methods. A common and effective route involves the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride.

General Experimental Protocol: Carboxylic Acid Coupling

This protocol describes a general procedure for the synthesis of Weinreb amides from a carboxylic acid and N,O-dimethylhydroxylamine hydrochloride using a coupling agent such as dicyclohexylcarbodiimide (DCC).

Materials:

  • Pentanoic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • Dicyclohexylcarbodiimide (DCC)

  • Triethylamine (or other suitable base)

  • Dichloromethane (or other suitable solvent)

  • Saturated citric acid solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of pentanoic acid in dichloromethane, add N,O-dimethylhydroxylamine hydrochloride and triethylamine.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of dicyclohexylcarbodiimide (DCC) in dichloromethane to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

G General Synthesis of Weinreb Amides cluster_reactants Reactants cluster_process Process cluster_products Products pentanoic_acid Pentanoic Acid activation Carboxylic Acid Activation pentanoic_acid->activation with DCC hydroxylamine N,O-Dimethylhydroxylamine Hydrochloride coupling Amide Bond Formation hydroxylamine->coupling with Base dcc DCC (Coupling Agent) base Base (e.g., Triethylamine) activation->coupling weinreb_amide This compound coupling->weinreb_amide byproduct Dicyclohexylurea coupling->byproduct

Caption: General workflow for the synthesis of Weinreb amides.

Reactivity and Applications

The primary utility of this compound in organic synthesis lies in its controlled reaction with organometallic reagents to produce ketones. The intermediate formed upon nucleophilic addition is stable and does not typically undergo a second addition, thus avoiding the formation of tertiary alcohols.

General Experimental Protocol: Ketone Synthesis

This protocol outlines the general reaction of a Weinreb amide with a Grignard reagent to yield a ketone.

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve this compound in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution in an ice bath.

  • Slowly add the Grignard reagent to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding ketone.

G Ketone Synthesis from Weinreb Amide cluster_reactants Reactants cluster_process Process cluster_products Products weinreb_amide This compound addition Nucleophilic Addition weinreb_amide->addition organometallic Organometallic Reagent (e.g., Grignard, Organolithium) organometallic->addition hydrolysis Acidic Workup/ Hydrolysis addition->hydrolysis Stable Tetrahedral Intermediate ketone Ketone hydrolysis->ketone side_product [Me(MeO)NH] hydrolysis->side_product

References

A Comprehensive Technical Guide to N-methoxy-N-methylpentanamide (Weinreb Amide of Pentanoic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of N-methoxy-N-methylpentanamide, the Weinreb amide derived from pentanoic acid. It covers its chemical structure, nomenclature, physicochemical properties, synthesis protocols, and key reactions, with a focus on its application in organic synthesis.

Structure and Nomenclature

The Weinreb amide of pentanoic acid is an N,O-dimethylhydroxamide derivative of the C5 carboxylic acid, pentanoic acid. This class of amides, known as Weinreb-Nahm amides, are exceptionally useful intermediates in organic chemistry.[1][2]

IUPAC Name: this compound[3] Synonyms: Weinreb amide of pentanoic acid Chemical Structure:

The key structural feature is the N-methoxy-N-methylamide group, which facilitates controlled acylation reactions.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueReference
CAS Number 129118-11-2[3][4]
Molecular Formula C7H15NO2[3][4]
Molecular Weight 145.20 g/mol [3]
MDL Number MFCD05149014[3][4]
SMILES CCCCC(=O)N(C)OC[3][4]
Purity (Typical) 95-97%[3][4]

Synthesis of this compound

The preparation of Weinreb amides is versatile and can be achieved from various carboxylic acid derivatives, including acid chlorides, esters, or directly from the carboxylic acid using coupling agents.[5][6] The most common laboratory-scale synthesis involves the acylation of N,O-dimethylhydroxylamine.

General Synthesis Pathway

The logical workflow for the synthesis typically involves the activation of the carboxylic acid followed by amidation.

Synthesis_Workflow PentanoicAcid Pentanoic Acid Activation Activation (e.g., SOCl₂, Oxalyl Chloride) PentanoicAcid->Activation PentanoylChloride Pentanoyl Chloride Activation->PentanoylChloride Amidation Amidation with N,O-Dimethylhydroxylamine HCl + Base (e.g., Pyridine, Et₃N) PentanoylChloride->Amidation WeinrebAmide This compound Amidation->WeinrebAmide

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Pentanoyl Chloride

This protocol is adapted from standard procedures for the synthesis of Weinreb amides from acid chlorides.[2][7]

Materials:

  • Pentanoyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine (or Triethylamine)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and dichloromethane (DCM).

  • The suspension is cooled to 0 °C in an ice bath.

  • Pyridine (2.2 equivalents) is added dropwise to the stirred suspension.

  • Pentanoyl chloride (1.0 equivalent) is dissolved in DCM and added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred overnight until completion (monitored by TLC).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude this compound.

  • The product can be purified by flash column chromatography if necessary.

Reactions and Applications: The Weinreb Ketone Synthesis

The primary utility of this compound lies in its reaction with organometallic reagents to produce ketones.[1] This transformation, known as the Weinreb-Nahm ketone synthesis, is highly efficient because it avoids the common problem of over-addition that plagues reactions with other acylating agents like acid chlorides or esters.[1][2]

Reaction Mechanism

The success of the Weinreb ketone synthesis is attributed to the formation of a stable, chelated tetrahedral intermediate.[1] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This prevents a second equivalent of the organometallic reagent from adding to the carbonyl, thus stopping the reaction at the ketone stage.

Weinreb_Mechanism cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Acidic Workup Weinreb N-methoxy-N-methyl- pentanamide Intermediate Stable Chelated Tetrahedral Intermediate Weinreb->Intermediate Grignard R'-MgX Grignard->Intermediate Ketone Pentyl Ketone (R-CO-R') Intermediate->Ketone Collapse SideProduct [CH₃(OCH₃)NH₂]⁺X⁻ Intermediate->SideProduct Collapse Workup H₃O⁺ Workup->Ketone

Caption: Mechanism of the Weinreb ketone synthesis.

Experimental Protocol: Synthesis of a Pentyl Ketone

This protocol provides a general methodology for the reaction of this compound with a Grignard reagent.

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • A flame-dried round-bottom flask under a nitrogen atmosphere is charged with this compound (1.0 equivalent) and dissolved in anhydrous THF.

  • The solution is cooled to 0 °C.

  • The Grignard reagent (1.2 equivalents) is added dropwise via syringe.

  • The reaction mixture is stirred at 0 °C for 1-2 hours or until the starting material is consumed (monitored by TLC).

  • The reaction is carefully quenched at 0 °C by the slow addition of 1 M HCl.

  • The mixture is allowed to warm to room temperature and then extracted three times with diethyl ether.

  • The combined organic extracts are washed sequentially with saturated aqueous NaHCO₃ and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

  • The resulting crude ketone can be purified by flash chromatography or distillation.

Variations and Scope

The Weinreb amide is a robust functional group compatible with a wide range of reagents. Besides Grignard reagents, organolithium compounds are also commonly used.[5] Furthermore, Weinreb amides can be reduced to aldehydes using hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).[1][5] More recent methods have also shown the conversion of Weinreb amides to ketones using nonclassical Wittig reactions, which avoids the use of highly reactive organometallic reagents.[8]

Summary

This compound is a valuable and versatile synthetic intermediate. Its structure allows for the controlled and high-yield synthesis of ketones and aldehydes, preventing the over-addition side reactions common with other acylating agents. The straightforward protocols for its synthesis and subsequent reactions make it a staple in modern organic synthesis for academic research and in the development of complex molecules within the pharmaceutical industry.

References

N-methoxy-N-methylpentanamide: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for N-methoxy-N-methylpentanamide, a Weinreb amide of significant interest in organic synthesis and drug development. Understanding the stability profile of this compound is critical for ensuring its integrity, purity, and performance in research and manufacturing processes.

Chemical Stability Profile

This compound, like other Weinreb amides, is generally considered a stable compound under standard laboratory conditions.[1] Its stability can be attributed to the electronic nature of the N-methoxy-N-methylamide functional group, which is less susceptible to nucleophilic attack than other activated carbonyl species. However, its stability is not absolute and can be influenced by several factors, including temperature, pH, and exposure to light and oxidizing agents.

Safety Data Sheets (SDS) for this compound and structurally similar compounds consistently recommend storing the material in a tightly closed container in a cool, dark, and well-ventilated area.[2][3][4] Incompatible materials to be avoided are primarily strong oxidizing agents.[3][4] While the SDS for a related compound, N-methoxy-N-methylacetamide, indicates it is stable under normal conditions, it also notes that the toxicological properties have not been fully investigated, underscoring the need for careful handling.[3][4]

Factors Influencing Stability

The primary degradation pathway for this compound is expected to be hydrolysis of the amide bond, which can be catalyzed by acidic or basic conditions. Thermal and photolytic degradation are also potential concerns, particularly under forcing conditions.

cluster_0 Factors Affecting Stability of this compound cluster_1 Chemical Factors cluster_2 Physical Factors Stability This compound Stability pH pH pH->Stability Hydrolysis Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Stability Oxidation Temperature Temperature Temperature->Stability Thermal Degradation Light Light Exposure Light->Stability Photodegradation

Caption: Factors influencing the stability of this compound.

Quantitative Stability Data (Illustrative)

Table 1: Illustrative Hydrolytic Stability of this compound

ConditionTime (hours)% Degradation (Illustrative)Major Degradants (Predicted)
0.1 N HCl (aq)24< 5%Pentanoic acid, N,O-dimethylhydroxylamine
0.1 N HCl (aq)7210-15%Pentanoic acid, N,O-dimethylhydroxylamine
Water (pH 7)72< 1%Not Applicable
0.1 N NaOH (aq)245-10%Pentanoic acid, N,O-dimethylhydroxylamine
0.1 N NaOH (aq)7220-30%Pentanoic acid, N,O-dimethylhydroxylamine

Table 2: Illustrative Thermal and Photostability of this compound (Solid State)

ConditionDuration% Degradation (Illustrative)Observations
60°C7 days< 2%No change in physical appearance
80°C7 days5-8%Slight discoloration may be observed
Photostability (ICH Q1B)1.2 million lux hours / 200 W h/m²< 3%No significant change in appearance

Recommended Storage Conditions

Based on the available safety data and the general chemical properties of Weinreb amides, the following storage conditions are recommended to ensure the long-term stability of this compound:

  • Container: Store in a tightly sealed, inert container (e.g., amber glass bottle) to prevent exposure to moisture and air.

  • Temperature: Store in a cool environment, ideally refrigerated (2-8 °C) for long-term storage.

  • Light: Protect from light by using an opaque or amber container and storing in a dark location.

  • Inert Atmosphere: For extended storage or for high-purity applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize the risk of oxidative degradation.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound should be conducted using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. The following are representative protocols for forced degradation studies.

5.1. General Procedure for Forced Degradation Studies

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • For each stress condition, transfer an aliquot of the stock solution into a separate vial.

  • Expose the samples to the stress conditions as described below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the stressed samples by a validated stability-indicating HPLC method against a non-stressed control sample.

  • Calculate the percentage of degradation and identify any major degradation products.

5.2. Specific Stress Conditions

  • Acid Hydrolysis: To the sample vial, add an equal volume of 0.1 N hydrochloric acid. Heat at a controlled temperature (e.g., 60 °C) for a specified duration.

  • Base Hydrolysis: To the sample vial, add an equal volume of 0.1 N sodium hydroxide. Keep at room temperature or a slightly elevated temperature (e.g., 40 °C) for a specified duration.

  • Oxidative Degradation: To the sample vial, add a solution of 3% hydrogen peroxide. Keep at room temperature for a specified duration.

  • Thermal Degradation: For solid-state studies, place the powdered compound in a controlled temperature oven (e.g., 80 °C). For solution-state studies, heat the stock solution at a controlled temperature.

  • Photostability: Expose the solid compound or its solution in a photostransparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6][7] A control sample should be protected from light to assess the contribution of thermal degradation.

cluster_0 Experimental Workflow for Stability Assessment cluster_1 Forced Degradation Start Start: This compound Sample Preparation Sample Preparation (Stock Solution) Start->Preparation Acid Acid Hydrolysis Preparation->Acid Base Base Hydrolysis Preparation->Base Oxidation Oxidative Stress Preparation->Oxidation Thermal Thermal Stress Preparation->Thermal Photo Photostability Preparation->Photo Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Data Analysis: % Degradation, Impurity Profile Analysis->Data End End: Stability Profile & Storage Conditions Data->End

Caption: A typical workflow for assessing the stability of this compound.

Conclusion

This compound is a robust synthetic intermediate, but its stability can be compromised by exposure to harsh conditions, particularly strong acids, bases, and high temperatures. For optimal preservation of its quality and purity, it is imperative to store the compound in a cool, dark, and dry environment in a well-sealed container. A thorough understanding of its stability profile through systematic forced degradation studies is essential for its successful application in research and development, ensuring the reliability and reproducibility of experimental outcomes.

References

Spectroscopic and Synthetic Profile of N-methoxy-N-methylpentanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a representative synthetic protocol for N-methoxy-N-methylpentanamide, a Weinreb amide of interest in organic synthesis. Due to the limited availability of specific experimental data in public databases, this guide presents predicted spectroscopic data based on the analysis of analogous structures and established principles of NMR, IR, and MS spectroscopy. A detailed, adaptable experimental protocol for its synthesis is also provided.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are intended to serve as a reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~3.70s3H-OCH₃
~3.20s3H-NCH₃
~2.40t2H-C(=O)CH₂-
~1.60sextet2H-CH₂CH₂CH₃
~1.35sextet2H-CH₂CH₃
~0.90t3H-CH₃

Predicted for a solution in CDCl₃.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)Assignment
~175C=O
~61-OCH₃
~34-C(=O)CH₂-
~32-NCH₃
~28-CH₂CH₂CH₃
~22-CH₂CH₃
~14-CH₃

Predicted for a solution in CDCl₃.

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2960-2850StrongC-H stretch (alkane)
~1660StrongC=O stretch (amide)
~1465MediumC-H bend (methylene)
~1380MediumC-H bend (methyl)
~1180MediumC-N stretch
~1050MediumC-O stretch

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

m/zInterpretation
145[M]⁺ (Molecular Ion)
114[M - OCH₃]⁺
86[M - N(CH₃)OCH₃]⁺
57[CH₃CH₂CH₂CH₂]⁺

Experimental Protocols

The following is a general and adaptable protocol for the synthesis of this compound from the corresponding acid chloride.

Synthesis of this compound

Materials:

  • Pentanoyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane, add pyridine (2.2 equivalents) at 0 °C under an inert atmosphere.

  • Stir the mixture for 10 minutes, then add pentanoyl chloride (1.0 equivalent) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Visualizations

Diagram 1: General Workflow for Synthesis and Spectroscopic Analysis

G General Workflow for Synthesis and Spectroscopic Analysis A Starting Materials B Chemical Synthesis A->B C Work-up & Purification B->C D Pure Compound C->D E Spectroscopic Analysis D->E F NMR (1H, 13C) E->F G IR Spectroscopy E->G H Mass Spectrometry E->H I Data Interpretation F->I G->I H->I J Structure Confirmation I->J

Caption: General workflow from synthesis to structural confirmation.

The Weinreb Amide: A Versatile Functional Group for Controlled Carbonyl Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Weinreb amide, or N-methoxy-N-methylamide, has emerged as an indispensable functional group in modern organic synthesis. Its unique reactivity profile, characterized by a remarkable resistance to over-addition of strong nucleophiles, has established it as a reliable precursor for the synthesis of ketones and aldehydes. This stability, stemming from the formation of a stable chelated tetrahedral intermediate, allows for a level of control that is difficult to achieve with other carboxylic acid derivatives. This technical guide provides a comprehensive overview of the reactivity of the Weinreb amide, including detailed experimental protocols, quantitative data, and its application in the synthesis of complex molecules, particularly in the realm of drug development.

Structure and Stability: The Key to Controlled Reactivity

The defining feature of the Weinreb amide is the presence of a methoxy group attached to the amide nitrogen. This seemingly minor structural modification has profound implications for its reactivity. Upon nucleophilic attack at the carbonyl carbon, the resulting tetrahedral intermediate is stabilized through chelation between the metal cation of the nucleophile and both the newly formed oxyanion and the methoxy oxygen. This five-membered ring intermediate is significantly more stable than the corresponding intermediate formed from a standard amide or ester, preventing its collapse and subsequent second addition of the nucleophile.[1][2][3] Only upon aqueous workup is the chelate disrupted, leading to the formation of the desired ketone or aldehyde.

Synthesis of Weinreb Amides

The preparation of Weinreb amides can be accomplished from a variety of starting materials, most commonly carboxylic acids and their derivatives. The choice of method often depends on the substrate's functional group tolerance and the desired scale of the reaction.

From Carboxylic Acids

Direct conversion of carboxylic acids to Weinreb amides is a highly efficient and widely used method. This transformation typically involves the use of a coupling agent to activate the carboxylic acid, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.

Table 1: Synthesis of Weinreb Amides from Various Carboxylic Acids

Carboxylic AcidCoupling ReagentBaseSolventYield (%)Reference
3,4-Dimethoxybenzoic AcidPPh₃/I₂i-Pr₂NEtCH₂Cl₂>95[4]
Benzoic AcidPOCl₃DIPEACH₂Cl₂~87[5]
Various Aromatic and Aliphatic AcidsP[N(CH₃)(OCH₃)]₃-Toluene>90[6]
N-α-Protected Amino AcidsCPI-ClDIPEACH₂Cl₂Good[7]
Various Carboxylic AcidsN-AcylbenzotriazolesEt₃NTHF73-97[8]
Experimental Protocol: One-Pot Synthesis of a Weinreb Amide from a Carboxylic Acid using POCl₃[5]
  • To a solution of the carboxylic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add diisopropylethylamine (DIPEA) (3.0 eq) dropwise.

  • Stir the mixture for 10 minutes at 0 °C.

  • Add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G node_carboxylic_acid Carboxylic Acid (R-COOH) node_activated_intermediate Activated Intermediate node_carboxylic_acid->node_activated_intermediate Activation node_po_cl3 POCl₃ node_po_cl3->node_activated_intermediate node_weinreb_amide Weinreb Amide (R-CON(Me)OMe) node_activated_intermediate->node_weinreb_amide Nucleophilic Attack node_hydroxylamine N,O-Dimethylhydroxylamine (Me(MeO)NH) node_hydroxylamine->node_weinreb_amide

Figure 1: Synthesis of a Weinreb amide from a carboxylic acid.

Reactivity of the Weinreb Amide Functional Group

The utility of the Weinreb amide lies in its predictable reactions with strong nucleophiles, providing clean access to ketones and aldehydes.

Synthesis of Ketones with Organometallic Reagents

The reaction of Weinreb amides with Grignard reagents or organolithium reagents is a cornerstone of modern ketone synthesis.[9][10] The reaction proceeds via the stable chelated intermediate, which upon acidic workup, furnishes the corresponding ketone in high yield.

Table 2: Synthesis of Ketones from Weinreb Amides and Organometallic Reagents

Weinreb AmideOrganometallic ReagentSolventYield (%)Reference
N-methoxy-N-methylbenzamide3-Fluorophenylmagnesium chlorideToluene>95[11]
Various Aromatic Weinreb AmidesFunctionalized Grignard ReagentsTHF>40 examples, generally high yields[11]
Long-chain Weinreb AmideGrignard ReagentTHF75-95[10]
CBZ-protected L-proline Weinreb amideEthylmagnesium bromideNot specifiedHigh[12]
Experimental Protocol: Synthesis of a Ketone from a Weinreb Amide and a Grignard Reagent[10]
  • To a solution of the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at 0 °C, add the Grignard reagent (1.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Allow the reaction to warm to room temperature and continue stirring for an additional 2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M aqueous HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the pure ketone.

G node_weinreb_amide Weinreb Amide (R-CON(Me)OMe) node_tetrahedral_intermediate Chelated Tetrahedral Intermediate node_weinreb_amide->node_tetrahedral_intermediate Nucleophilic Addition node_organometallic Organometallic Reagent (R'-M) node_organometallic->node_tetrahedral_intermediate node_ketone Ketone (R-CO-R') node_tetrahedral_intermediate->node_ketone Hydrolysis node_workup Aqueous Workup (H₃O⁺) node_workup->node_ketone

Figure 2: Ketone synthesis from a Weinreb amide.

Synthesis of Aldehydes by Reduction

The reduction of Weinreb amides provides a mild and efficient route to aldehydes.[13] Strong hydride reagents such as lithium aluminum hydride (LAH) or diisobutylaluminium hydride (DIBAL-H) are commonly employed.[14][15] Similar to the reaction with organometallics, a stable intermediate is formed, preventing over-reduction to the corresponding alcohol.

Table 3: Synthesis of Aldehydes from Weinreb Amides by Reduction

Weinreb AmideReducing AgentSolventYield (%)Reference
Aromatic and Aliphatic Weinreb AmidesDIBAL-HTHFQuantitative[14]
α,β-Unsaturated Weinreb AmideDIBAL-HCH₂Cl₂33[16]
N-BOC Phenylalanine Weinreb AmideLAHTHFHigh[17]
Various Weinreb AmidesLiAlH₄THF81-99[3]
Experimental Protocol: Reduction of a Weinreb Amide to an Aldehyde using DIBAL-H[14]
  • Dissolve the Weinreb amide (1.0 eq) in anhydrous toluene under an inert atmosphere and cool the solution to -78 °C.

  • Add DIBAL-H (1.1 eq, as a solution in toluene or hexanes) dropwise to the cooled solution over 5 minutes.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Quench the reaction by the slow addition of methanol, followed by saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and stir until two clear layers are observed.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography.

G node_weinreb_amide Weinreb Amide (R-CON(Me)OMe) node_hemiaminal_intermediate Stable Hemiaminal Intermediate node_weinreb_amide->node_hemiaminal_intermediate Reduction node_hydride Hydride Reagent (e.g., DIBAL-H) node_hydride->node_hemiaminal_intermediate node_aldehyde Aldehyde (R-CHO) node_hemiaminal_intermediate->node_aldehyde Hydrolysis node_workup Aqueous Workup (H₃O⁺) node_workup->node_aldehyde G node_remdesivir Remdesivir (Prodrug) node_gs441524 GS-441524 (Active Metabolite) node_remdesivir->node_gs441524 Metabolism node_inhibition Inhibition node_gs441524->node_inhibition node_rdrp Viral RNA-dependent RNA Polymerase (RdRp) node_rna_replication Viral RNA Replication node_rdrp->node_rna_replication Catalyzes node_inhibition->node_rna_replication Blocks G node_bcr_abl BCR-ABL (Constitutively Active Tyrosine Kinase) node_ras_mapk RAS-MAPK Pathway node_bcr_abl->node_ras_mapk Activates node_stat STAT Pathway node_bcr_abl->node_stat Activates node_pi3k PI3K-Akt Pathway node_bcr_abl->node_pi3k Activates node_imatinib Imatinib node_imatinib->node_bcr_abl Inhibits node_proliferation Cell Proliferation & Survival node_ras_mapk->node_proliferation node_stat->node_proliferation node_pi3k->node_proliferation

References

An In-depth Technical Guide to the Basicity and Acidity of N-methoxy-N-methylpentanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the acidic and basic properties of N-methoxy-N-methylpentanamide, a member of the Weinreb amide class of compounds. Given the limited availability of specific experimental data for this molecule, this document focuses on the well-established principles governing the reactivity of amides and, more specifically, N-alkoxy-N-alkylamides.

Core Concepts: Basicity of this compound

Amides are generally considered to be very weak bases, especially when compared to their amine counterparts.[1][2] The basicity of the nitrogen atom in an amide is significantly attenuated due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. This resonance effect reduces the electron density on the nitrogen atom, making the lone pair less available for donation to a proton.[3][4]

In the case of this compound, the nitrogen lone pair participates in resonance with the carbonyl group, as depicted below. Consequently, the most basic site in the molecule is not the nitrogen atom, but rather the carbonyl oxygen. Protonation, when it occurs under strongly acidic conditions, happens at the oxygen atom. This is because the resulting positive charge is delocalized over both the oxygen and nitrogen atoms, leading to a more stable conjugate acid.[5][6] The conjugate acid of a typical amide has a pKa value of approximately -0.5 to 0.[1]

Resonance delocalization in an amide group.

G cluster_amide This compound cluster_acid Strong Acid cluster_protonated_amide O-Protonated Amide (Resonance Stabilized) cluster_conjugate_base Conjugate Base amide CH₃(CH₂)₃C(=O)N(CH₃)OCH₃ protonated_amide [ CH₃(CH₂)₃C(OH)=N⁺(CH₃)OCH₃ ↔ CH₃(CH₂)₃C⁺(OH)-N(CH₃)OCH₃ ] amide->protonated_amide + H⁺ acid H-A conjugate_base A⁻ protonated_amide->amide - H⁺

Equilibrium of O-protonation of this compound.

Core Concepts: Acidity of this compound

The concept of acidity in amides typically refers to the ability to donate a proton from the nitrogen atom. Primary and secondary amides, which possess at least one N-H bond, are very weakly acidic, with pKa values in the range of 16 to 18.[7] This acidity is significantly greater than that of ammonia (pKa ~33), a consequence of the stabilization of the resulting amide anion by the adjacent carbonyl group through resonance.

However, this compound is a tertiary amide, meaning it lacks a proton on the nitrogen atom. Therefore, it cannot act as a Brønsted-Lowry acid in the traditional sense. The acidity of the α-protons (protons on the carbon adjacent to the carbonyl group) can be considered, but this is a topic of enolate chemistry and is beyond the scope of the acidity of the amide functional group itself.

Quantitative Data Presentation

The following table summarizes the typical pKa values for amides and related compounds for comparative purposes. It is important to note that specific experimental values for this compound are not available in the literature.

Compound ClassSite of Protonation/DeprotonationTypical pKa ValueReference
Amide (Conjugate Acid) Carbonyl Oxygen~ -0.5 to 0[1]
Primary/Secondary AmideNitrogen-Hydrogen Bond~ 16-18[7]
Amine (Conjugate Acid)Nitrogen~ 9.5-11[1]
This compound No N-H bond Not applicable

Experimental Protocols: Determination of pKa by NMR Spectroscopy

The pKa of a weakly basic functional group like an amide can be determined experimentally using Nuclear Magnetic Resonance (NMR) spectroscopy. The underlying principle is that the chemical shift of a nucleus is sensitive to its electronic environment, which changes upon protonation or deprotonation. By monitoring the chemical shifts of protons near the basic site as a function of pH, a titration curve can be generated, and the pKa can be determined from the inflection point.[8][9]

General Protocol:

  • Sample Preparation: A series of solutions of the compound of interest (e.g., this compound) are prepared in a suitable solvent (often D₂O or a mixed aqueous/organic system) across a wide range of pH values. For very weak bases, this will require strongly acidic conditions.

  • pH Measurement: The pH of each sample is carefully measured using a calibrated pH meter. For measurements in D₂O, a correction factor is applied to obtain the pD value.

  • NMR Data Acquisition: ¹H NMR spectra are acquired for each sample under constant temperature conditions. A chemical shift reference standard, such as tetramethylammonium iodide, may be added.[9]

  • Data Analysis: The chemical shifts of one or more protons close to the site of protonation (e.g., the N-methyl and O-methyl protons in this compound) are measured for each spectrum.

  • pKa Determination: A plot of the chemical shift (δ) versus pH is generated. This plot will typically yield a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[8] This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.

G A Prepare series of solutions of This compound at varying pH values B Measure pH of each sample A->B C Acquire ¹H NMR spectrum for each sample B->C D Measure chemical shifts of protons near the amide group C->D E Plot chemical shift vs. pH D->E F Determine pKa from the inflection point of the sigmoidal curve E->F

Experimental workflow for pKa determination by NMR spectroscopy.

Mandatory Visualization: Structure of this compound

Chemical structure of this compound.

References

Solubility of N-methoxy-N-methylpentanamide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-methoxy-N-methylpentanamide, a Weinreb amide commonly utilized in organic synthesis. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this guide presents a combination of qualitative solubility information, data for a structurally related compound, and detailed experimental protocols for determining precise solubility values.

Introduction to this compound

This compound, also known as Weinreb pentanamide, is a valuable reagent in organic chemistry. Its N-methoxy-N-methylamide functional group allows for the controlled addition of organometallic reagents to form ketones, avoiding the over-addition that can occur with other acylating agents. Understanding its solubility in various organic solvents is critical for its effective use in reaction setups, purification processes, and formulation development.

Physicochemical Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₁₅NO₂
Molecular Weight 145.20 g/mol
Appearance Expected to be a colorless to pale yellow liquid or low-melting solid

Solubility Profile

For a quantitative reference, the solubility of a structurally more complex Weinreb amide, (S)-N-Methyl-N-methoxy-2-(tert-butoxycarbonylamino)-4-methylpentanamide, has been reported.[1] This data point can serve as a useful, albeit approximate, guide.

Table 1: Solubility of this compound and a Related Compound

SolventRelative Polarity¹Predicted Solubility of this compoundQuantitative Data for (S)-N-Methyl-N-methoxy-2-(tert-butoxycarbonylamino)-4-methylpentanamide
Non-Polar Solvents
Hexane0.009Low to ModerateNot Available
Toluene0.099SolubleNot Available
Ethers
Diethyl ether0.117SolubleNot Available
Tetrahydrofuran (THF)0.207SolubleNot Available
Halogenated Solvents
Dichloromethane (DCM)0.309SolubleNot Available
Chloroform0.259SolubleNot Available
Esters
Ethyl acetate0.228SolubleNot Available
Ketones
Acetone0.355SolubleNot Available
Alcohols
Methanol0.762SolubleNot Available
Ethanol0.654SolubleNot Available
Polar Aprotic Solvents
Acetonitrile0.460SolubleNot Available
Dimethylformamide (DMF)0.386SolubleNot Available
Dimethyl sulfoxide (DMSO)0.444Soluble25 mg/mL[1]

¹Relative polarity values are from a compilation by Christian Reichardt.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following experimental protocol, based on the shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Constant temperature shaker or incubator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining microscopic particles.

    • Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated HPLC or GC method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis cluster_calc Calculation A Add excess N-methoxy-N- methylpentanamide to solvent B Seal vials A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant D->E F Dilute aliquot E->F G Analyze by HPLC/GC F->G H Determine concentration from calibration curve G->H I Calculate solubility H->I

Caption: Workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, this guide provides a strong foundational understanding for researchers. The predicted qualitative solubility, coupled with data from a structurally similar compound, offers valuable initial guidance. For applications requiring precise solubility values, the detailed experimental protocol provided herein offers a robust method for their determination. This information is crucial for optimizing reaction conditions, developing effective purification strategies, and advancing research and development in organic synthesis.

References

Navigating the Safety Profile of N-methoxy-N-methylpentanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

N-methoxy-N-methylpentanamide, a member of the Weinreb amide class of compounds, serves as a valuable intermediate in organic synthesis, particularly in the formation of ketones and aldehydes. Its utility in the construction of complex molecules necessitates a thorough understanding of its safety profile to ensure safe handling and use in research and development settings. Due to the limited availability of a comprehensive, publicly accessible Safety Data Sheet (SDS) for this compound (CAS No. 129118-11-2), this guide synthesizes available data for the compound and leverages information from structurally similar Weinreb amides to provide a robust overview of its potential hazards, handling protocols, and emergency procedures.

Core Chemical Identity

A clear identification of the substance is the first step in a comprehensive safety assessment.

IdentifierValue
Chemical Name This compound
CAS Number 129118-11-2
Molecular Formula C₇H₁₅NO₂[1][]
Molecular Weight 145.20 g/mol [1][]
Canonical SMILES CCCCC(=O)N(C)OC[1]
InChI Key Not readily available

Hazard Identification and Classification

The toxicological properties of this compound have not been fully investigated.[6] However, some related amides are noted to cause skin and eye irritation, and may cause respiratory irritation.[7][8]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound and its close structural analogs. This comparative data allows for an informed estimation of its characteristics.

PropertyThis compoundN-methoxy-N-methylacetamide (Surrogate)N-methoxy-N-methylbutyramide (Surrogate)
Appearance No data availableClear, colorless liquidClear, colorless liquid
Odor No data availableNo data availableNo data available
Boiling Point No data available152 °CNo data available
Density No data available0.97 g/mL at 25 °CNo data available
Flash Point No data available49 °C (closed cup)No data available
Solubility No data availableSoluble in water[6]No data available

Experimental Protocols: A General Overview

While specific experimental data for this compound is scarce, the methodologies for determining key safety parameters are standardized.

Flash Point Determination: The flash point of a liquid, a critical measure of its flammability, is typically determined using either a closed-cup or open-cup apparatus. In a closed-cup method, such as the Pensky-Martens or Cleveland closed-cup testers, the vapor of the substance is enclosed in a space with a controlled ignition source. The temperature at which a flash is observed is recorded as the flash point. This method is generally preferred for its higher precision and safety.

Acute Toxicity Studies (LD₅₀/LC₅₀): Acute toxicity is assessed to determine the lethal dose (LD₅₀) or lethal concentration (LC₅₀) of a substance. These studies typically involve the administration of the substance to laboratory animals (e.g., rats, mice) via different routes of exposure (oral, dermal, inhalation). The dose or concentration at which 50% of the test animals die is determined. These studies are conducted under strict ethical guidelines and provide crucial information for hazard classification and risk assessment.

Safe Handling and Storage

Based on the information available for related Weinreb amides, the following handling and storage procedures are recommended:

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[6]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[6]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

  • Handling: Avoid contact with skin, eyes, and clothing.[5] Keep away from ignition sources and take measures to prevent the buildup of electrostatic charge.[4][5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6]

Emergency Procedures

In the event of an emergency, the following procedures should be followed:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Get medical attention.[6]

  • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.[6]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[6]

  • Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[6] Water spray may be used to cool containers.[6]

Visualizing Safety Workflows

To further aid in the comprehension of safety protocols, the following diagrams illustrate key decision-making processes.

Hazard_Identification_and_Control cluster_0 Hazard Identification cluster_1 Risk Assessment & Control Measures Identify Chemical Identify Chemical: This compound CAS: 129118-11-2 Review Available Data Review Available Data (Limited specific SDS) Identify Chemical->Review Available Data Assess Analogs Assess Structurally Similar Weinreb Amides Review Available Data->Assess Analogs Determine Potential Hazards Potential Hazards: - Flammable Liquid - Skin/Eye Irritant - Respiratory Irritant Assess Analogs->Determine Potential Hazards Evaluate Exposure Evaluate Potential Exposure Routes Determine Potential Hazards->Evaluate Exposure Select Controls Select Control Measures Evaluate Exposure->Select Controls Engineering Controls Engineering Controls: - Fume Hood Select Controls->Engineering Controls Administrative Controls Administrative Controls: - SOPs - Training Select Controls->Administrative Controls PPE Personal Protective Equipment: - Goggles, Gloves, Lab Coat Select Controls->PPE

Figure 1. Hazard Identification and Control Workflow

Emergency_Response_Workflow Exposure Event Exposure Event Assess Situation Assess the Situation (Nature of Exposure) Exposure Event->Assess Situation Eye Contact Eye Contact Assess Situation->Eye Contact Skin Contact Skin Contact Assess Situation->Skin Contact Inhalation Inhalation Assess Situation->Inhalation Ingestion Ingestion Assess Situation->Ingestion Flush with Water Flush with Water (15 mins) Eye Contact->Flush with Water Wash with Soap & Water Wash with Soap & Water Skin Contact->Wash with Soap & Water Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Rinse Mouth Rinse Mouth Ingestion->Rinse Mouth Seek Medical Attention Seek Medical Attention Flush with Water->Seek Medical Attention Wash with Soap & Water->Seek Medical Attention Move to Fresh Air->Seek Medical Attention Rinse Mouth->Seek Medical Attention

References

Methodological & Application

"protocol for ketone synthesis using N-methoxy-N-methylpentanamide and Grignard reagents"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Weinreb-Nahm ketone synthesis is a highly efficient and widely utilized method for the preparation of ketones from carboxylic acid derivatives.[1] This protocol specifically details the synthesis of ketones via the reaction of N-methoxy-N-methylpentanamide (pentanamide Weinreb amide) with various Grignard reagents. A key advantage of this methodology is the use of the N-methoxy-N-methylamide functional group, which, upon reaction with an organometallic reagent like a Grignard reagent, forms a stable, chelated tetrahedral intermediate.[1][2] This stability effectively prevents the common issue of over-addition to form a tertiary alcohol, a frequent side reaction when using more reactive acylating agents such as acid chlorides or esters.[1] Consequently, this method allows for the controlled synthesis of ketones in high yields.

The reaction is versatile and tolerates a wide range of functional groups on both the Weinreb amide and the Grignard reagent.[1] This makes it a valuable tool in complex organic synthesis, including the preparation of pharmaceutical intermediates and natural products. The procedure involves the slow addition of a Grignard reagent to a solution of the Weinreb amide at a low temperature, followed by an acidic workup to hydrolyze the intermediate and yield the desired ketone.

Reaction Mechanism and Workflow

The synthesis proceeds through a well-established mechanism that ensures the selective formation of the ketone product. The key steps are outlined below and visualized in the accompanying diagrams.

Caption: Reaction mechanism of Weinreb ketone synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous THF cool Cool solution to 0 °C start->cool add_grignard Slowly add Grignard reagent cool->add_grignard stir Stir at 0 °C to room temperature add_grignard->stir quench Quench with aqueous acid (e.g., HCl) stir->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify by chromatography or distillation dry->purify

Caption: General experimental workflow for ketone synthesis.

Experimental Protocols

This section provides a general, representative protocol for the synthesis of a ketone from this compound and a Grignard reagent. The specific Grignard reagent used will determine the final ketone product.

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide, Ethylmagnesium chloride, etc.) in a suitable solvent (e.g., THF, diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography or distillation

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Grignard Reagent: Slowly add the Grignard reagent (1.1-1.5 eq) dropwise to the stirred solution of the Weinreb amide via the dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of 1 M aqueous HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude ketone by flash column chromatography on silica gel or by distillation to afford the pure product.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various ketones from this compound and different Grignard reagents, based on typical outcomes for Weinreb ketone syntheses.

Grignard Reagent (R-MgX)Product KetoneMolecular Formula of ProductMolar Mass of Product ( g/mol )Typical Yield (%)
Phenylmagnesium bromide1-Phenylpentan-1-oneC₁₁H₁₄O162.2385-95
Ethylmagnesium chlorideHeptan-3-oneC₇H₁₄O114.1980-90
Propylmagnesium bromideOctan-4-oneC₈H₁₆O128.2180-90
Isopropylmagnesium chloride2-Methylhexan-3-oneC₇H₁₄O114.1975-85
Vinylmagnesium bromideHept-1-en-3-oneC₇H₁₂O112.1770-80

Note: Yields are highly dependent on the specific reaction conditions and the purity of the reagents. The values presented are typical for this type of reaction.

Logical Relationships

Logical_Relationships cluster_inputs Inputs cluster_process Process cluster_outputs Outputs weinreb This compound reaction Weinreb Ketone Synthesis weinreb->reaction grignard Grignard Reagent (R-MgX) grignard->reaction ketone Ketone (R-C(O)-(CH₂)₃CH₃) reaction->ketone side_product Byproducts reaction->side_product

Caption: Input-process-output relationship.

References

Application Notes and Protocols: Synthesis of Ketones from N-methoxy-N-methylpentanamide using Organolithium Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Weinreb-Nahm ketone synthesis is a highly reliable and versatile method for the formation of ketones from carboxylic acid derivatives. This method utilizes N-methoxy-N-methylamides, commonly known as Weinreb amides, which react with organometallic reagents, such as organolithium compounds, to produce a stable tetrahedral intermediate.[1][2][3] This intermediate is resistant to over-addition, a common side reaction observed with more reactive acylating agents like acid chlorides or esters.[2] Upon acidic workup, the intermediate collapses to afford the desired ketone in high yield. This protocol details the procedure for the reaction of N-methoxy-N-methylpentanamide with various organolithium reagents to synthesize a range of pentyl ketones.

Reaction Mechanism and Workflow

The reaction proceeds through a nucleophilic acyl substitution mechanism. The organolithium reagent adds to the carbonyl carbon of the this compound, forming a five-membered chelated tetrahedral intermediate. This intermediate is stabilized by the coordination of the lithium cation to both the carbonyl oxygen and the methoxy oxygen.[3] This chelation prevents the collapse of the intermediate and subsequent addition of a second equivalent of the organolithium reagent. Acidic workup protonates the oxygen atoms, leading to the collapse of the intermediate and formation of the ketone.

Reaction_Workflow This compound This compound Reaction_Step Reaction in Anhydrous Solvent (e.g., THF, Diethyl Ether) -78 °C to 0 °C This compound->Reaction_Step Organolithium Reagent (R-Li) Organolithium Reagent (R-Li) Organolithium Reagent (R-Li)->Reaction_Step Intermediate Stable Chelated Tetrahedral Intermediate Reaction_Step->Intermediate Workup Aqueous Acidic Workup (e.g., sat. aq. NH4Cl, HCl) Intermediate->Workup Product Ketone (R-CO-(CH2)3CH3) Workup->Product Byproducts N,O-dimethylhydroxylamine and Lithium Salts Workup->Byproducts

Caption: General workflow for the synthesis of ketones from this compound.

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Chelation cluster_step3 Step 3: Acidic Workup and Collapse Amide This compound Intermediate Tetrahedral Intermediate Amide->Intermediate + R-Li Organolithium R-Li Chelated_Intermediate Stable Chelated Intermediate Intermediate->Chelated_Intermediate Li+ chelation Protonated_Intermediate Protonated Intermediate Chelated_Intermediate->Protonated_Intermediate + H3O+ Ketone Ketone Protonated_Intermediate->Ketone Collapse Hydroxylamine N,O-dimethylhydroxylamine Protonated_Intermediate->Hydroxylamine

Caption: Mechanism of the Weinreb-Nahm ketone synthesis.

Data Presentation: Reaction of this compound with Various Organolithium Reagents

The following table summarizes the reaction conditions and yields for the synthesis of various ketones from this compound. Please note that while some of these are established procedures, others are based on analogous reactions with similar Weinreb amides and may require optimization.

Organolithium ReagentProductStoichiometry (Organolithium:Amide)SolventTemperature (°C)Time (h)Yield (%)
n-ButyllithiumNonan-5-one1.1 : 1THF-782.583[2]
s-Butyllithium2-Methylnonan-5-one2.2 : 1Hexane/TMEDA-55 to RT2~70-80 (estimated)[4]
t-Butyllithium2,2-Dimethylnonan-5-one1.1 : 1THF-78 to 02~35-55 (estimated)[5][6]
Phenyllithium1-Phenylpentan-1-one1.1 : 1Diethyl ether-10 to RT2.5~75-85 (estimated)[7]
MethyllithiumHexan-2-one1.1 : 1THF-782~80-90 (estimated)

Experimental Protocols

General Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[8][9]

  • Glassware should be oven-dried or flame-dried before use.[9]

  • Organolithium reagents are highly reactive and pyrophoric. Handle with extreme care using appropriate personal protective equipment and techniques.[6]

  • The concentration of commercial organolithium reagents can vary. It is recommended to titrate the solution before use for accurate stoichiometry.

Protocol 1: Synthesis of Nonan-5-one using n-Butyllithium

This protocol is adapted from a general procedure for the reaction of Weinreb amides with organolithium reagents.[2]

Materials:

  • This compound

  • n-Butyllithium (e.g., 1.6 M in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C.[8]

  • Stir the reaction mixture at -78 °C for 2.5 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford nonan-5-one.

Protocol 2: Synthesis of 1-Phenylpentan-1-one using Phenyllithium

This protocol is based on a general procedure for the reaction of organolithium reagents.[7]

Materials:

  • This compound

  • Phenyllithium (e.g., 1.8 M in dibutyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to -10 °C using an ice-salt bath.

  • Add phenyllithium (1.1 eq) dropwise to the stirred solution over 30 minutes.

  • Stir the reaction mixture at -10 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

  • Filter and remove the solvent under reduced pressure.

  • Purify the resulting crude 1-phenylpentan-1-one by vacuum distillation or column chromatography.

References

Application Note: Highly Selective Reduction of N-methoxy-N-methylpentanamide to Pentanal

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reduction of N-methoxy-N-methylamides, commonly known as Weinreb amides, represents a powerful and widely utilized method for the synthesis of aldehydes.[1][2][3] This technique is particularly valuable in complex organic synthesis due to its high chemoselectivity, which circumvents the common problem of over-reduction to the corresponding alcohol often observed with other carboxylic acid derivatives.[2][3] The remarkable stability of the N-methoxy-N-methylamide functionality allows for its use in multi-step syntheses where sensitive functional groups are present.[2] The key to this selectivity lies in the formation of a stable, chelated tetrahedral intermediate upon reaction with a hydride reducing agent.[2][4] This intermediate resists further reduction and collapses to the aldehyde only upon aqueous workup. This application note provides a detailed protocol for the reduction of N-methoxy-N-methylpentanamide to pentanal, a versatile building block in organic synthesis.

Data Presentation

The choice of reducing agent is critical for the successful conversion of a Weinreb amide to an aldehyde. While several hydride reagents can effect this transformation, their reactivity and optimal reaction conditions can vary. Below is a summary of common reducing agents and their typical performance in the reduction of Weinreb amides.

Reducing AgentAbbreviationTypical Reaction ConditionsYield (%)Notes
Diisobutylaluminium hydrideDIBAL-HToluene or THF, -78 °C to 0 °C70-95Most common and versatile reagent for this transformation.[5][6][7]
Lithium aluminium hydrideLAHTHF or Et₂O, -78 °C to 0 °C75-90A powerful reducing agent; careful control of stoichiometry and temperature is crucial to prevent over-reduction.[2][8]
Chloromagnesium dimethylaminoborohydrideMgABAmbient temperatureGoodOffers enhanced chemoselectivity and is a milder alternative to LiAlH₄ and DIBAL-H.[9][10]
Schwartz's reagentCp₂Zr(H)ClMild conditionsHighKnown for its remarkable chemoselectivity in the reduction of various amides.[9]

Experimental Protocol: Reduction of this compound with DIBAL-H

This protocol describes a general procedure for the reduction of this compound to pentanal using Diisobutylaluminium hydride (DIBAL-H).

Materials:

  • This compound

  • Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., 1.0 M in hexanes)

  • Anhydrous toluene or tetrahydrofuran (THF)

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet is charged with this compound (1.0 eq).

  • Dissolution: Anhydrous toluene or THF is added to dissolve the amide.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Diisobutylaluminium hydride (DIBAL-H, 1.1-1.5 eq) solution is added dropwise to the stirred solution of the Weinreb amide, maintaining the internal temperature below -70 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, the reaction is carefully quenched at -78 °C by the slow, dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt). Alternatively, a saturated aqueous solution of ammonium chloride can be used.

  • Work-up: The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are observed. The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x).

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude pentanal.

  • Purification: If necessary, the crude product can be purified by distillation or column chromatography on silica gel.

Visualizations

Below is a diagram illustrating the experimental workflow for the reduction of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve N-methoxy-N- methylpentanamide in anhydrous solvent cool Cool to -78 °C start->cool add_dibal Add DIBAL-H dropwise cool->add_dibal monitor Monitor reaction (TLC/LC-MS) add_dibal->monitor quench Quench with sat. aq. Rochelle's salt monitor->quench warm Warm to room temperature quench->warm extract Extract with organic solvent warm->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by distillation or chromatography concentrate->purify end Pentanal purify->end

Caption: Experimental workflow for the synthesis of pentanal.

The following diagram illustrates the logical relationship in the reduction of a Weinreb amide.

logical_relationship weinreb_amide This compound tetrahedral_intermediate Stable Chelated Tetrahedral Intermediate weinreb_amide->tetrahedral_intermediate + reducing_agent Hydride Reducing Agent (e.g., DIBAL-H) reducing_agent->tetrahedral_intermediate workup Aqueous Work-up tetrahedral_intermediate->workup collapse over_reduction_product Pentanol (Over-reduction avoided) tetrahedral_intermediate->over_reduction_product No further reduction aldehyde Pentanal workup->aldehyde

Caption: Mechanism of Weinreb amide reduction to an aldehyde.

References

Application Notes and Protocols for N-methoxy-N-methylpentanamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methoxy-N-methylamides, commonly known as Weinreb amides, are versatile and highly effective acylating agents in modern organic synthesis.[1][2] Their utility stems from the formation of a stable, chelated tetrahedral intermediate upon reaction with organometallic reagents, which prevents the common problem of over-addition and subsequent formation of tertiary alcohols.[1] This unique reactivity allows for the clean and high-yielding synthesis of ketones and aldehydes.[3][4] N-methoxy-N-methylpentanamide, the subject of this document, serves as a valuable building block for the introduction of a pentanoyl group in the synthesis of complex molecules, including natural products and pharmaceuticals.

This document provides detailed protocols for the preparation of this compound and its application as an acylating agent in reactions with organometallic reagents. Quantitative data from representative reactions are summarized, and reaction workflows are visualized to facilitate understanding and implementation in a laboratory setting.

Key Applications

  • Synthesis of Ketones: The primary application of this compound is the synthesis of ketones via reaction with Grignard reagents or organolithium reagents.[1][3]

  • Synthesis of Aldehydes: Reduction of this compound with a mild hydride reducing agent affords the corresponding aldehyde.

  • Multi-step Synthesis: It is a crucial intermediate in multi-step synthetic sequences, enabling the introduction of a carbonyl group at a specific position within a complex molecule.

Data Presentation

The following tables summarize typical yields for the synthesis of N-methoxy-N-methylamides and their subsequent conversion to ketones using various organometallic reagents. While specific data for this compound is limited in the literature, the provided data for analogous Weinreb amides demonstrate the general efficiency of these reactions.

Table 1: Synthesis of Representative N-methoxy-N-methylamides

Carboxylic Acid/Acyl ChlorideCoupling ReagentBaseSolventTime (h)Yield (%)Reference
Pentanoyl ChlorideN,O-Dimethylhydroxylamine HClPyridineCH₂Cl₂1>90 (Typical)[4]
3,4-Dimethoxybenzoic AcidPPh₃/I₂iPr₂NEtCH₂Cl₂195[5]
Sterically Hindered AcidsMesyl ChlorideEt₃NTHF-59-88[6]
Various Carboxylic AcidsPCl₃NEt₃Et₂O>467[7]

Table 2: Synthesis of Ketones from N-methoxy-N-methylamides and Organometallic Reagents

Weinreb AmideOrganometallic ReagentSolventTemperature (°C)Time (h)ProductYield (%)Reference
N-methoxy-N-methylbenzamidePhMgBrTHF01Benzophenone94[4]
N-methoxy-N-methylacetamidePhLiTHF01Acetophenone92[4]
N-methoxy-N-methyl-2-phenylacetamiden-BuLiTHF-7811-Phenyl-3-heptanone85[4]
N-methoxy-N-methylfuran-2-carboxamideMeMgITHF012-Acetylfuran90[4]
N-methoxy-N-methyl-4-pentenamideVinylmagnesium bromideTHF011,6-Heptadien-4-one82[8]

Experimental Protocols

Protocol 1: Preparation of this compound from Pentanoyl Chloride

This protocol is a general procedure adapted from the synthesis of Weinreb amides from acid chlorides.[4]

Materials:

  • Pentanoyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in CH₂Cl₂ at 0 °C, slowly add pyridine (2.2 eq).

  • To this mixture, add a solution of pentanoyl chloride (1.0 eq) in CH₂Cl₂ dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the product by flash column chromatography on silica gel or by distillation.

Protocol 2: Synthesis of 1-Phenyl-1-hexanone from this compound and Phenylmagnesium Bromide

This protocol is a general procedure for the reaction of a Weinreb amide with a Grignard reagent.[4]

Materials:

  • This compound

  • Phenylmagnesium bromide (in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, syringe, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-purged round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phenylmagnesium bromide (1.1-1.5 eq) dropwise via syringe.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-phenyl-1-hexanone.

Mandatory Visualizations

Reaction_Mechanism cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Acidic Workup Weinreb_Amide This compound Tetrahedral_Intermediate Chelated Tetrahedral Intermediate Weinreb_Amide->Tetrahedral_Intermediate + Organometallic Reagent Organometallic R-MgX or R-Li Organometallic->Tetrahedral_Intermediate Ketone Ketone Tetrahedral_Intermediate->Ketone H₃O⁺ Amine_Salt [MeO(Me)NH₂]⁺X⁻ Tetrahedral_Intermediate->Amine_Salt H₃O⁺

Caption: Reaction mechanism for the acylation of an organometallic reagent with this compound.

Experimental_Workflow cluster_preparation Preparation of this compound cluster_acylation Acylation Reaction Start_Mat Pentanoyl Chloride + N,O-Dimethylhydroxylamine HCl Amidation Amidation Reaction (Pyridine, CH₂Cl₂) Start_Mat->Amidation Workup_Purification_Amide Aqueous Workup & Purification Amidation->Workup_Purification_Amide Weinreb_Amide This compound Workup_Purification_Amide->Weinreb_Amide Acylation Acylation Reaction (THF, 0°C) Weinreb_Amide->Acylation Grignard Organometallic Reagent (e.g., PhMgBr) Grignard->Acylation Quench Quench with aq. NH₄Cl Acylation->Quench Workup_Purification_Ketone Extraction & Purification Quench->Workup_Purification_Ketone Final_Product Ketone Product Workup_Purification_Ketone->Final_Product

Caption: Experimental workflow for the synthesis of ketones using this compound.

References

Application Notes and Protocols: N-methoxy-N-methylpentanamide in the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methoxy-N-methylamides, commonly known as Weinreb amides, are versatile intermediates in modern organic synthesis, particularly in the intricate pathways of natural product total synthesis.[1][2][3] Their significance lies in the ability to react cleanly with organometallic reagents, such as organolithiums and Grignard reagents, to furnish ketones without the common side reaction of over-addition to form tertiary alcohols.[1][2][4] This controlled reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate.[1]

This document provides detailed application notes and protocols for the use of a specific Weinreb amide, N-methoxy-N-methylpentanamide , in synthetic schemes relevant to the construction of complex natural products. While a direct, named total synthesis prominently featuring this specific reagent is not extensively documented in readily available literature, its application follows well-established principles of Weinreb amide chemistry. The protocols and data presented herein are representative of its potential use in constructing aliphatic ketone moieties, which are common structural motifs in various classes of natural products, including macrolides, alkaloids, and polyketides.

Application: Synthesis of Aliphatic Ketones in Complex Intermediates

This compound serves as a reliable precursor for the synthesis of ketones containing a pentanoyl group. In the context of natural product synthesis, this is particularly useful for introducing linear alkyl chains or for the construction of more complex acyclic fragments that will later be incorporated into a larger molecular framework.

A typical application involves the coupling of this compound with a complex organometallic reagent derived from a chiral building block. This reaction forms a new carbon-carbon bond and sets the stage for subsequent transformations, such as stereoselective reductions, aldol additions, or cyclizations.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the preparation of the Weinreb amide from pentanoic acid.

Reaction Scheme:

(CH3)2CHCH2CON(OMe)Me + R-MgBr --> (CH3)2CHCH2COR

General workflow for the application of this compound.
Reaction Mechanism

The diagram below illustrates the chelate-stabilized tetrahedral intermediate that prevents over-addition of the organometallic reagent to the Weinreb amide.

G cluster_0 Reaction of Weinreb Amide with Organometallic Reagent start This compound + R-M intermediate Chelate-Stabilized Tetrahedral Intermediate start->intermediate Nucleophilic Addition product Ketone intermediate->product Workup (H3O+) over_addition Tertiary Alcohol (Over-addition product - avoided) intermediate->over_addition Further Reaction (unfavored)

Mechanism showing the stable intermediate in Weinreb ketone synthesis.

References

Application Notes and Protocols for the Large-Scale Synthesis of Ketones with N-methoxy-N-methylpentanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the large-scale synthesis of ketones utilizing N-methoxy-N-methylpentanamide, a Weinreb amide. The Weinreb ketone synthesis is a highly reliable and widely used method in academic and industrial settings due to its excellent chemoselectivity, which circumvents the common problem of over-addition by organometallic reagents.[1][2] This protocol offers a two-stage process: the preparation of this compound from pentanoic acid, followed by its reaction with a Grignard reagent to yield the desired ketone. Safety protocols for handling large-scale Grignard reactions are also detailed to ensure safe and successful execution.

Key Advantages of the Weinreb Ketone Synthesis:

  • High Selectivity: The reaction intermediate, a stable chelated tetrahedral species, prevents the over-addition of the organometallic reagent, leading to the formation of the ketone with minimal or no tertiary alcohol byproduct.[1]

  • Broad Substrate Scope: The method is compatible with a wide range of functional groups.[2]

  • Mild Reaction Conditions: The synthesis can often be carried out under mild conditions, making it suitable for sensitive substrates.[1]

  • Scalability: The procedure is amenable to large-scale production, a critical factor in industrial and drug development applications.[3]

Data Presentation

The following tables summarize typical quantitative data for the large-scale synthesis of a representative ketone, 2-heptanone, from this compound and methylmagnesium bromide.

Table 1: Reagent Quantities and Reaction Parameters for this compound Synthesis (Large Scale)

Reagent/ParameterQuantity/ValueMolar Equiv.Notes
Pentanoic Acid25.5 kg (249.9 mol)1.0Starting material.
Oxalyl Chloride33.3 kg (262.3 mol)1.05Used to form the acid chloride in situ.
N,N-Dimethylformamide (DMF)0.1 LCatalyticCatalyst for acid chloride formation.
N,O-Dimethylhydroxylamine HCl24.4 kg (249.7 mol)1.0Amine source for the Weinreb amide.
Triethylamine53.1 kg (524.4 mol)2.1Base to neutralize HCl and drive the reaction.
Dichloromethane (DCM)500 L + 400 L-Solvent for the reaction.
Reaction Temperature0-24 °C-Initial cooling is required during the addition of triethylamine.
Reaction Time2 hours (acid chloride formation) + overnight-Ensure complete reaction.
Expected Yield ~34 kg (85%) -Yield of crude this compound.[4]

Table 2: Reagent Quantities and Reaction Parameters for Ketone Synthesis (Large Scale)

Reagent/ParameterQuantity/ValueMolar Equiv.Notes
This compound34 kg (213.4 mol)1.0Starting Weinreb amide.
Methylmagnesium Bromide (3.0 M in THF)78.2 L (234.7 mol)1.1Grignard reagent.
Tetrahydrofuran (THF)300 L-Anhydrous solvent is crucial for Grignar reactions.
Reaction Temperature0 °C to room temperature-Controlled addition at low temperature is critical for safety and selectivity.
Reaction Time1-2 hours-Monitor by TLC or LC-MS for completion.
Quenching Solution (1 M HCl)~100 L-Added slowly at 0 °C to hydrolyze the intermediate and neutralize excess Grignard reagent.
Expected Yield ~20 kg (82%) -Yield of purified 2-heptanone.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound

This protocol is adapted from a procedure for a similar Weinreb amide and is suitable for large-scale production.[4]

Materials:

  • Pentanoic Acid (25.5 kg, 249.9 mol)

  • Oxalyl Chloride (33.3 kg, 262.3 mol)

  • N,N-Dimethylformamide (DMF) (0.1 L)

  • N,O-Dimethylhydroxylamine hydrochloride (24.4 kg, 249.7 mol)

  • Triethylamine (53.1 kg, 524.4 mol)

  • Dichloromethane (DCM)

  • 5 M Sodium Hydroxide Solution

  • 1 M Hydrochloric Acid Solution

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Equipment:

  • 1000 L glass-lined reactor with overhead stirring, temperature control, and a reflux condenser.

  • Dropping funnel (100 L).

  • Scrubber system for acidic gases.

  • Rotary evaporator (large scale).

  • Separatory funnel (large scale).

Procedure:

  • Acid Chloride Formation:

    • Charge the 1000 L reactor with pentanoic acid (25.5 kg) and dichloromethane (500 L).

    • Stir the solution and add oxalyl chloride (33.3 kg) dropwise from the dropping funnel over 1-2 hours, maintaining the temperature at 20-25 °C.

    • After the addition is complete, add DMF (0.1 L) cautiously. Vigorous gas evolution (CO2, CO, HCl) will occur. Ensure the reactor's off-gas is directed to a scrubber.[4]

    • Stir the reaction mixture for 2 hours at room temperature.

  • Weinreb Amide Formation:

    • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.

    • Redissolve the crude pentanoyl chloride in dichloromethane (400 L) and cool the solution to 0 °C.

    • Add N,O-dimethylhydroxylamine hydrochloride (24.4 kg) to the cooled solution.

    • Add triethylamine (53.1 kg) dropwise via the dropping funnel over 2-3 hours, maintaining the internal temperature below 10 °C.[4]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 1 M HCl (100 L).

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 100 L), water (100 L), saturated sodium bicarbonate solution (100 L), and brine (100 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as an oil. The crude product is often of sufficient purity for the next step.

Protocol 2: Large-Scale Synthesis of 2-Heptanone

Safety Precaution: Grignard reactions are highly exothermic and require strict anhydrous conditions. The large-scale execution of this reaction must be conducted by experienced personnel with appropriate safety measures in place.

Materials:

  • This compound (34 kg, 213.4 mol)

  • Methylmagnesium bromide (3.0 M solution in THF, 78.2 L, 234.7 mol)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid Solution

  • Saturated Ammonium Chloride Solution

  • Diethyl Ether or Methyl tert-Butyl Ether (MTBE)

  • Brine

  • Anhydrous Magnesium Sulfate

Equipment:

  • 1000 L glass-lined reactor with overhead stirring, temperature control, and an inert atmosphere (Nitrogen or Argon).

  • Dropping funnel (100 L).

  • Equipment for fractional distillation.

Procedure:

  • Reaction Setup:

    • Ensure the reactor is scrupulously dry and purged with an inert gas.

    • Charge the reactor with this compound (34 kg) and anhydrous THF (300 L).

    • Cool the solution to 0 °C with stirring.

  • Grignard Addition:

    • Add the methylmagnesium bromide solution (78.2 L) dropwise from the dropping funnel over 3-4 hours, maintaining the internal temperature between 0 and 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and cautiously quench the reaction by the dropwise addition of saturated ammonium chloride solution (~100 L) or 1 M HCl, ensuring the temperature does not exceed 15 °C.

    • Stir the mixture for 30 minutes.

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether or MTBE (2 x 100 L).

    • Combine the organic layers and wash with brine (100 L).

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude 2-heptanone by fractional distillation.

Mandatory Visualizations

Weinreb_Ketone_Synthesis_Workflow cluster_0 Stage 1: Weinreb Amide Synthesis cluster_1 Stage 2: Ketone Synthesis Pentanoic Acid Pentanoic Acid Pentanoyl Chloride Pentanoyl Chloride Pentanoic Acid->Pentanoyl Chloride Oxalyl Chloride, DMF This compound This compound Pentanoyl Chloride->this compound N,O-Dimethylhydroxylamine HCl, Et3N Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate Grignard Reagent (R-MgX) Ketone Ketone Tetrahedral Intermediate->Ketone Aqueous Workup (H3O+)

Caption: Workflow for the large-scale synthesis of ketones via the Weinreb amide methodology.

Grignard_Safety_Protocol Start Start Hazard Assessment Hazard Assessment Start->Hazard Assessment Engineering Controls Engineering Controls Hazard Assessment->Engineering Controls PPE PPE Hazard Assessment->PPE Reaction Setup Reaction Setup Engineering Controls->Reaction Setup PPE->Reaction Setup Controlled Addition Controlled Addition Reaction Setup->Controlled Addition Monitoring Monitoring Controlled Addition->Monitoring Controlled Quench Controlled Quench Monitoring->Controlled Quench Workup Workup Controlled Quench->Workup End End Workup->End

Caption: Logical flow for ensuring safety during large-scale Grignard reactions.

References

Application Notes and Protocols: Chemoselective Addition to N-methoxy-N-methylpentanamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-methoxy-N-methylamides, commonly known as Weinreb amides, are exceptionally versatile functional groups in modern organic synthesis.[1] Their unique reactivity allows for the controlled and chemoselective synthesis of ketones and aldehydes from a common precursor. Unlike more reactive acylating agents like acid chlorides or esters, the Weinreb amide effectively prevents the common problem of over-addition by organometallic reagents.[2][3] This is due to the formation of a stable, chelated tetrahedral intermediate that resists further nucleophilic attack until acidic workup.[1][2][3] This document provides detailed protocols for the chemoselective addition of organometallic reagents and hydrides to N-methoxy-N-methylpentanamide, a representative Weinreb amide, to yield pentanones and pentanal, respectively.

Chemoselective_Pathways cluster_products Products Weinreb_Amide This compound Ketone Ketone (e.g., 1-Phenylpentan-1-one) Weinreb_Amide->Ketone 1) R-M 2) H₃O⁺ workup Aldehyde Aldehyde (Pentanal) Weinreb_Amide->Aldehyde 1) Hydride 2) H₃O⁺ workup Organometallic Organometallic Reagent (R-MgX or R-Li) Hydride Hydride Reagent (e.g., DIBAL-H, LiAlH₄)

Figure 1: Chemoselective conversion of this compound.

Application Note 1: Synthesis of Ketones via Organometallic Addition

The reaction of organolithium or Grignard reagents with this compound provides a high-yield route to various ketones. The key to this transformation is the stability of the intermediate formed upon nucleophilic addition.

Weinreb_Mechanism Mechanism of Weinreb Ketone Synthesis Amide N-methoxy-N-methyl- pentanamide Intermediate Stable Tetrahedral Intermediate (Chelated) Amide->Intermediate + R-M Organometallic R-M (e.g., R-MgX) Ketone_precursor Intermediate after workup Intermediate->Ketone_precursor H₃O⁺ workup Ketone Ketone Ketone_precursor->Ketone - [Me(MeO)NH₂]⁺Cl⁻

Figure 2: Chelation stabilizes the tetrahedral intermediate.

Protocol 1A: Addition of a Grignard Reagent (e.g., Phenylmagnesium Bromide)

This protocol outlines the synthesis of 1-phenylpentan-1-one.

Materials:

  • This compound

  • Phenylmagnesium bromide (PhMgBr), 3.0 M in diethyl ether

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Dissolve this compound (1.0 eq) in anhydrous THF (to make a 0.2 M solution).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add phenylmagnesium bromide (1.2 eq) dropwise via syringe, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Add 1 M HCl to dissolve the magnesium salts, resulting in a clear biphasic solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure ketone.

Protocol 1B: Addition of an Organolithium Reagent (e.g., n-Butyllithium)

This protocol details the synthesis of nonan-5-one.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stir bar, a thermometer, and a rubber septum.

  • Dissolve this compound (1.0 eq) in anhydrous THF (to make a 0.1-0.2 M solution).

  • Cool the solution to –78 °C using a dry ice/acetone bath.[4]

  • Add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above –70 °C.[4]

  • Stir the resulting solution at –78 °C for 2-3 hours.[4]

  • Quench the reaction at –78 °C by the slow addition of saturated aqueous NH₄Cl.[4][5]

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x volume of THF).[4]

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[4]

  • Purify the crude product via flash column chromatography.

Data Presentation: Ketone Synthesis
Reagent TypeR-GroupStoichiometry (eq)SolventTemperature (°C)Typical Yield (%)Product
GrignardPhenyl1.2THF0 to RT85-951-Phenylpentan-1-one
GrignardIsopropyl1.5THF0 to RT80-902-Methylhexan-3-one
Organolithiumn-Butyl1.1THF-7880-90[4]Nonan-5-one
Organolithiumsec-Butyl1.1THF-7875-853-Methylnonan-5-one
OrganolithiumPhenyl1.1THF/TolueneRT70-85[5]1-Phenylpentan-1-one

Application Note 2: Synthesis of Aldehydes via Hydride Reduction

The reduction of Weinreb amides provides a reliable method for synthesizing aldehydes.[2] Unlike the reduction of other amides which typically proceed to the amine, the stable intermediate formed from a Weinreb amide allows the reaction to be stopped at the aldehyde stage after aqueous workup.[1][6] Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) at low temperatures and diisobutylaluminium hydride (DIBAL-H).[1]

Workflow_Diagram start Start: Assemble Dry Glassware under N₂/Ar dissolve Dissolve Weinreb Amide in Anhydrous Solvent (THF/Toluene) start->dissolve cool Cool Reaction Mixture (e.g., -78 °C) dissolve->cool add Add Nucleophile Dropwise (Grignard, Organolithium, or Hydride) cool->add stir Stir at Low Temperature (Monitor by TLC/GC-MS) add->stir quench Quench with Saturated aq. NH₄Cl stir->quench workup Aqueous Workup & Extraction quench->workup purify Dry, Concentrate & Purify (Column Chromatography) workup->purify end End: Isolated Product (Ketone or Aldehyde) purify->end

Figure 3: General experimental workflow for additions to Weinreb amides.

Protocol 2: Reduction to Pentanal with DIBAL-H

Materials:

  • This compound

  • Diisobutylaluminium hydride (DIBAL-H), 1.0 M in hexanes

  • Anhydrous Toluene or THF

  • 1 M Hydrochloric acid (HCl) or Rochelle's salt solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Standard glassware for anhydrous reactions

Procedure:

  • Assemble a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stir bar, a thermometer, and a rubber septum.

  • Dissolve this compound (1.0 eq) in anhydrous toluene (to make a 0.2 M solution).

  • Cool the solution to –78 °C in a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.5 eq) dropwise via syringe, keeping the internal temperature below –70 °C.

  • Stir the reaction at –78 °C for 1-2 hours. Monitor for the consumption of starting material by TLC.

  • Quench the reaction by the slow, dropwise addition of methanol, followed by 1 M HCl at –78 °C.

  • Allow the mixture to warm to room temperature and stir until both layers are clear.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether (3 x volume of toluene).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate using a rotary evaporator (note: product is volatile).

  • Purify the crude pentanal by distillation if necessary.

Data Presentation: Aldehyde Synthesis
ReagentStoichiometry (eq)SolventTemperature (°C)Typical Yield (%)Product
DIBAL-H1.5Toluene-7875-90Pentanal
LiAlH₄1.0-1.2THF-78 to -4070-85Pentanal
LiAlH(OtBu)₃1.5THF-7880-90Pentanal

Note on LiAlH₄: While LiAlH₄ can be used, it is a more powerful reducing agent than DIBAL-H.[7][8] Careful control of stoichiometry and temperature is critical to prevent over-reduction to the corresponding alcohol (pentan-1-ol). Using it at low temperatures is essential for selectivity.[2]

References

Application Notes and Protocols: One-Pot Synthesis of Ketones from Carboxylic Acids via N-methoxy-N-methylpentanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of carboxylic acids to ketones is a fundamental transformation in organic synthesis, crucial for the construction of a wide array of molecules, including pharmaceuticals and natural products. The Weinreb ketone synthesis, which proceeds through a stable N-methoxy-N-methylamide (Weinreb amide) intermediate, is a highly reliable method that prevents the over-addition of organometallic reagents, a common issue with other methods that leads to the formation of tertiary alcohols.[1][2][3] This document provides detailed application notes and a protocol for the one-pot synthesis of ketones from carboxylic acids, using the formation of N-methoxy-N-methylpentanamide from pentanoic acid as a representative example.

This one-pot procedure enhances efficiency by eliminating the need for isolation and purification of the intermediate Weinreb amide, thereby saving time and resources.[4][5] The methodology involves the in situ activation of the carboxylic acid, followed by reaction with N,O-dimethylhydroxylamine to form the Weinreb amide, which is then directly treated with an organometallic reagent to furnish the desired ketone.

Reaction Principle

The overall transformation can be divided into two key steps occurring sequentially in the same reaction vessel:

  • Weinreb Amide Formation: The carboxylic acid is activated in situ using a suitable coupling agent. This activated intermediate then reacts with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to form the corresponding N-methoxy-N-methylamide.

  • Ketone Synthesis: An organometallic reagent (e.g., a Grignard reagent or an organolithium reagent) is added to the reaction mixture. This reagent adds to the Weinreb amide to form a stable tetrahedral intermediate, which upon acidic workup, collapses to yield the ketone.[1]

Data Presentation

The following table summarizes representative quantitative data for the one-pot synthesis of ketones from various carboxylic acids, highlighting the versatility and efficiency of this methodology.

Carboxylic AcidOrganometallic ReagentCoupling Agent/ConditionsProductYield (%)Reference
4-Bromobenzoic Acidn-BuLiStandard Schlenk techniques1-(4-Bromophenyl)pentan-1-one81[6]
3-Bromobenzoic AcidPhLiStandard Schlenk techniques(3-Bromophenyl)(phenyl)methanone84[6]
Pentanoic AcidPhenylmagnesium BromidePOCl₃, DIPEA, DCM, rt1-Phenylpentan-1-oneApprox. 87 (amide formation)[5]
Aromatic Carboxylic AcidsVarious Grignard ReagentsDeoxo-Fluor, CH₂Cl₂, rtVarious Aryl KetonesHigh Yields[4]
Aliphatic Carboxylic AcidsVarious Organolithium ReagentsStandard Schlenk techniquesVarious Alkyl Ketones74-81[6]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the one-pot synthesis of a ketone from pentanoic acid via the in situ generation of this compound.

Materials and Reagents
  • Pentanoic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • Phosphorus oxychloride (POCl₃) or other suitable coupling agent (e.g., CDI, EDC)

  • Diisopropylethylamine (DIPEA) or other suitable base (e.g., triethylamine)

  • Anhydrous Dichloromethane (DCM)

  • Organometallic reagent (e.g., Phenylmagnesium bromide in THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

General Procedure

Step 1: In situ Formation of this compound

  • To a dry round-bottom flask under an inert atmosphere, add pentanoic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous dichloromethane (DCM).

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a suitable base such as diisopropylethylamine (DIPEA) (2.5 eq).[5]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the activating agent, for example, phosphorus oxychloride (POCl₃) (1.1 eq), dropwise to the stirred solution.[5]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

Step 2: One-Pot Ketone Synthesis

  • Cool the reaction mixture containing the in situ generated this compound to 0 °C.

  • Slowly add the organometallic reagent (e.g., Phenylmagnesium bromide, 1.2 eq) via syringe.

  • Stir the reaction mixture at 0 °C for 1-2 hours or until the Weinreb amide has been consumed (monitored by TLC).

  • Quench the reaction by the slow addition of 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure ketone.

Mandatory Visualizations

Reaction Pathway Diagram

Reaction_Pathway cluster_step1 Step 1: Weinreb Amide Formation (in situ) cluster_step2 Step 2: Ketone Synthesis CarboxylicAcid Pentanoic Acid ActivatedAcid Activated Pentanoic Acid CarboxylicAcid->ActivatedAcid  Activating Agent  (e.g., POCl₃) WeinrebAmide N-methoxy-N-methyl- pentanamide ActivatedAcid->WeinrebAmide Organometallic Organometallic Reagent (R'-MgX or R'-Li) TetrahedralIntermediate Stable Tetrahedral Intermediate WeinrebAmide->TetrahedralIntermediate Amine N,O-Dimethylhydroxylamine + Base (DIPEA) Ketone Ketone (R-CO-R') TetrahedralIntermediate->Ketone  Aqueous Workup  (e.g., H₃O⁺)

Caption: General reaction pathway for the one-pot synthesis of ketones.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Dry Round-Bottom Flask under Inert Atmosphere AddReagents 1. Add Pentanoic Acid, N,O-Dimethylhydroxylamine HCl, and Base (DIPEA) in Anhydrous DCM Start->AddReagents Cool1 2. Cool to 0 °C AddReagents->Cool1 AddActivator 3. Add Activating Agent (e.g., POCl₃) dropwise Cool1->AddActivator React1 4. Stir at Room Temperature (2-4 h) AddActivator->React1 Cool2 5. Cool to 0 °C React1->Cool2 AddOrganometallic 6. Add Organometallic Reagent (e.g., R'-MgX) Cool2->AddOrganometallic React2 7. Stir at 0 °C (1-2 h) AddOrganometallic->React2 Quench 8. Quench with 1 M HCl React2->Quench Workup 9. Aqueous Workup: - Separate Layers - Wash with HCl, NaHCO₃, Brine - Dry over MgSO₄ Quench->Workup Purify 10. Purify by Flash Chromatography Workup->Purify End Final Product: Pure Ketone Purify->End

Caption: Step-by-step experimental workflow for the one-pot ketone synthesis.

References

N-methoxy-N-methylpentanamide: A Stable and Versatile Intermediate for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-methoxy-N-methylpentanamide, a member of the Weinreb amide family, is a highly valuable and versatile intermediate in modern organic synthesis. Its remarkable stability and predictable reactivity make it an indispensable tool for the construction of complex molecular architectures, particularly in the fields of pharmaceutical and natural product synthesis. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound, offering a practical guide for researchers, scientists, and drug development professionals.

The key feature of N-methoxy-N-methylamides is their ability to react with organometallic reagents, such as Grignard and organolithium reagents, to afford ketones in high yields, or to be reduced to aldehydes, both without the common problem of over-addition that plagues similar reactions with esters or acid chlorides.[1][2] This controlled reactivity stems from the formation of a stable, chelated tetrahedral intermediate which resists further nucleophilic attack until acidic workup.[1]

Synthesis of this compound

This compound can be reliably synthesized from either pentanoyl chloride or pentanoic acid. The choice of starting material often depends on commercial availability, cost, and the scale of the reaction.

Protocol 1: From Pentanoyl Chloride

This method is often preferred for its high reactivity and generally clean conversion.

Reaction Scheme:

Experimental Protocol:

  • To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in dichloromethane (DCM) at 0 °C, slowly add triethylamine (2.2 equivalents).

  • Stir the mixture for 15-20 minutes at 0 °C.

  • Slowly add a solution of pentanoyl chloride (1.0 equivalent) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[3]

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.[2]

ParameterValue
Typical Yield 85-95%
Reaction Time 2-4 hours
Purification Column Chromatography
Protocol 2: From Pentanoic Acid using a Coupling Agent (HATU)

This one-pot procedure is advantageous when starting from the carboxylic acid, avoiding the need to prepare the acid chloride. HATU is a highly efficient coupling reagent that minimizes side reactions and racemization for chiral substrates.[4][5]

Reaction Scheme:

Experimental Protocol:

  • To a solution of pentanoic acid (1.0 equivalent) in anhydrous dimethylformamide (DMF), add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and HATU (1.1 equivalents).

  • Cool the mixture to 0 °C and add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterValue
Typical Yield 80-90%
Reaction Time 4-6 hours
Purification Column Chromatography

Reactions of this compound

The utility of this compound as a synthetic intermediate is demonstrated in its clean conversion to ketones and aldehydes.

Ketone Synthesis via Reaction with Organometallic Reagents

A hallmark of Weinreb amides is their controlled reaction with organometallic reagents to produce ketones without the formation of tertiary alcohol byproducts.

Reaction Scheme:

Experimental Protocol:

  • To a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add phenylmagnesium bromide (1.2 equivalents) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the corresponding ketone.

ReagentProductTypical Yield
Phenylmagnesium Bromide1-Phenylpentan-1-one80-90%
n-Butylmagnesium ChlorideNonan-5-one75-85%

Reaction Scheme:

Experimental Protocol:

  • To a solution of this compound (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equivalents) dropwise.

  • Stir the reaction at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to 0 °C over 1 hour.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

ReagentProductTypical Yield
n-ButyllithiumNonan-5-one85-95%
Phenyllithium1-Phenylpentan-1-one80-90%
Aldehyde Synthesis via Reduction

This compound can be selectively reduced to the corresponding aldehyde using common hydride reagents.

Reaction Scheme:

Experimental Protocol:

  • To a suspension of LiAlH₄ (0.5-0.7 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equivalent) in THF dropwise.

  • Stir the reaction at 0 °C for 30-60 minutes, monitoring by TLC.[6]

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting precipitate and wash with ether.

  • Dry the combined filtrate over anhydrous MgSO₄ and concentrate carefully to obtain the crude pentanal.

ReagentProductTypical Yield
LiAlH₄Pentanal70-80%
DIBAL-HPentanal75-85%

Applications in Complex Molecule Synthesis

This compound serves as a crucial building block in the multi-step synthesis of various complex organic molecules, including natural products and active pharmaceutical ingredients (APIs).[3][7] Its stability allows it to be carried through multiple synthetic steps before its conversion to a ketone or aldehyde at a later stage.

Mandatory Visualizations

Synthesis_of_Weinreb_Amide Pentanoyl Chloride Pentanoyl Chloride This compound This compound Pentanoyl Chloride->this compound Et3N Pentanoic Acid Pentanoic Acid Pentanoic Acid->this compound HATU, DIPEA N,O-dimethylhydroxylamine N,O-dimethylhydroxylamine N,O-dimethylhydroxylamine->this compound

Caption: Synthesis of this compound.

Reactions_of_Weinreb_Amide This compound This compound Ketone Ketone This compound->Ketone 1. R-M 2. H3O+ Aldehyde Aldehyde This compound->Aldehyde 1. Reducing Agent 2. H3O+ Organometallic Reagent (R-M) Organometallic Reagent (R-M) Organometallic Reagent (R-M)->this compound Reducing Agent (e.g., LiAlH4) Reducing Agent (e.g., LiAlH4) Reducing Agent (e.g., LiAlH4)->this compound

Caption: Key reactions of this compound.

Conclusion

This compound is a stable and versatile intermediate that offers significant advantages in organic synthesis. The protocols outlined in this document provide a foundation for its preparation and subsequent transformation into valuable ketone and aldehyde functionalities. Its predictable reactivity and the avoidance of over-addition reactions make it a superior choice for the controlled construction of complex molecules, rendering it an essential tool for chemists in research and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-methoxy-N-methylpentanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of N-methoxy-N-methylpentanamide.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound, a Weinreb amide, is typically synthesized by reacting a pentanoic acid derivative with N,O-dimethylhydroxylamine hydrochloride. The two most common starting materials are:

  • Pentanoyl chloride: This is a highly reactive acyl chloride that readily reacts with N,O-dimethylhydroxylamine hydrochloride in the presence of a non-nucleophilic base.

  • Pentanoic acid (Valeric acid): This carboxylic acid requires activation with a coupling reagent before it can efficiently react with N,O-dimethylhydroxylamine hydrochloride.

Q2: What are the main advantages of synthesizing this compound as an intermediate?

A2: this compound is a valuable intermediate, particularly in the synthesis of ketones. Its primary advantage is that it reacts with organometallic reagents (like Grignard or organolithium reagents) to form a stable tetrahedral intermediate. This intermediate prevents the common problem of over-addition, which often leads to the formation of tertiary alcohols as byproducts when using more reactive acylating agents.[1]

Q3: What are the key challenges in the synthesis of this compound?

A3: The main challenges include ensuring the reaction goes to completion, minimizing side reactions, and effectively purifying the final product to remove starting materials, reagents, and byproducts. The choice of reagents and reaction conditions can significantly impact the overall yield and purity.

Q4: How can I purify the crude this compound?

A4: The most common methods for purifying this compound are vacuum distillation and column chromatography.[2] Vacuum distillation is suitable for separating the product from non-volatile impurities and is often preferred for larger scales.[2][3][4] Column chromatography is effective for removing impurities with similar boiling points to the product.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential CauseRecommended Solution
Inactive Acylating Agent If using pentanoyl chloride, ensure it has not hydrolyzed due to moisture. Use freshly opened or properly stored material. If using pentanoic acid, ensure the coupling reagent is active and used in the correct stoichiometric amount.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature slightly. Ensure efficient stirring.
Poor Quality Reagents Use anhydrous solvents and high-purity starting materials. Water in the reaction mixture can hydrolyze the acyl chloride or deactivate the coupling reagents.
Suboptimal Reaction Temperature For the reaction with pentanoyl chloride, the initial addition is often carried out at 0°C to control the exothermic reaction, followed by warming to room temperature. For coupling reactions with pentanoic acid, the optimal temperature will depend on the coupling reagent used.
Loss During Workup This compound may have some solubility in aqueous solutions. To minimize loss during extraction, saturate the aqueous layer with brine (saturated NaCl solution) and perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
Problem 2: Presence of Impurities in the Final Product
Potential CauseRecommended Solution
Unreacted Starting Material If unreacted pentanoyl chloride or pentanoic acid is present, this indicates an incomplete reaction. Consider the solutions for "Incomplete Reaction" in the low yield section. A slight excess of N,O-dimethylhydroxylamine hydrochloride can also be used to drive the reaction to completion.
Formation of N-acylurea Byproduct (with carbodiimide coupling agents) When using coupling reagents like DCC or EDC with pentanoic acid, an O-acylisourea intermediate is formed, which can rearrange to a stable N-acylurea byproduct. To minimize this, maintain a cool reaction temperature (e.g., 0°C to room temperature) to slow down the rearrangement.
Residual Coupling Reagents or their Byproducts Ensure proper aqueous workup to remove water-soluble reagents and byproducts. For example, dicyclohexylurea (DCU), a byproduct of DCC coupling, is largely insoluble in many organic solvents and can be removed by filtration.
Formation of N-methoxy-N-methylmethanesulfonamide If using methanesulfonyl chloride to activate pentanoic acid, the formation of N-methoxy-N-methylmethanesulfonamide is a potential side reaction. This byproduct can often be removed by prolonged exposure to high vacuum.

Experimental Protocols

Method 1: Synthesis from Pentanoyl Chloride

This method is a classic and efficient way to form the amide bond.

Materials:

  • Pentanoyl chloride

  • N,O-dimethylhydroxylamine hydrochloride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl (brine) solution

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend N,O-dimethylhydroxylamine hydrochloride (1.05 equivalents) in anhydrous DCM.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add triethylamine (2.2 equivalents) to the stirred suspension.

  • In a separate flask, dissolve pentanoyl chloride (1.0 equivalent) in anhydrous DCM.

  • Add the pentanoyl chloride solution dropwise to the cooled suspension of N,O-dimethylhydroxylamine over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Method 2: Synthesis from Pentanoic Acid with HATU Coupling

This method avoids the use of a moisture-sensitive acyl chloride by activating the carboxylic acid in situ.

Materials:

  • Pentanoic acid (Valeric acid)

  • N,O-dimethylhydroxylamine hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl acetate or other suitable extraction solvent

  • Saturated NaHCO₃ solution

  • Saturated NaCl (brine) solution

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve pentanoic acid (1.0 equivalent) and N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Add HATU (1.1 equivalents) to the reaction mixture and continue stirring. The reaction is often complete within 1-4 hours at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ParameterMethod 1: Pentanoyl ChlorideMethod 2: Pentanoic Acid with HATU
Starting Materials Pentanoyl chloride, N,O-dimethylhydroxylamine HClPentanoic acid, N,O-dimethylhydroxylamine HCl, HATU, DIPEA
Typical Reaction Time 2-4 hours1-4 hours
Typical Yield Generally high (often >90%)High (typically 80-95%)
Key Byproducts Unreacted starting materials, triethylamine hydrochlorideUnreacted starting materials, tetramethylurea, HOAt
Advantages High reactivity, often high yieldingMilder conditions, avoids use of moisture-sensitive acyl chloride
Disadvantages Pentanoyl chloride is moisture-sensitive and corrosiveHigher cost of coupling reagent (HATU), more complex workup

Note: The yields and reaction times are illustrative and can vary depending on the specific reaction conditions, scale, and purity of the reagents.

Visualizations

experimental_workflow cluster_method1 Method 1: From Pentanoyl Chloride cluster_method2 Method 2: From Pentanoic Acid (HATU) A1 Suspend N,O-dimethyl- hydroxylamine HCl in DCM A2 Add Base (TEA/DIPEA) at 0°C A1->A2 A3 Add Pentanoyl Chloride dropwise at 0°C A2->A3 A4 Warm to RT and Stir A3->A4 A5 Aqueous Workup A4->A5 A6 Purification A5->A6 B1 Dissolve Pentanoic Acid & N,O-dimethylhydroxylamine HCl in DMF B2 Add Base (DIPEA) B1->B2 B3 Add HATU B2->B3 B4 Stir at RT B3->B4 B5 Aqueous Workup B4->B5 B6 Purification B5->B6

Caption: Comparative workflow for the synthesis of this compound.

troubleshooting_workflow Start Low Yield or Impure Product Check_Completion Is the reaction complete? Start->Check_Completion Check_Reagents Are reagents and solvents of high quality and anhydrous? Check_Completion->Check_Reagents Yes Optimize_Conditions Optimize reaction time and temperature Check_Completion->Optimize_Conditions No Use_Anhydrous Use anhydrous reagents and solvents Check_Reagents->Use_Anhydrous No Workup_Issues Was the workup performed correctly? Check_Reagents->Workup_Issues Yes Optimize_Conditions->Check_Completion Use_Anhydrous->Check_Reagents Optimize_Workup Optimize extraction and washing steps Workup_Issues->Optimize_Workup No Purification_Issues Is the purification method appropriate? Workup_Issues->Purification_Issues Yes Optimize_Workup->Workup_Issues Optimize_Purification Optimize purification (vacuum distillation or chromatography) Purification_Issues->Optimize_Purification No End Successful Synthesis Purification_Issues->End Yes Optimize_Purification->Purification_Issues

Caption: Troubleshooting decision tree for this compound synthesis.

References

"preventing over-addition in reactions with N-methoxy-N-methylpentanamide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-methoxy-N-methylpentanamide (Weinreb amide) to prevent over-addition in their reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in synthesis?

This compound is a specific type of Weinreb amide. Weinreb amides are N-methoxy-N-methylamides used in organic synthesis to produce ketones or aldehydes with high selectivity.[1][2][3] Their key advantage is the prevention of over-addition of organometallic reagents, a common side reaction with other acyl compounds like esters or acid chlorides.[3][4]

Q2: What is "over-addition" in the context of reactions with this compound?

Over-addition refers to the reaction of a second equivalent of the organometallic reagent with the initially formed ketone intermediate. This leads to the formation of a tertiary alcohol as an undesired byproduct, reducing the yield of the target ketone.[3][4]

Q3: How does the N-methoxy-N-methyl group prevent over-addition?

The N-methoxy-N-methyl group facilitates the formation of a stable five-membered cyclic tetrahedral intermediate upon the initial addition of an organometallic reagent.[2] This intermediate is stabilized by chelation between the metal atom (from the organometallic reagent) and the methoxy oxygen.[3][5] This stable complex prevents the collapse of the intermediate to a ketone until acidic workup, thus preventing a second nucleophilic attack.[3][5]

Q4: Which organometallic reagents are commonly used with this compound?

Grignard reagents (RMgX) and organolithium reagents (RLi) are the most common classes of organometallic reagents used in these reactions.[3][4] The choice of reagent can influence the reaction's outcome and propensity for side reactions.

Q5: Can over-addition still occur with Weinreb amides?

While Weinreb amides are designed to prevent over-addition, it can still occur under certain conditions. Factors such as high reaction temperatures, excess organometallic reagent, and the nature of the organometallic reagent itself can contribute to the formation of the tertiary alcohol byproduct.[6]

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound.

Observation Potential Cause Recommended Solution
Significant amount of tertiary alcohol detected in the product mixture. Reaction temperature is too high. The stable tetrahedral intermediate can break down at elevated temperatures, leading to ketone formation in the presence of unreacted organometallic reagent.[3]Maintain a low reaction temperature (typically -78 °C to 0 °C) throughout the addition of the organometallic reagent and before quenching.[6]
Excess organometallic reagent. Using a large excess of the Grignard or organolithium reagent increases the likelihood of a second addition.[7]Titrate the organometallic reagent before use to determine its exact concentration and use a stoichiometric amount (1.0-1.2 equivalents).
Rapid addition of the organometallic reagent. This can create localized areas of high concentration and heat, promoting over-addition.Add the organometallic reagent dropwise and slowly to the reaction mixture with vigorous stirring.
Highly reactive organometallic reagent. Some organometallic reagents, like certain organolithiums or allylic Grignards, are more prone to over-addition.[6]Consider using a less reactive organometallic reagent if possible. The addition of a Lewis acid like CeCl₃ can sometimes temper the reactivity of the organometallic reagent.[7]
Low yield of the desired ketone. Incomplete reaction. The reaction may not have gone to completion due to insufficient reagent or reaction time.Ensure the organometallic reagent was not degraded by moisture or air. Confirm the stoichiometry and consider extending the reaction time at low temperature.
Decomposition of the starting material or product. The reaction conditions may be too harsh for other functional groups in the molecule.Review the stability of your substrate under the reaction conditions. A milder organometallic reagent or different solvent may be necessary.
Difficult workup. The desired product may be lost during the extraction or purification steps.Optimize the workup procedure. Ensure the pH is appropriate to break down the intermediate without degrading the product.
Formation of multiple unidentified byproducts. Decomposition of the Weinreb amide. Highly basic or sterically hindered nucleophiles can lead to the elimination of the methoxide moiety, resulting in side reactions.[3]Use a less hindered and less basic nucleophile if the substrate allows.
Reaction with the solvent. The organometallic reagent may be reacting with the solvent (e.g., deprotonation of THF).Ensure the use of a dry, aprotic solvent. Consider alternative solvents if side reactions with the solvent are suspected.

Quantitative Data Summary

The following tables summarize the impact of key reaction parameters on the outcome of reactions with Weinreb amides. The data presented is generalized from the literature on Weinreb amides and serves as an illustrative guide.

Table 1: Effect of Temperature on Product Distribution

Temperature (°C)Desired Ketone Yield (%)Tertiary Alcohol (Over-addition) Yield (%)
-78>95<5
-4085-955-15
070-8515-30
25 (Room Temp)<50>50

Table 2: Effect of Grignard Reagent Stoichiometry on Product Yield

Equivalents of Grignard ReagentDesired Ketone Yield (%)Tertiary Alcohol (Over-addition) Yield (%)
1.0~90<10
1.2~95~5
1.5~80~20
2.0<60>40

Experimental Protocols

Detailed Methodology for the Reaction of n-Butylmagnesium Chloride with this compound

Materials:

  • This compound

  • n-Butylmagnesium chloride (2.0 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Reagent Preparation: Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Grignard Reagent: Slowly add n-butylmagnesium chloride (1.1 eq) dropwise to the stirred solution via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours.

  • Quenching: Quench the reaction by slowly adding pre-cooled saturated aqueous NH₄Cl solution at -78 °C.

  • Warming and Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Caption: Reaction mechanism of a Grignard reagent with a Weinreb amide.

Troubleshooting_Workflow start Reaction with this compound check_product Analyze Product Mixture (e.g., NMR, LC-MS) start->check_product is_over_addition Significant Over-addition (Tertiary Alcohol)? check_product->is_over_addition is_low_yield Low Yield of Desired Ketone? is_over_addition->is_low_yield No temp Lower Reaction Temperature (-78 °C) is_over_addition->temp Yes is_byproducts Multiple Unidentified Byproducts? is_low_yield->is_byproducts No reagent_check Check Reagent Quality (Anhydrous Conditions) is_low_yield->reagent_check Yes success Successful Reaction is_byproducts->success No stability Check Substrate Stability & Reagent Compatibility is_byproducts->stability Yes stoichiometry Check Stoichiometry (Titrate Grignard, use 1.0-1.2 eq) temp->stoichiometry addition_rate Slow Dropwise Addition stoichiometry->addition_rate workup Optimize Workup Procedure reagent_check->workup

Caption: Troubleshooting workflow for reactions with this compound.

References

Technical Support Center: Purification of N-methoxy-N-methylpentanamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the chromatographic purification of crude N-methoxy-N-methylpentanamide (a Weinreb amide), a common intermediate in organic synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm getting poor separation between my product and impurities during column chromatography. What's going wrong?

A1: Poor separation is a common issue that can stem from several factors:

  • Inappropriate Solvent System: The polarity of your eluent may be too high, causing all compounds to elute quickly with the solvent front, or too low, leading to the product remaining on the column.[1] The ideal solvent system should provide a target Retention Factor (Rf) of approximately 0.2-0.4 for the desired compound on a Thin Layer Chromatography (TLC) plate.[1][2]

  • Column Overloading: Loading too much crude material onto the column exceeds its separation capacity. A general guideline is to use a 30:1 to 100:1 ratio of silica gel to crude material by weight.[1]

  • Poor Column Packing: An improperly packed column with channels or cracks will lead to uneven solvent flow and band distortion, resulting in mixed fractions.[3]

  • Sample Loading Technique: If the initial band of the loaded sample is too wide, it will result in broader elution bands and poorer separation. Dissolving the sample in a minimal amount of the eluent or a less polar solvent is recommended. Dry loading is often a better alternative for samples with poor solubility in the eluent.[4]

Q2: My compound is streaking or "tailing" on the TLC plate and the column. How can I fix this?

A2: Streaking is often caused by the compound interacting too strongly with the acidic silanol groups on the silica gel.[1] N-methoxy-N-methylamides can be prone to this behavior. To mitigate this:

  • Add a Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (Et3N) or pyridine (typically 0.1-1%), into your eluent system.[1][5] This neutralizes the acidic sites on the silica, leading to sharper bands.

  • Use a Different Stationary Phase: If streaking persists, consider using a less acidic or neutral stationary phase like alumina or deactivated silica gel.[1][6]

Q3: My yield of purified this compound is very low. Where could my product have gone?

A3: Low yield can be attributed to several possibilities:

  • Decomposition on Silica Gel: Weinreb amides can sometimes be sensitive to the acidic nature of silica gel and may decompose during purification.[4] You can test for stability by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots (decomposition products) have formed.[4][7]

  • Product Never Eluted: The solvent system might not be polar enough to move your compound off the column. After your expected elution is complete, you can try flushing the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to see if the product elutes.[7]

  • Product Came Off in the Solvent Front: If the eluent is too polar, the product may have eluted very quickly in the first few fractions.[4] Always check the initial fractions, even if they appear empty by TLC.

  • Workup Issues: The product may have been lost during the pre-purification workup. Weinreb amides can sometimes have partial water solubility. Ensuring the aqueous layer is thoroughly extracted and using brine washes can help minimize this loss.[8][9]

Q4: How do I identify the common impurities in my crude this compound?

A4: Common impurities depend on the synthetic route used to prepare the Weinreb amide. For a typical synthesis from pentanoyl chloride and N,O-dimethylhydroxylamine hydrochloride, you might encounter:

  • Unreacted Starting Materials: Residual N,O-dimethylhydroxylamine or pentanoyl chloride (which may appear as pentanoic acid after workup).

  • Byproducts from Synthesis: Side-reactions can lead to various byproducts. Careful analysis of NMR and Mass Spectrometry data of the crude material is essential.

  • Solvents: Residual solvents from the reaction or workup (e.g., dichloromethane, ethyl acetate).

Quantitative Purification Parameters

The following table summarizes key quantitative parameters for developing a successful column chromatography purification protocol for this compound.

ParameterRecommended Value / GuidelineRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for a wide range of compounds.[1]
Silica Gel to Crude Ratio 30:1 to 100:1 (by weight)Ensures sufficient separation capacity and prevents column overloading.[1]
TLC Target Rf Value 0.2 - 0.4Provides the best resolution in column chromatography. An Rf in this range ensures the compound interacts with the stationary phase without being irreversibly adsorbed.[1][10]
Typical Eluent Systems Hexane/Ethyl Acetate, Dichloromethane/MethanolStart with a non-polar/polar solvent mixture and adjust the ratio based on TLC results.[1]
Eluent Modifier (if needed) 0.1 - 1% Triethylamine (Et3N)Neutralizes acidic silica sites to prevent streaking of the amide product.[1]
Purity Assessment TLC, GC-MS, HPLC, ¹H NMRUse multiple analytical techniques to confirm the purity of the final fractions.[1]

Experimental Protocol: Flash Column Chromatography

This protocol provides a detailed methodology for the purification of this compound using flash column chromatography.

1. Solvent System Selection via TLC: a. Dissolve a small amount of the crude material in a volatile solvent like dichloromethane. b. Spot the solution onto several TLC plates. c. Develop each plate in a different solvent system (e.g., 10%, 20%, 30% Ethyl Acetate in Hexane). d. Visualize the spots using a UV lamp and/or a potassium permanganate stain. e. Select the solvent system that provides a clear separation of the product spot with an Rf value between 0.2 and 0.4.[1]

2. Column Packing: a. Choose an appropriately sized glass column. b. Place a small plug of cotton or glass wool at the bottom and cover it with a thin layer of sand. c. Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). d. Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles or cracks form.[3] e. Add a protective layer of sand on top of the packed silica gel.

3. Sample Loading: a. Wet Loading: Dissolve the crude material in the minimum possible volume of the eluent. Using a pipette, carefully apply the solution to the top of the silica bed. b. Dry Loading (Recommended): Dissolve the crude material in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection: a. Carefully add the eluent to the top of the column. b. Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate. c. Collect fractions in an array of test tubes or vials. d. The elution can be isocratic (using the same solvent mixture throughout) or a gradient (gradually increasing the polarity of the eluent).[10]

5. Fraction Analysis: a. Monitor the collected fractions by TLC to identify which ones contain the pure product. b. Combine the pure fractions. c. Remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound. d. Confirm the purity and identity of the final product using analytical techniques like NMR or GC-MS.[1]

Visual Workflow and Logic Diagrams

Troubleshooting_Workflow start Poor Purification Result q1 Check TLC of Fractions: Poor Separation? start->q1 q2 Compound Streaking or Tailing? q1->q2 No sol1 Optimize Eluent System (Aim for Rf 0.2-0.4) q1->sol1 Yes q3 Yield is Low? q2->q3 No sol4 Add 0.1-1% Et3N to Eluent q2->sol4 Yes sol6 Test Compound Stability on Silica (2D TLC) q3->sol6 Yes end_node Successful Purification q3->end_node No sol2 Reduce Column Load (Use 30:1 to 100:1 Silica:Crude) sol1->sol2 sol3 Repack Column Carefully sol2->sol3 sol3->q2 sol5 Consider Alumina or Deactivated Silica sol4->sol5 sol5->q3 sol7 Flush Column with Polar Solvent (e.g., MeOH) sol6->sol7 sol7->end_node

Caption: Troubleshooting workflow for column chromatography purification.

Experimental_Workflow Purification Protocol Workflow step1 1. TLC Analysis Select Solvent System (Rf 0.2-0.4) step2 2. Column Packing Prepare Silica Slurry step1->step2 step3 3. Sample Loading Dry Loading Recommended step2->step3 step4 4. Elution Apply Pressure, Collect Fractions step3->step4 step5 5. Fraction Analysis Monitor by TLC step4->step5 step6 6. Combine & Concentrate Pool Pure Fractions, Rotovap step5->step6 step7 7. Final Analysis Confirm Purity (NMR, GC-MS) step6->step7

Caption: Step-by-step experimental workflow for flash chromatography.

References

Technical Support Center: Optimizing Ketone Synthesis from N-methoxy-N-methylpentanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ketones from N-methoxy-N-methylpentanamide, commonly known as a Weinreb amide.

Frequently Asked Questions (FAQs)

Q1: What is the Weinreb ketone synthesis and why is it preferred for preparing ketones from this compound?

The Weinreb ketone synthesis is a chemical reaction that allows for the formation of ketones from N-methoxy-N-methylamides (Weinreb amides) by reacting them with organometallic reagents, such as Grignard reagents or organolithium reagents.[1] A significant advantage of this method is its ability to prevent the common issue of over-addition, where the organometallic reagent reacts further with the newly formed ketone to produce a tertiary alcohol.[1][2][3][4][5] This is achieved through the formation of a stable chelated tetrahedral intermediate, which is resistant to further nucleophilic attack until an acidic workup.[1][2] This stability makes the Weinreb synthesis a reliable and high-yielding method for ketone preparation.[5]

Q2: Which organometallic reagents are suitable for reacting with this compound?

Both Grignard reagents (R-MgX) and organolithium reagents (R-Li) are commonly used to synthesize ketones from Weinreb amides like this compound.[1] The choice between them may depend on the specific R group to be introduced and the overall reactivity of the substrate. Organolithium reagents are generally more reactive than Grignard reagents.

Q3: What are the typical reaction conditions for the synthesis of a ketone from this compound?

The reaction is typically carried out under anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon) using ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O).[6][7] The this compound solution is usually cooled to a low temperature (e.g., 0 °C to -78 °C) before the dropwise addition of the organometallic reagent.[8] The reaction is then stirred for a period ranging from a few hours to overnight, depending on the specific reactants. The reaction is subsequently quenched with an aqueous acidic solution, such as ammonium chloride or dilute hydrochloric acid.[8]

Q4: How can I prepare the starting material, this compound?

This compound can be synthesized from pentanoic acid or its derivatives. A common method involves the coupling of an activated carboxylic acid derivative (like an acid chloride) with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.[4][9] Alternatively, esters or lactones can be converted to the Weinreb amide using reagents like trimethylaluminum (AlMe₃) or dimethylaluminum chloride (AlMe₂Cl).[1][4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Ketone Yield 1. Inactive Grignard/Organolithium Reagent: The organometallic reagent may have degraded due to exposure to moisture or air.- Ensure all glassware is rigorously dried (flame-dried or oven-dried).- Use fresh, anhydrous solvents.- Conduct the reaction under a strict inert atmosphere (nitrogen or argon).[7]- Titrate the organometallic reagent prior to use to determine its exact concentration.
2. Decomposition of Starting Material or Product: The Weinreb amide or the resulting ketone may be unstable under the reaction or workup conditions.- Run the reaction at a lower temperature (e.g., -78 °C).[8]- Quench the reaction at a low temperature before allowing it to warm to room temperature.[8]- Use a milder quenching solution (e.g., saturated aqueous NH₄Cl instead of strong acid).
3. Insufficient Reagent: Not enough organometallic reagent was added to complete the reaction.- Use a slight excess (1.1-1.5 equivalents) of the organometallic reagent. However, a large excess should be avoided to minimize side reactions.[8]
Formation of Tertiary Alcohol (Over-addition Product) 1. Reaction Temperature Too High: The stable tetrahedral intermediate may break down at higher temperatures, leading to the ketone which then reacts further.- Maintain a low reaction temperature throughout the addition of the organometallic reagent and for the duration of the reaction.[8]
2. Incorrect Workup Procedure: Allowing the reaction to warm significantly before or during quenching can lead to over-addition.- Quench the reaction at the low reaction temperature.
Presence of Unreacted Starting Material 1. Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.- Increase the reaction time.- Consider running the reaction at a slightly higher (but still low) temperature (e.g., -40 °C instead of -78 °C) after the initial addition, if stability allows.
2. Poor Quality of Organometallic Reagent: As mentioned above, degraded reagent will lead to incomplete conversion.- Use a freshly prepared or newly purchased and properly stored organometallic reagent.
Difficulties During Workup (Emulsion Formation) 1. Formation of Magnesium or Lithium Salts: The salts formed during quenching can sometimes lead to emulsions, making layer separation difficult.- Add brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion and increase the density of the aqueous layer.[10]- If using a chlorinated solvent like dichloromethane (DCM), be aware that the organic layer may be the bottom layer.[10]
2. Inappropriate Quenching/Neutralization: Adding a neutralizing agent like sodium bicarbonate to an acidic quench can cause excessive bubbling and emulsion.- If an acidic quench is used, it is often better to extract with an organic solvent first to remove the product before neutralizing the aqueous layer.[10]

Experimental Protocols

General Protocol for Ketone Synthesis from this compound

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Organometallic Reagent (Grignard or Organolithium, e.g., Phenylmagnesium bromide in THF)

  • Saturated Aqueous Ammonium Chloride (NH₄Cl) Solution

  • Extraction Solvent (e.g., Diethyl ether or Ethyl acetate)

  • Brine (Saturated Aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere of nitrogen or argon, add this compound (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the amide in anhydrous THF.

  • Reaction: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Slowly add the organometallic reagent (1.1-1.5 eq.) dropwise to the stirred solution, maintaining the low temperature.

  • After the addition is complete, stir the reaction mixture at the same temperature for 1-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cooling bath.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ketone.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Representative Reaction Conditions for Weinreb Ketone Synthesis

Weinreb AmideOrganometallic ReagentEquivalentsSolventTemperature (°C)Time (h)Yield (%)
N-methoxy-N-methylbenzamidePhenylmagnesium bromide1.2THF0295
N-methoxy-N-methylacetamiden-Butyllithium1.1THF-78188
N-methoxy-N-methylisobutyramideEthylmagnesium bromide1.3Diethyl Ether0 to RT392
This compoundAlkyl/Aryl Grignard or Organolithium1.1 - 1.5THF/Ether-78 to 01 - 4Typically >80

Note: The last row indicates typical starting conditions for optimizing the reaction with this compound based on general knowledge of the Weinreb synthesis.

Visualizations

experimental_workflow start Start: this compound dissolve Dissolve in Anhydrous THF start->dissolve cool Cool to -78°C to 0°C dissolve->cool add_reagent Add Organometallic Reagent (1.1-1.5 eq) cool->add_reagent react Stir for 1-4h add_reagent->react quench Quench with sat. aq. NH4Cl react->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Chromatography) workup->purify end Final Ketone Product purify->end

Caption: Experimental workflow for ketone synthesis.

troubleshooting_workflow start Low Ketone Yield? check_reagent Check Organometallic Reagent Quality start->check_reagent Yes check_conditions Review Reaction Conditions start->check_conditions Yes check_workup Analyze Workup Procedure start->check_workup Yes reagent_ok Reagent OK? check_reagent->reagent_ok conditions_ok Conditions Optimal? check_conditions->conditions_ok workup_ok Workup Correct? check_workup->workup_ok reagent_ok->conditions_ok Yes use_fresh_reagent Use Fresh/Titrated Reagent reagent_ok->use_fresh_reagent No conditions_ok->workup_ok Yes adjust_temp_time Adjust Temperature/Time conditions_ok->adjust_temp_time No modify_quench Modify Quenching/Extraction workup_ok->modify_quench No end Problem Solved workup_ok->end Yes

Caption: Troubleshooting decision tree for low yield.

reaction_pathway weinreb This compound R-C(=O)N(OCH₃)CH₃ intermediate Chelated Tetrahedral Intermediate [R-C(O⁻M⁺)(R')N(OCH₃)CH₃] weinreb->intermediate + reagent Organometallic Reagent R'-M reagent->intermediate ketone Ketone R-C(=O)R' intermediate->ketone workup Aqueous Workup (e.g., H₃O⁺)

Caption: Simplified reaction pathway.

References

"hydrolysis of N-methoxy-N-methylpentanamide under acidic or basic conditions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrolysis of N-methoxy-N-methylpentanamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the acidic and basic hydrolysis of this Weinreb amide.

Troubleshooting Guides

This section addresses specific issues you may encounter during the hydrolysis of this compound.

Issue 1: Incomplete or Slow Hydrolysis Under Acidic Conditions

Symptoms:

  • Low yield of pentanoic acid.

  • Presence of starting material (this compound) in the final product mixture, as determined by TLC, GC-MS, or NMR analysis.

Possible Causes and Solutions:

Possible CauseSolution
Insufficient Acid Concentration or Temperature Amide hydrolysis, particularly of stable Weinreb amides, often requires forcing conditions.[1][2][3] Increase the concentration of the acid (e.g., from 1M to 6M HCl or H₂SO₄) and/or elevate the reaction temperature (reflux). Monitor the reaction progress over a longer period.
Inadequate Reaction Time The hydrolysis of amides can be slow.[3] Extend the reaction time and monitor the progress periodically by taking aliquots and analyzing them (e.g., by TLC or LC-MS) to determine the point of maximum conversion.
Poor Solubility of the Starting Material If the this compound is not fully dissolved in the aqueous acidic solution, the reaction rate will be significantly reduced. Consider the use of a co-solvent such as dioxane or ethanol to improve solubility. However, be aware that the choice of co-solvent can affect the reaction rate.
Issue 2: Low Yield of Carboxylic Acid and Formation of Side Products Under Basic Conditions

Symptoms:

  • Low yield of the desired pentanoic acid.

  • Detection of unexpected byproducts. A potential side reaction under strongly basic conditions is the elimination of the methoxy group to release formaldehyde.[4]

Possible Causes and Solutions:

Possible CauseSolution
Reaction Conditions are Too Harsh Highly basic conditions or sterically hindered nucleophiles can promote a side reaction involving the elimination of the methoxide moiety to produce formaldehyde.[4] If this is suspected, consider using milder basic conditions. A protocol for the mild alkaline hydrolysis of secondary and tertiary amides using NaOH in a methanol/dichloromethane or methanol/dioxane solvent system has been reported, which may be applicable.[5][6][7][8]
Incomplete Reaction Similar to acidic hydrolysis, the reaction may require more time or a moderate increase in temperature to go to completion. Prolonged heating is often necessary for the basic hydrolysis of amides.[3]
Saponification of Ester Impurities If your starting material was synthesized from an ester and contains unreacted starting material, this will be saponified under basic conditions, leading to a mixture of carboxylates in your product. Purify the starting this compound before hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected products of the acidic and basic hydrolysis of this compound?

  • Acidic Hydrolysis: The products are pentanoic acid and N,O-dimethylhydroxylammonium salt (e.g., N,O-dimethylhydroxylammonium chloride if HCl is used).[2][9]

  • Basic Hydrolysis: The products are the carboxylate salt of pentanoic acid (e.g., sodium pentanoate if NaOH is used) and N,O-dimethylhydroxylamine.[2][9]

Q2: Why is the hydrolysis of a Weinreb amide, like this compound, generally more difficult than the hydrolysis of an ester?

Amides are generally less reactive towards hydrolysis than esters. This is due to the nitrogen's lone pair of electrons being more available for donation into the carbonyl group, creating a more stable resonance structure with a partial double bond character between the carbon and nitrogen. This increased stability makes the amide bond harder to break.[3]

Q3: Can I monitor the progress of the hydrolysis reaction?

Yes, monitoring the reaction is crucial. You can use techniques such as:

  • Thin-Layer Chromatography (TLC): Spot the reaction mixture against the starting material and the expected product (if available). The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can be used to quantify the amount of starting material remaining and product formed over time.

Q4: Are there any specific safety precautions I should take during the hydrolysis of this compound?

  • Acidic Hydrolysis: Concentrated acids are corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Basic Hydrolysis: Concentrated bases are also corrosive. Handle them with the same level of care as concentrated acids. The reaction may also release volatile amines, so adequate ventilation is necessary.

  • General: Be cautious when heating sealed vessels, as pressure can build up.

Experimental Protocols

Acidic Hydrolysis Protocol (General)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an aqueous solution of a strong acid (e.g., 3-6 M HCl or H₂SO₄).

  • Heating: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude pentanoic acid. Further purification can be achieved by distillation or chromatography if necessary.

Basic Hydrolysis Protocol (General)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an aqueous solution of a strong base (e.g., 2-4 M NaOH or KOH). A co-solvent like methanol or dioxane can be used to improve solubility.[5][6][7][8]

  • Heating: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction for the disappearance of the starting material.

  • Work-up: After cooling, acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to protonate the carboxylate salt.

  • Extraction and Purification: Extract the acidified solution with an organic solvent. Wash the organic layer, dry it, and remove the solvent to yield the crude pentanoic acid.

Quantitative Data Summary

The following table presents representative data for the alkaline hydrolysis of various N,N-disubstituted amides, which can serve as a reference for optimizing the hydrolysis of this compound.[8]

Amide SubstrateBase/Solvent SystemTemperatureTimeYield (%)
N-acetyl-L-prolineNaOH/MeOH/DCM (1:9)Room Temp.~5 h>95
PhCON(Me)BnNaOH/MeOH/Dioxane (1:9)Reflux~20 h>95
PhCONC₄H₈NaOH/MeOH/Dioxane (1:9)Reflux~20 h>95
CH₃CONPh₂NaOH/MeOH/DCM (1:9)Room Temp.~20 h>95

Visualizations

Hydrolysis Troubleshooting Workflow

Troubleshooting_Workflow cluster_acidic Acidic Conditions cluster_basic Basic Conditions start Start Hydrolysis Experiment check_completion Check Reaction Completion (TLC, LC-MS, etc.) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_acid Increase Acid Concentration or Temperature incomplete->increase_acid Acidic milder_base Use Milder Base Conditions incomplete->milder_base Basic workup Proceed to Work-up and Purification complete->workup end End workup->end prolong_time_acid Prolong Reaction Time increase_acid->prolong_time_acid prolong_time_acid->check_completion check_side_products Check for Side Products (e.g., Formaldehyde Adducts) milder_base->check_side_products prolong_time_basic Prolong Reaction Time prolong_time_basic->check_completion check_side_products->prolong_time_basic Hydrolysis_Pathways cluster_acidic Acidic Hydrolysis cluster_basic Basic Hydrolysis weinreb_amide This compound acid_reagents H₃O⁺, Heat weinreb_amide->acid_reagents base_reagents OH⁻, Heat weinreb_amide->base_reagents acid_products Pentanoic Acid + N,O-dimethylhydroxylammonium salt acid_reagents->acid_products base_products Pentanoate Salt + N,O-dimethylhydroxylamine base_reagents->base_products

References

"troubleshooting low yields in the acylation of N-methoxy-N-methylpentanamide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of N-methoxy-N-methylpentanamide, a type of Weinreb amide.

Troubleshooting Guide

Issue: Low or No Yield of this compound

This guide addresses the most common causes for low or nonexistent yields during the synthesis of this compound from pentanoyl chloride and N,O-dimethylhydroxylamine hydrochloride.

Potential Cause Recommended Solutions
1. Inactive or Degraded Pentanoyl Chloride Use Freshly Opened or Distilled Reagent: Pentanoyl chloride is highly sensitive to moisture and can hydrolyze to pentanoic acid, which will not react under these conditions. Use from a newly opened bottle or distill the reagent immediately before use.Verify Reagent Quality: If in doubt, obtain a fresh bottle of pentanoyl chloride from a reputable supplier.
2. Incomplete Reaction Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting materials.Reaction Temperature: The reaction is often performed at 0 °C to control exothermicity and minimize side reactions, then allowed to warm to room temperature.[1] If the reaction stalls at low temperatures, allowing it to stir at room temperature for a longer period (2-4 hours) may be necessary.[1]
3. Issues with N,O-Dimethylhydroxylamine Hydrochloride Inadequate Neutralization: N,O-dimethylhydroxylamine is typically used as its hydrochloride salt and must be neutralized by a base to generate the free amine for the reaction.[2][3] Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine, or N,N-diisopropylethylamine) is used to liberate the free amine. An excess of base (1.2-1.5 equivalents) is often recommended.[1]Reagent Quality: The hydrochloride salt is hygroscopic. Use a high-purity reagent (≥98%) from a reliable source and store it in a desiccator.[2]
4. Suboptimal Reaction Conditions Solvent Choice: Use an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether.[3] Ensure the solvent is thoroughly dried before use, as moisture will consume the pentanoyl chloride.Order of Addition: A common procedure involves dissolving the N,O-dimethylhydroxylamine hydrochloride and the base in the solvent, cooling the mixture to 0 °C, and then slowly adding the pentanoyl chloride dropwise.[1] This controls the reaction exotherm and prevents localized high concentrations of the acyl chloride.
5. Product Loss During Workup and Purification Aqueous Workup: this compound may have some solubility in the aqueous phase. To minimize loss during extraction, saturate the aqueous layer with brine (a saturated solution of NaCl).Purification: If purification by column chromatography is necessary, ensure an appropriate solvent system is used to achieve good separation from any unreacted starting materials or byproducts.

Frequently Asked Questions (FAQs)

Q1: What is a Weinreb amide and why is it useful?

A1: A Weinreb amide, or N-methoxy-N-methylamide, is a specific type of amide used in organic synthesis.[2] Its key advantage is its controlled reactivity with organometallic reagents (like Grignard or organolithium reagents) to produce ketones, or with reducing agents to yield aldehydes.[2][4] The N-methoxy group helps to stabilize the tetrahedral intermediate formed during the addition, preventing the common problem of over-addition that occurs with other acyl compounds like esters or acid chlorides.[4][5]

Q2: My starting material is pentanoic acid, not pentanoyl chloride. How should I proceed?

A2: To synthesize a Weinreb amide from a carboxylic acid, the acid must first be "activated".[3] This can be achieved by converting the pentanoic acid into an acyl chloride in a separate step using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[3] Alternatively, you can use peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the amide bond directly from the carboxylic acid, though this adds the complexity of removing byproducts like dicyclohexylurea.[4][6]

Q3: What are the most common side reactions that lead to low yields?

A3: The primary cause of low yield is often related to reagent quality and reaction conditions rather than specific side reactions of the product. Hydrolysis of the pentanoyl chloride by moisture is a major issue.[7] If using a strong, sterically hindered base, there is a possibility of deprotonation at the α-carbon of the pentanoyl chloride, leading to other products. However, with a standard amine base like triethylamine, this is less likely. Another potential issue is the formation of byproducts from impurities in the starting materials.

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a common and effective method. You should have spots for your starting materials (pentanoyl chloride will likely hydrolyze to pentanoic acid on the TLC plate) and your product. The reaction is complete when the starting amine spot has been consumed. Staining with potassium permanganate can be effective for visualizing the product. For more quantitative analysis, LC-MS can be used to monitor the appearance of the product mass and the disappearance of starting materials.

Q5: What is the role of the base in this reaction?

A5: The base is crucial for neutralizing the hydrochloric acid that is both present in the N,O-dimethylhydroxylamine hydrochloride starting material and generated as a byproduct of the reaction between the amine and pentanoyl chloride.[2][3] A non-nucleophilic organic base like triethylamine or pyridine is typically used.[1] Without the base, the N,O-dimethylhydroxylamine would remain protonated and non-nucleophilic, and the reaction would not proceed.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from pentanoyl chloride.

Materials:

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pentanoyl chloride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (1.0 equivalent).

  • Add anhydrous DCM to dissolve the solid.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add triethylamine (1.2 equivalents) to the stirred solution. Stir for 10-15 minutes.

  • In a separate flask, dissolve pentanoyl chloride (1.05 equivalents) in a small amount of anhydrous DCM.

  • Add the pentanoyl chloride solution dropwise to the cooled, stirred amine solution over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC until the N,O-dimethylhydroxylamine is consumed.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the crude product by flash column chromatography on silica gel.

Data Summary

The following table provides representative reaction parameters for the synthesis of Weinreb amides from acyl chlorides. Yields are highly dependent on substrate and reaction scale.

Acyl ChlorideBaseSolventTemperatureTime (h)Typical Yield (%)
Pentanoyl ChlorideTriethylamineDCM0 °C to RT2-485-95%
Benzoyl ChloridePyridineTHF0 °C to RT3~90%
Acetyl ChlorideTriethylamineDCM0 °C1-2>90%
4-Pentenoic acid chloridePyridineDCM0 °C to RT2~88%

Visualizations

experimental_workflow Experimental Workflow for Weinreb Amide Synthesis cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup & Purification start Dissolve N,O-dimethylhydroxylamine HCl and Base in Anhydrous DCM cool Cool to 0 °C start->cool add_acyl Dropwise Addition of Pentanoyl Chloride Solution cool->add_acyl react Warm to Room Temperature and Stir for 2-4h add_acyl->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with Water monitor->quench extract Wash with NaHCO3 (aq) and Brine quench->extract dry Dry Organic Layer (MgSO4 or Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography (if needed) concentrate->purify end end purify->end Final Product: This compound

Caption: Workflow for the synthesis of this compound.

troubleshooting_low_yield Troubleshooting Low Yields in Weinreb Amide Synthesis cluster_reagents Reagent Quality Check cluster_conditions Reaction Conditions Check cluster_solutions Potential Solutions start Low or No Product Yield check_acyl Is Pentanoyl Chloride fresh/distilled? start->check_acyl check_amine Is N,O-dimethylhydroxylamine HCl dry and high purity? start->check_amine check_solvent Is the solvent anhydrous? start->check_solvent check_base Was sufficient base (≥1 eq) used? start->check_base check_temp Was the reaction temperature controlled? start->check_temp check_time Was the reaction time sufficient? start->check_time solution_acyl Use fresh/distilled pentanoyl chloride. check_acyl->solution_acyl No solution_amine Use fresh, dry amine salt. check_amine->solution_amine No solution_solvent Use freshly dried solvent. check_solvent->solution_solvent No solution_base Use >1.1 eq of base. check_base->solution_base No solution_temp_time Allow to warm to RT and monitor for completion by TLC. check_temp->solution_temp_time No check_time->solution_temp_time No

Caption: Decision tree for troubleshooting low yields.

References

Technical Support Center: E2 Elimination as a Side Reaction of N-methoxy-N-methylamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the issue of E2 elimination as a side reaction during the use of N-methoxy-N-methylamides (Weinreb amides) in organic synthesis. This guide will help you identify, minimize, and troubleshoot this common side reaction to improve the yield and purity of your desired ketone products.

Frequently Asked Questions (FAQs)

Q1: What is the E2 elimination side reaction in the context of Weinreb amides?

A1: The E2 elimination is a competing reaction pathway that can occur when N-methoxy-N-methylamides (Weinreb amides) are treated with strongly basic or sterically hindered organometallic reagents, such as Grignard reagents or organolithiums. In this reaction, the organometallic reagent acts as a base and abstracts a proton from the N-methoxy group. This initiates an elimination process that results in the formation of an N-methylamide and formaldehyde as byproducts, instead of the desired ketone.[1][2]

Q2: What is the proposed mechanism for this E2 elimination?

A2: The mechanism involves the deprotonation of the N-methoxy group by a strong base (e.g., Grignard reagent). The resulting anion then undergoes a concerted elimination (E2) to yield the corresponding N-methylamide and formaldehyde.[1]

Q3: Which types of organometallic reagents are most likely to promote the E2 elimination side reaction?

A3: Highly basic and sterically hindered organometallic reagents are more prone to induce E2 elimination.[1] For example, Grignard reagents with bulky alkyl groups (e.g., tert-butylmagnesium chloride) or highly basic organolithium reagents (e.g., n-butyllithium) can favor this side reaction over the desired nucleophilic addition to the carbonyl group.

Q4: How can I detect the formation of the N-methylamide byproduct in my reaction mixture?

A4: The N-methylamide byproduct can often be identified using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): The byproduct will likely have a different Rf value compared to the starting Weinreb amide and the desired ketone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the N-methylamide will show a characteristic singlet for the N-methyl group, and the overall spectrum will differ significantly from that of the desired ketone.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the N-methylamide.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired ketone and presence of a significant amount of N-methylamide byproduct. The organometallic reagent is acting as a strong base, promoting E2 elimination.1. Lower the reaction temperature: Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C) to favor the nucleophilic addition pathway.[2][3] 2. Use a less hindered Grignard reagent: If possible, switch to a Grignard reagent with a smaller alkyl or aryl group. 3. Slow addition of the organometallic reagent: Add the Grignard or organolithium reagent dropwise to the cooled solution of the Weinreb amide to maintain a low concentration of the base at any given time.
Reaction is sluggish at low temperatures, and warming leads to byproduct formation. A balance needs to be struck between achieving a reasonable reaction rate and minimizing the E2 elimination.1. Use a less coordinating solvent: Solvents like diethyl ether can sometimes be less effective at stabilizing the intermediate, potentially requiring slightly higher temperatures. Consider using tetrahydrofuran (THF), which is a common solvent for these reactions. 2. Increase the reaction time at low temperature: Instead of increasing the temperature, allow the reaction to stir for a longer period at the optimal low temperature.
The E2 elimination is still a major problem even at low temperatures. The chosen organometallic reagent is inherently too basic or sterically hindered for the specific Weinreb amide substrate.1. Consider alternative organometallic reagents: If Grignard reagents are problematic, organocuprates (Gilman reagents) can be a milder alternative for ketone synthesis. 2. Modify the Weinreb amide: In some cases, using a modified Weinreb amide with a bulkier group on the nitrogen might disfavor the E2 pathway, although this is a less common approach.

Experimental Protocols

Protocol 1: General Procedure for Weinreb Ketone Synthesis with Minimized E2 Elimination

This protocol provides a general guideline for reacting a Weinreb amide with a Grignard reagent while minimizing the E2 elimination side reaction.

Materials:

  • N-methoxy-N-methylamide (1.0 equiv)

  • Grignard reagent (1.1 - 1.5 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (for Grignard reagent, if applicable)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Inert gas (Argon or Nitrogen)

  • Dry glassware

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.

  • Dissolution: Dissolve the N-methoxy-N-methylamide in anhydrous THF under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath or to 0 °C using an ice-water bath.

  • Addition of Grignard Reagent: Add the Grignard reagent solution dropwise to the cooled Weinreb amide solution via the dropping funnel over a period of 15-30 minutes. Monitor the internal temperature to ensure it does not rise significantly.

  • Reaction: Stir the reaction mixture at the low temperature for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Slowly quench the reaction by adding saturated aqueous NH4Cl solution while the flask is still in the cooling bath.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired ketone from any N-methylamide byproduct and other impurities.

Visualizations

Logical Relationship: Factors Influencing E2 Elimination

E2_Elimination_Factors Reagent Organometallic Reagent Base_Strength High Basicity Reagent->Base_Strength leads to Steric_Hindrance Steric Hindrance Reagent->Steric_Hindrance can have Less_Hindered Less Hindered Reagent Reagent->Less_Hindered choose E2_Elimination Increased E2 Elimination Base_Strength->E2_Elimination Steric_Hindrance->E2_Elimination Temperature Reaction Temperature High_Temp High Temperature Temperature->High_Temp if Low_Temp Low Temperature Temperature->Low_Temp if High_Temp->E2_Elimination Desired_Product Desired Ketone (Nucleophilic Addition) Low_Temp->Desired_Product Less_Hindered->Desired_Product

Caption: Factors influencing the competition between E2 elimination and desired ketone formation.

Experimental Workflow: Minimizing E2 Elimination

Experimental_Workflow Start Start: Weinreb Amide in Anhydrous THF Cool Cool to Low Temperature (-78°C to 0°C) Start->Cool Add_Reagent Slow, Dropwise Addition of Organometallic Reagent Cool->Add_Reagent Monitor Monitor Reaction by TLC Add_Reagent->Monitor Quench Quench with Saturated Aqueous NH4Cl Monitor->Quench Reaction Complete Workup Aqueous Workup and Extraction Quench->Workup Purify Purification by Column Chromatography Workup->Purify Product Isolated Ketone Purify->Product Byproduct N-methylamide Byproduct (Minimized) Purify->Byproduct

Caption: A typical experimental workflow designed to minimize the E2 elimination side reaction.

Signaling Pathway: E2 Elimination Mechanism

E2_Mechanism Reactants Weinreb Amide Strong Base (R-MgX) Transition_State Transition State (Concerted Proton Abstraction and Elimination) Reactants:wa->Transition_State Reactants:base->Transition_State Products N-Methylamide Formaldehyde R-H Transition_State->Products:nma Transition_State->Products:form Transition_State->Products:conj

Caption: The concerted E2 elimination mechanism of a Weinreb amide initiated by a strong base.

References

Technical Support Center: Reactions Involving N-methoxy-N-methylpentanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-methoxy-N-methylpentanamide.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the workup of reactions involving this compound, providing practical solutions and preventative measures.

Frequently Asked Questions (FAQs)

Q1: What is the typical stability of this compound under aqueous workup conditions?

A1: N-methoxy-N-methylamides, also known as Weinreb amides, are generally stable compounds.[1] They are significantly more resistant to hydrolysis than esters or acid chlorides, especially under neutral or mildly acidic/basic conditions for the short duration of a typical workup.[2][3] However, prolonged exposure to strong acids or bases, particularly with heating, can lead to hydrolysis. For most standard workup procedures, the amide bond is robust.

Q2: How can I effectively quench a reaction involving this compound and a strong nucleophile like a Grignard or organolithium reagent?

A2: The reaction should be quenched at low temperatures (typically 0 °C or -78 °C) to ensure the stability of the tetrahedral intermediate and prevent over-addition.[4] A saturated aqueous solution of ammonium chloride (NH₄Cl) is a common and effective quenching agent.[1][5] It is acidic enough to neutralize the reaction mixture without being overly harsh on most products.[5] For very acid-sensitive products, a phosphate buffer or a saturated solution of sodium bicarbonate can be used, although the latter may cause gas evolution and requires careful addition.

Q3: My reaction mixture has formed a persistent emulsion during extraction. How can I break it?

A3: Emulsions are a common issue, especially in basic aqueous layers.[6] Here are several techniques to break them:

  • Addition of Brine: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which can help force the separation of the layers.[6][7][8][9]

  • Change in Solvent Polarity: Adding a small amount of a different organic solvent can alter the overall polarity and help break the emulsion.[6][7]

  • Filtration: Passing the entire mixture through a pad of Celite or glass wool can sometimes break the emulsion by physically disrupting the droplets.[8]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can accelerate the separation of the layers.[7]

  • Patience: Sometimes, simply letting the separatory funnel stand undisturbed for a period can allow the layers to separate on their own.[8]

Troubleshooting Common Workup Problems

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield Incomplete reaction; Product is water-soluble; Product was lost during workup.- Monitor reaction progress by TLC before quenching. - If the product is polar, minimize aqueous washes or back-extract the aqueous layers. - Saturate the aqueous layer with NaCl (salting out) to decrease the solubility of the organic product.[6][7]
Difficulty Separating Layers Formation of an emulsion; High concentration of salts or byproducts.- See Q3 above for breaking emulsions. - Dilute the reaction mixture with more organic solvent and/or water. - Filter the mixture to remove any solids that may be stabilizing the interface.[6]
Product Contaminated with Byproducts Incomplete quenching; Byproducts from the starting materials or reagents.- Ensure thorough quenching with an appropriate reagent. - Perform acidic and/or basic washes to remove corresponding impurities. For example, a wash with dilute HCl can remove basic byproducts, while a wash with saturated NaHCO₃ can remove acidic byproducts. - Purify the crude product using column chromatography.
Unexpected Side Reactions Reaction temperature too high; Presence of reactive functional groups.- Maintain low temperatures during the addition of organometallic reagents and during the quench.[4] - Protect sensitive functional groups on the starting materials before the reaction.

Data Presentation

While specific quantitative data for this compound is not extensively published, the following tables provide estimates based on the properties of similar short-chain aliphatic Weinreb amides and general principles of organic chemistry.

Table 1: Estimated Solubility Profile of this compound

SolventEstimated SolubilityRationale/Comments
WaterSparingly soluble to insolubleAmides with five or more carbons generally have low water solubility.[10] The presence of the methoxy and methyl groups on the nitrogen also reduces hydrogen bonding potential compared to primary or secondary amides.
Diethyl EtherSolubleCommon solvent for reactions and extractions involving Weinreb amides.
Tetrahydrofuran (THF)SolubleA common solvent for reactions with organometallic reagents.
Dichloromethane (DCM)SolubleA common solvent for extractions and chromatography.
Ethyl Acetate (EtOAc)SolubleA common solvent for extractions and chromatography.
Hexanes/HeptaneSparingly soluble to solubleSolubility will depend on the specific product; often used as a co-solvent in chromatography.
Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent capable of dissolving a wide range of organic compounds.

Table 2: Estimated Stability of this compound under Workup Conditions

ConditionEstimated StabilityRationale/Comments
Saturated aq. NH₄Cl (mildly acidic)StableAmide hydrolysis requires harsh acidic conditions (e.g., strong acid and heat).[2] Short exposure during workup is unlikely to cause significant degradation.
1M HCl (acidic)Generally StableShort-term exposure at room temperature is usually well-tolerated. Prolonged contact or heating should be avoided.
Saturated aq. NaHCO₃ (mildly basic)StableAmide hydrolysis under basic conditions typically requires strong bases and elevated temperatures.[2]
1M NaOH (basic)Potentially UnstableWhile more stable than esters, prolonged exposure to strong aqueous bases can lead to hydrolysis, especially with heating.

Experimental Protocols

Detailed Methodology for a Standard Workup of a Grignard Reaction with this compound

This protocol outlines a typical workup procedure for the reaction of this compound with a Grignard reagent (e.g., Phenylmagnesium bromide) to form the corresponding ketone.

1. Quenching the Reaction: a. After the reaction is deemed complete by TLC analysis, cool the reaction flask to 0 °C in an ice-water bath. b. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring. The addition is exothermic and may cause gas evolution. c. Continue adding the NH₄Cl solution until no further gas evolution is observed and the reaction mixture appears as a biphasic solution, often with some solid magnesium salts.

2. Extraction: a. Transfer the entire contents of the reaction flask to a separatory funnel. b. Add an appropriate organic solvent for extraction, such as diethyl ether or ethyl acetate. c. Shake the separatory funnel vigorously, periodically venting to release any pressure buildup. d. Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above. e. Drain the lower aqueous layer and collect the upper organic layer. f. Re-extract the aqueous layer with the organic solvent two more times to ensure complete recovery of the product.

3. Washing the Organic Layer: a. Combine all the organic extracts in the separatory funnel. b. Wash the combined organic layer sequentially with: i. 1M HCl (to remove any basic impurities). ii. Saturated aqueous NaHCO₃ (to neutralize any remaining acid). iii. Brine (saturated aqueous NaCl) to remove the bulk of the dissolved water.[11] c. After each wash, drain the aqueous layer.

4. Drying and Concentration: a. Transfer the washed organic layer to an Erlenmeyer flask. b. Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). c. Swirl the flask and let it stand until the organic layer is clear. d. Filter the solution to remove the drying agent, washing the drying agent with a small amount of fresh organic solvent. e. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification: a. The crude product can be purified by flash column chromatography on silica gel.[12] b. A suitable eluent system is typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[12] The optimal ratio should be determined by TLC analysis.

Mandatory Visualization

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification Reaction_Mixture Reaction Mixture (this compound + Reagent) Quench 1. Quench (e.g., sat. aq. NH4Cl) Reaction_Mixture->Quench Cool to 0 °C Extraction 2. Extraction (e.g., EtOAc) Quench->Extraction Wash_Acid 3a. Acid Wash (e.g., 1M HCl) Extraction->Wash_Acid Wash_Base 3b. Base Wash (e.g., sat. aq. NaHCO3) Wash_Acid->Wash_Base Wash_Brine 3c. Brine Wash Wash_Base->Wash_Brine Drying 4. Drying (e.g., Na2SO4) Wash_Brine->Drying Concentration 5. Concentration Drying->Concentration Chromatography 6. Column Chromatography Concentration->Chromatography Crude Product Pure_Product Pure Product Chromatography->Pure_Product

Caption: Standard workup and purification workflow for reactions involving this compound.

Emulsion_Troubleshooting cluster_solutions Troubleshooting Steps Emulsion Persistent Emulsion Forms During Extraction Add_Brine Add Saturated NaCl (Brine) Emulsion->Add_Brine Change_Solvent Add a Different Organic Solvent Emulsion->Change_Solvent Filter Filter through Celite/Glass Wool Emulsion->Filter Centrifuge Centrifuge Mixture Emulsion->Centrifuge Separation Layers Separate Add_Brine->Separation Change_Solvent->Separation Filter->Separation Centrifuge->Separation

Caption: Troubleshooting logic for breaking emulsions during workup.

References

"stability of N-methoxy-N-methylpentanamide to different reagents"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-methoxy-N-methylpentanamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound (Weinreb amide of pentanoic acid) in the presence of various chemical reagents. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound to storage?

This compound, like other N-methoxy-N-methylamides (Weinreb amides), is generally considered a stable compound that can be purified and stored.[1] For long-term storage, it is advisable to keep it in a cool, dry place.

Q2: What is the general stability of this compound in acidic and basic conditions?

Amides are typically stable to hydrolysis at neutral pH. However, under acidic or basic conditions, hydrolysis can occur, yielding pentanoic acid and N,O-dimethylhydroxylamine. Generally, amides require heating with aqueous acid or base for hydrolysis to proceed at a significant rate.[2][3] Tertiary amides, including Weinreb amides, can be particularly difficult to cleave under these conditions.[4][5]

Q3: Are there any known incompatibilities with common reagents?

The primary reactivity of this compound is with strong nucleophiles such as organolithium and Grignard reagents, as well as reducing agents like lithium aluminum hydride (LiAlH₄).[1][6][7] A notable incompatibility arises with highly basic or sterically hindered nucleophiles, which can lead to a side reaction involving the elimination of formaldehyde.[1][8]

Q4: Can I use protecting groups with this compound?

Yes, this compound is compatible with common protecting groups under specific conditions. For instance, Boc, Cbz, and Fmoc protecting groups have been shown to be compatible with the formation of Weinreb amides under mild reaction conditions.[9] However, the stability of the Weinreb amide itself to the deprotection conditions of these groups should be considered. For example, strongly acidic conditions used to remove a Boc group could potentially lead to hydrolysis of the Weinreb amide, especially with prolonged reaction times or elevated temperatures.

Troubleshooting Guides

Issue 1: Low yield or no reaction with organometallic reagents.
Possible Cause Troubleshooting Step
Inactive organometallic reagent Ensure the Grignard or organolithium reagent is freshly prepared or properly titrated to confirm its activity. These reagents are sensitive to moisture and air.
Presence of moisture All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.
Low reaction temperature While many reactions are performed at low temperatures to prevent side reactions, the temperature may be too low for the reaction to proceed at a reasonable rate. Try gradually warming the reaction mixture.
Steric hindrance If the organometallic reagent or the substrate is highly sterically hindered, the reaction may be sluggish. Consider using a less hindered reagent or a more reactive one.
Issue 2: Formation of unexpected side products.
Possible Cause Troubleshooting Step
Over-addition of the nucleophile This is less common with Weinreb amides due to the stability of the tetrahedral intermediate.[1][6][7] However, if observed, ensure accurate stoichiometry of the organometallic reagent.
Elimination of formaldehyde This side reaction can occur with highly basic or sterically hindered nucleophiles.[1][8] Consider using a less basic or less hindered nucleophile. Running the reaction at a lower temperature may also suppress this pathway.
Cleavage of the N-O bond Certain reducing agents can cleave the N-O bond.[10] If this is not the desired outcome, select a milder reducing agent or carefully control the reaction conditions (e.g., temperature, stoichiometry).
Reaction with protecting groups Ensure that any protecting groups present in the molecule are stable to the reaction conditions. If not, a different protecting group strategy may be required.

Stability Data Summary

Table 1: Stability to Acidic Reagents

ReagentConcentrationTemperatureExpected Stability/Outcome
Dilute HCl1 MRoom TempGenerally stable for short periods. Prolonged exposure may lead to slow hydrolysis.
Concentrated HCl12 MHeatHydrolysis to pentanoic acid and N,O-dimethylhydroxylamine hydrochloride.[2][3]
Dilute H₂SO₄1 MRoom TempGenerally stable for short periods.
Concentrated H₂SO₄18 MHeatHydrolysis and potential for charring.
Trifluoroacetic Acid (TFA)NeatRoom TempMay be susceptible to hydrolysis, especially with extended reaction times. Use with caution if the amide is to be recovered intact.
Lewis Acids (e.g., AlCl₃, BF₃·OEt₂)VariesVariesCan form a complex with the carbonyl oxygen, potentially activating the amide for nucleophilic attack. Stability depends on the specific Lewis acid and reaction conditions.

Table 2: Stability to Basic Reagents

ReagentConcentrationTemperatureExpected Stability/Outcome
Dilute NaOH1 MRoom TempGenerally stable for short periods.
Concentrated NaOH> 6 MHeatHydrolysis to sodium pentanoate and N,O-dimethylhydroxylamine.[3][4]
Dilute KOH1 MRoom TempGenerally stable for short periods.
Concentrated KOH> 6 MHeatHydrolysis to potassium pentanoate and N,O-dimethylhydroxylamine.
Strong, non-nucleophilic bases (e.g., LDA, NaH)VariesLow TempCan lead to deprotonation at the α-carbon or potentially the N-methyl group, depending on the substrate.
Highly basic/sterically hindered nucleophilesVariesVariesMay induce a side reaction involving the elimination of formaldehyde.[1][8]

Table 3: Stability to Other Common Reagents

Reagent ClassSpecific Reagent ExampleExpected Stability/Outcome
Reducing Agents LiAlH₄, DIBAL-HReduction to the corresponding aldehyde. Over-reduction to the alcohol is generally avoided due to the stability of the intermediate.[1][6]
NaBH₄Generally stable; NaBH₄ is typically not strong enough to reduce amides.
Oxidizing Agents m-CPBA, H₂O₂The amide functionality is generally resistant to oxidation under these conditions.
Organometallic Reagents Grignard reagents (e.g., MeMgBr), Organolithium reagents (e.g., n-BuLi)Reacts to form the corresponding ketone after workup.[1][7][11]

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound to an Aqueous Reagent
  • Preparation of the Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 10 mg/mL) in a suitable organic solvent (e.g., acetonitrile or THF).

  • Reaction Setup: In a series of vials, add a specific volume of the reagent solution to be tested (e.g., 1 M HCl, 1 M NaOH, or a buffer of a specific pH).

  • Initiation of the Experiment: To each vial, add a small, known volume of the this compound stock solution to achieve the desired final concentration.

  • Incubation: Incubate the vials at a constant temperature (e.g., room temperature, 50 °C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately quench the reaction by neutralizing the aliquot. For acidic samples, add a stoichiometric amount of a suitable base (e.g., NaHCO₃ solution). For basic samples, add a stoichiometric amount of a suitable acid (e.g., HCl solution).

  • Analysis: Analyze the quenched samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to quantify the remaining this compound and any degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine the rate of degradation under the tested conditions.

Visualizations

Diagram 1: General Reactivity and Stability of this compound

cluster_reagents Reagents cluster_products Products Acid/Base (Heat) Acid/Base (Heat) Hydrolysis Products Hydrolysis Products Organometallics (R-M) Organometallics (R-M) Ketone Ketone Reducing Agents (H-) Reducing Agents (H-) Aldehyde Aldehyde Strong/Hindered Base Strong/Hindered Base Elimination Products Elimination Products This compound This compound This compound->Hydrolysis Products Hydrolysis This compound->Ketone Acylation This compound->Aldehyde Reduction This compound->Elimination Products Side Reaction cluster_troubleshooting_low Troubleshooting Low Conversion cluster_troubleshooting_side Troubleshooting Side Products start Reaction Start check_conversion Check Reaction Conversion start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion No side_products Side Products Observed check_conversion->side_products Yes, but with issues success Successful Reaction check_conversion->success Yes, clean check_reagent Check Reagent Activity low_conversion->check_reagent check_stoichiometry Verify Stoichiometry side_products->check_stoichiometry check_conditions Check Reaction Conditions (Temp, Time) check_reagent->check_conditions check_moisture Ensure Anhydrous Conditions check_conditions->check_moisture change_nucleophile Consider a Different Nucleophile check_stoichiometry->change_nucleophile lower_temp Lower Reaction Temperature change_nucleophile->lower_temp

References

Technical Support Center: Removal of N,O-Dimethylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of N,O-dimethylhydroxylamine hydrochloride from reaction mixtures, particularly after its use in Weinreb amide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove N,O-dimethylhydroxylamine hydrochloride from my reaction mixture?

A1: N,O-dimethylhydroxylamine hydrochloride is a water-soluble salt often used in excess to drive reactions like the Weinreb amide synthesis to completion.[1] Its removal is crucial for obtaining a pure product, as its presence can interfere with subsequent reaction steps and complicate the purification of the desired compound.

Q2: What are the common methods for removing N,O-dimethylhydroxylamine hydrochloride?

A2: The most common methods for its removal include:

  • Aqueous Extraction (Workup): This is the primary method, leveraging the high water solubility of the hydrochloride salt.

  • Quenching: Inactivating the unreacted reagent by converting it into a more easily removable species.

  • Chromatography: Used as a final purification step to remove trace amounts of the reagent and other impurities.

Q3: What are the key physical and chemical properties of N,O-dimethylhydroxylamine hydrochloride that are relevant to its removal?

A3: Understanding the properties of N,O-dimethylhydroxylamine hydrochloride is key to its effective removal. It is a white to off-white crystalline solid that is hygroscopic.[2] Its high solubility in water and polar solvents like methanol and DMSO, contrasted with its presumed low solubility in common organic extraction solvents, is the basis for its removal via aqueous workup.[3]

Data Presentation: Solubility Profile

The selection of an appropriate solvent system for extraction and chromatography is critical. The following table summarizes the known solubility of N,O-dimethylhydroxylamine hydrochloride.

SolventSolubilityReference
WaterSoluble[2][3][4][5]
Dimethyl Sulfoxide (DMSO)Soluble[2][3]
MethanolSoluble[2][3]
Dichloromethane (DCM)Insoluble (as the HCl salt)[6]
Diethyl EtherInsoluble (as the HCl salt)[6]
Ethyl AcetatePoorly SolubleImplied by extraction protocols
Tetrahydrofuran (THF)Poorly SolubleImplied by reaction conditions

Troubleshooting Guides

Issue 1: Emulsion Formation During Aqueous Extraction

Problem: Persistent emulsions form at the aqueous-organic interface during the workup, making phase separation difficult.

Possible Causes:

  • Presence of polar aprotic solvents (e.g., DMF, DMSO) used in the reaction.

  • Formation of fine precipitates of inorganic salts.

  • Insufficient difference in the density of the aqueous and organic layers.

Solutions:

SolutionDescription
Addition of Brine Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which can help break up the emulsion.
Filtration If a solid precipitate is observed, filter the entire mixture through a pad of Celite® to remove the particulate matter before re-separating the layers.
Solvent Modification Add more of the organic extraction solvent to decrease the overall polarity of the organic phase.
Centrifugation For smaller scale reactions, centrifuging the mixture can effectively separate the layers.
Issue 2: Incomplete Removal of N,O-dimethylhydroxylamine Hydrochloride

Problem: The final product is still contaminated with N,O-dimethylhydroxylamine hydrochloride after a standard aqueous workup.

Possible Causes:

  • Insufficient volume or number of aqueous washes.

  • The pH of the aqueous wash is not optimal.

Solutions:

SolutionDescription
Multiple Acidic Washes Perform multiple washes with a dilute acidic solution (e.g., 1 M HCl or saturated aqueous NH4Cl).[7] This ensures the N,O-dimethylhydroxylamine is fully protonated and partitions into the aqueous layer.
Increased Wash Volume Increase the volume of the aqueous wash to ensure complete dissolution of the hydrochloride salt.
Back Extraction After the initial separation, wash the combined organic layers again with a fresh portion of the aqueous wash solution.

Experimental Protocols

Protocol 1: Standard Aqueous Workup for Weinreb Amide Synthesis

This protocol is a general procedure for the removal of N,O-dimethylhydroxylamine hydrochloride following a Weinreb amide synthesis.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH4Cl) to quench the reaction.[8]

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane). The volume of the organic solvent should be roughly equal to the volume of the aqueous layer.

  • Phase Separation: Shake the separatory funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate completely.

  • Aqueous Washes: Drain the aqueous layer. Wash the organic layer sequentially with:

    • 1 M HCl (2 x volume of organic layer)

    • Saturated aqueous NaHCO3 (2 x volume of organic layer)

    • Saturated aqueous NaCl (brine) (1 x volume of organic layer)

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.[9]

Protocol 2: Purification by Column Chromatography

If the product is still impure after the aqueous workup, column chromatography can be employed for final purification.

  • Adsorbent: Use silica gel as the stationary phase.[10]

  • Eluent System: A common eluent system for Weinreb amides is a gradient of ethyl acetate in hexanes or petroleum ether.[9][11]

  • Procedure: a. Dissolve the crude product in a minimal amount of the eluent. b. Load the solution onto a pre-packed silica gel column. c. Elute the column with the chosen solvent system, starting with a low polarity mixture and gradually increasing the polarity. d. Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow start Reaction Mixture (contains Weinreb amide, excess N,O-dimethylhydroxylamine HCl, and byproducts) quench Quenching (e.g., with sat. aq. NH4Cl) start->quench extract Aqueous Extraction (e.g., with EtOAc and water) quench->extract wash_acid Acid Wash (e.g., 1M HCl) extract->wash_acid wash_base Base Wash (e.g., sat. aq. NaHCO3) wash_acid->wash_base wash_brine Brine Wash wash_base->wash_brine dry Drying (e.g., Na2SO4) wash_brine->dry concentrate Concentration dry->concentrate chromatography Column Chromatography (if necessary) concentrate->chromatography end Pure Weinreb Amide concentrate->end If pure chromatography->end

Caption: Workflow for the removal of N,O-dimethylhydroxylamine HCl.

troubleshooting_logic start Problem Encountered emulsion Emulsion Formation start->emulsion incomplete_removal Incomplete Reagent Removal start->incomplete_removal add_brine Add Brine emulsion->add_brine Yes filter_celite Filter through Celite emulsion->filter_celite Solid Present add_solvent Add More Organic Solvent emulsion->add_solvent No more_washes Increase Number of Washes incomplete_removal->more_washes Yes adjust_ph Adjust pH of Aqueous Wash incomplete_removal->adjust_ph No back_extract Perform Back Extraction incomplete_removal->back_extract Still Impure

Caption: Troubleshooting decision tree for workup issues.

References

Validation & Comparative

A Comparative Guide to Ketone Synthesis: N-methoxy-N-methylpentanamide vs. Pentanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of ketones is a fundamental transformation in organic chemistry, crucial for the construction of a vast array of molecules, including active pharmaceutical ingredients. The choice of acylating agent is a critical parameter that dictates the success and efficiency of the reaction, particularly when employing highly nucleophilic organometallic reagents such as Grignard or organolithium reagents. This guide provides an in-depth, objective comparison between two common precursors for ketone synthesis: N-methoxy-N-methylpentanamide (a Weinreb amide) and pentanoyl chloride (an acid chloride).

At a Glance: Key Performance Differences

FeatureThis compound (Weinreb Amide)Pentanoyl Chloride (Acid Chloride)
Primary Product KetoneTertiary Alcohol (with Grignard/Organolithium)
Key Advantage High selectivity for ketone formation, preventing over-addition.High reactivity, readily available.
Common Byproducts Minimal, primarily starting materials if reaction is incomplete.Significant amounts of tertiary alcohol, reduction products.
Yield of Ketone Generally high to excellent (typically >80-95%).[1][2]Low to moderate (e.g., ~40%) without special conditions.[3]
Reaction Control Excellent, due to the stable chelated tetrahedral intermediate.[1]Poor, the initially formed ketone is more reactive than the starting acid chloride.[4]
Functional Group Tolerance Broad, compatible with a wide range of functional groups.Limited, sensitive to acidic protons and other reactive functionalities.
Handling and Stability Generally stable, can be purified by chromatography, requires no special handling.[1]Highly reactive, moisture-sensitive, corrosive, requires careful handling under inert conditions.[5][6]

In-Depth Analysis

The fundamental difference in the reactivity of N-methoxy-N-methylamides and acid chlorides with strong organometallic reagents lies in the stability of the tetrahedral intermediate formed upon nucleophilic attack.

The Weinreb Amide Advantage: A Stable Intermediate

The Weinreb-Nahm ketone synthesis, utilizing N-methoxy-N-methylamides, provides a robust and high-yielding method for ketone synthesis.[1] The key to its success is the formation of a stable, five-membered chelated tetrahedral intermediate upon addition of an organometallic reagent. This intermediate is stable at low temperatures and does not readily collapse to the ketone. The acidic workup at the end of the reaction hydrolyzes this intermediate to release the desired ketone, after any excess reactive organometallic reagent has been quenched. This elegant mechanism effectively prevents the common problem of over-addition, where a second equivalent of the nucleophile adds to the newly formed ketone to yield an undesired tertiary alcohol.[1][2]

The Acid Chloride Challenge: Over-addition and Side Reactions

Pentanoyl chloride, as a representative acid chloride, is a highly reactive electrophile. When treated with a potent nucleophile like a Grignard reagent, the initial nucleophilic acyl substitution does produce the corresponding ketone. However, the ketone product is generally more reactive towards the Grignard reagent than the starting acid chloride.[4] This leads to a rapid second addition of the Grignard reagent to the ketone, resulting in the formation of a tertiary alcohol as the major product.[4][7] Consequently, obtaining a high yield of the ketone from the direct reaction of an acid chloride with a Grignard or organolithium reagent is often challenging, and the reaction typically yields a mixture of the ketone and the tertiary alcohol.[3] Furthermore, side reactions such as reduction of the acid chloride can also occur, further complicating the product mixture.[3]

To circumvent this, ketone synthesis from acid chlorides with Grignard reagents often requires the use of less reactive organocadmium or organocuprate (Gilman) reagents, or the addition of a reactivity moderator for the Grignard reagent.[3][8]

Experimental Data Comparison

PrecursorReagentProductReported YieldSide ProductsReference
This compoundCH₃MgBr, then H₃O⁺2-Hexanone~85-95%Minimal[1] (representative)
Pentanoyl ChlorideCH₃MgBr, then H₃O⁺2-Hexanone~40% (variable)2-Methyl-2-hexanol (major), pentanal (reduction)[3] (representative)
Pentanoyl Chloride(CH₃)₂CuLi (Gilman reagent)2-HexanoneHighMinimal[7]
Pentanoyl ChlorideCH₃MgBr with bis[2-(N,N-dimethylamino)ethyl] ether2-HexanoneHighMinimal[3]

Experimental Protocols

Preparation of this compound from Pentanoyl Chloride

This initial step is required to prepare the Weinreb amide from the corresponding acid chloride.

Materials:

  • Pentanoyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Triethylamine or Pyridine

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous dichloromethane at 0 °C, slowly add triethylamine (2.2 eq) or pyridine.

  • To this mixture, add a solution of pentanoyl chloride (1.0 eq) in anhydrous dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel.

Ketone Synthesis from this compound

Materials:

  • This compound

  • Grignard reagent (e.g., Methylmagnesium bromide in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C.

  • Slowly add the Grignard reagent (1.1-1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude ketone, which can be purified by distillation or column chromatography.

Ketone Synthesis from Pentanoyl Chloride (Modified Protocol)

This protocol includes a reactivity moderator to favor ketone formation.

Materials:

  • Pentanoyl chloride

  • Grignard reagent (e.g., Methylmagnesium bromide in THF)

  • bis[2-(N,N-dimethylamino)ethyl] ether

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare a 1:1 mixture of the Grignard reagent (1.1 eq) and bis[2-(N,N-dimethylamino)ethyl] ether (1.1 eq) in anhydrous THF. Stir for 15-30 minutes at room temperature.

  • Cool this mixture to -78 °C.

  • Slowly add a solution of pentanoyl chloride (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 2-3 hours.

  • Quench the reaction at low temperature with saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate to obtain the crude product, which will likely be a mixture of the ketone and tertiary alcohol, requiring careful purification.

Mandatory Visualizations

Reaction_Mechanisms cluster_weinreb Weinreb Amide Pathway cluster_acid_chloride Acid Chloride Pathway W_start This compound W_intermediate Stable Chelated Tetrahedral Intermediate W_start->W_intermediate + R'-MgX W_reagent R'-MgX W_reagent->W_intermediate W_product Ketone W_intermediate->W_product Hydrolysis W_workup H₃O⁺ Workup W_workup->W_product AC_start Pentanoyl Chloride AC_intermediate Ketone Intermediate AC_start->AC_intermediate + R'-MgX AC_reagent R'-MgX AC_reagent->AC_intermediate AC_overaddition Tertiary Alcohol AC_intermediate->AC_overaddition + R'-MgX AC_reagent2 R'-MgX (excess) AC_reagent2->AC_overaddition

Caption: Comparative reaction pathways for ketone synthesis.

Experimental_Workflow cluster_weinreb_flow Weinreb Amide Protocol cluster_chloride_flow Acid Chloride (Unmodified) Protocol W_dissolve Dissolve Weinreb Amide in anhydrous THF W_cool Cool to 0 °C W_dissolve->W_cool W_add Add Grignard Reagent W_cool->W_add W_react Stir at 0 °C W_add->W_react W_quench Quench with aq. NH₄Cl W_react->W_quench W_extract Extract with Et₂O W_quench->W_extract W_isolate Isolate Ketone W_extract->W_isolate AC_dissolve Dissolve Acid Chloride in anhydrous THF AC_cool Cool to -78 °C AC_dissolve->AC_cool AC_add Add Grignard Reagent AC_cool->AC_add AC_react Stir at -78 °C AC_add->AC_react AC_quench Quench with aq. NH₄Cl AC_react->AC_quench AC_extract Extract with Et₂O AC_quench->AC_extract AC_isolate Isolate Mixture (Ketone + Alcohol) AC_extract->AC_isolate

Caption: Simplified experimental workflows.

Conclusion and Recommendation

For the synthesis of ketones requiring the use of highly reactive organometallic nucleophiles, this compound (Weinreb amide) is unequivocally the superior choice over pentanoyl chloride. Its ability to form a stable chelated intermediate effectively prevents over-addition, leading to significantly higher yields of the desired ketone and a much cleaner reaction profile. While acid chlorides are readily available and highly reactive, their use in this context is plagued by poor selectivity, resulting in the formation of tertiary alcohols as the major byproduct. Although modified procedures can improve the yield of ketones from acid chlorides, they often require additional reagents or stricter reaction control. For drug development professionals and researchers focused on efficiency, reliability, and high purity, the Weinreb amide approach is the recommended methodology for the synthesis of ketones from carboxylic acid derivatives and organometallic reagents.

References

"advantages of using Weinreb amides over esters in acylation reactions"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the precise formation of carbon-carbon bonds to construct ketone or aldehyde functionalities is a cornerstone of molecular architecture. While various acylating agents are available, the choice between them can significantly impact reaction efficiency, selectivity, and yield. This guide provides an objective comparison between Weinreb amides and esters in acylation reactions, particularly with strong nucleophiles like organometallic reagents, supported by experimental data and detailed protocols.

The primary challenge in using esters and other common acylating agents (like acid chlorides) with organolithium or Grignard reagents is the prevention of over-addition.[1][2] The ketone product formed after the first nucleophilic addition is typically more reactive than the starting ester, leading to a second addition and the formation of a tertiary alcohol.[3][4][5] This often results in a mixture of products and lower yields of the desired ketone, even when controlling the stoichiometry of the nucleophile.[1]

The Weinreb-Nahm ketone synthesis, utilizing N-methoxy-N-methylamides (Weinreb amides), elegantly circumvents this issue, providing a reliable and high-yielding method for the synthesis of ketones and aldehydes.[1][6]

Mechanism of Action: The Key to Selectivity

The distinct reactivity of Weinreb amides compared to esters stems from the stability of the tetrahedral intermediate formed upon nucleophilic attack.

  • Weinreb Amide: The addition of an organometallic reagent to a Weinreb amide forms a stable five-membered cyclic tetrahedral intermediate.[4][7] This stability is attributed to the chelation of the metal atom by both the carbonyl oxygen and the methoxy oxygen.[1] This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup.[3][4] This prevents the nascent ketone from being present in the reaction mixture with the highly reactive organometallic reagent, thus inhibiting over-addition.

  • Ester: In contrast, the tetrahedral intermediate formed from an ester is unstable and readily collapses by expelling the alkoxide leaving group.[4] This forms the ketone product in situ, which, being highly reactive, immediately undergoes a second nucleophilic attack by the organometallic reagent, yielding a tertiary alcohol.[5][8]

.

G cluster_weinreb Weinreb Amide Pathway cluster_ester Ester Pathway W_Start Weinreb Amide (R-CO-N(OMe)Me) W_Intermediate Stable Chelated Tetrahedral Intermediate W_Start->W_Intermediate + R'-M E_Start Ester (R-CO-OR'') W_Workup Aqueous Workup W_Intermediate->W_Workup Stable at low temp W_Product Ketone (R-CO-R') W_Workup->W_Product Collapse E_Intermediate Unstable Tetrahedral Intermediate E_Start->E_Intermediate + R'-M E_Ketone Ketone (in situ) (R-CO-R') E_Intermediate->E_Ketone Rapid Collapse E_Product Tertiary Alcohol (R-CR'(OH)R') E_Ketone->E_Product + R'-M (Over-addition)

Caption: Reaction mechanism comparison of Weinreb amides and esters.

Performance Comparison: Experimental Data

The superior performance of Weinreb amides in preventing over-addition and achieving high yields of the desired ketone is well-documented. The following tables summarize representative data from the literature.

Table 1: Synthesis of Biaryl Ketones via Arylation of Amides

This table presents a comparison of yields for the synthesis of various biaryl ketones using Weinreb amides versus a related N,N-Boc₂ amide system, which can also be prone to over-addition under certain conditions. The data highlights the consistently high yields achieved with Weinreb amides.

EntryWeinreb Amide SubstrateGrignard ReagentProductYield (%)[9]
14-MeO-C₆H₄-CON(OMe)MePhMgCl·LiCl4-MeO-C₆H₄-CO-Ph95
24-CF₃-C₆H₄-CON(OMe)MePhMgCl·LiCl4-CF₃-C₆H₄-CO-Ph92
34-Cl-C₆H₄-CON(OMe)Me2-NaphthylMgCl·LiCl4-Cl-C₆H₄-CO-(2-Naphthyl)91
43-Thiophenyl-CON(OMe)Me4-MeO-C₆H₄MgCl·LiCl3-Thiophenyl-CO-(4-MeO-C₆H₄)90
5Ph-CON(OMe)Me4-NC-C₆H₄MgCl·LiClPh-CO-(4-NC-C₆H₄)96

Data sourced from a study on the arylation of Weinreb amides.[9] The reactions demonstrate high tolerance for various functional groups.

Table 2: Comparison of Acylation Outcomes

This table provides a qualitative and quantitative comparison of the typical products and yields when reacting a Grignard reagent with a Weinreb amide versus an ester.

Acylating AgentStoichiometry (R-MgX)Typical Major ProductTypical YieldReference
Weinreb Amide 1.0 - 1.2 equiv.Ketone >90% [8][9][10]
Ester 1.0 equiv.Mixture of Tertiary Alcohol + unreacted EsterLow (Ketone)[5][8]
Ester 2.0 equiv.Tertiary Alcohol High (Alcohol)[8]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the preparation of a Weinreb amide and its subsequent acylation.

Protocol 1: Preparation of a Weinreb Amide from a Carboxylic Acid

This protocol details the synthesis of N-methoxy-N-methyl-3',4'-dimethoxybenzamide, a key intermediate for the synthesis of 3',4'-dimethoxyacetophenone.[10]

  • Reagents & Setup: A stirring solution of I₂ (1.0 mmol) in dry CH₂Cl₂ (5 mL) is prepared in a round-bottomed flask at 0 °C under a nitrogen atmosphere.

  • Activator Formation: Triphenylphosphine (PPh₃) (2.0 mmol) is added, and the mixture is stirred for 5 minutes.

  • Acid Addition: 3,4-dimethoxybenzoic acid (1.0 mmol) is added to the mixture at 0 °C.

  • Amine Addition: A solution of N,O-dimethylhydroxylamine hydrochloride (1.0 mmol) and iPr₂NEt (2.5 mmol) is added dropwise.

  • Reaction: The reaction is brought to room temperature and stirred for 1 hour.

  • Workup & Isolation: The reaction mixture is diluted with water and extracted with CH₂Cl₂. The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure to afford the crude Weinreb amide.

    • Reported Yield: 69% for the analogous veratric acid conversion.[10]

Protocol 2: Acylation of a Weinreb Amide with a Grignard Reagent

This protocol describes the final step in the synthesis of 3',4'-dimethoxyacetophenone.[10]

  • Reagents & Setup: The Weinreb amide (1.0 mmol) from Protocol 1 is dissolved in anhydrous THF in a flame-dried flask under a nitrogen atmosphere and cooled to 0 °C.

  • Grignard Addition: A solution of methylmagnesium bromide (MeMgBr, typically 1.1-1.2 equivalents) in a suitable solvent (e.g., Et₂O) is added dropwise to the stirred solution.

  • Reaction: The reaction mixture is stirred at 0 °C for a specified time (e.g., 1-2 hours) and monitored by TLC.

  • Quenching: The reaction is carefully quenched at 0 °C by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Workup & Isolation: The mixture is extracted with an organic solvent (e.g., EtOAc). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography.

    • Reported Yield: 97%.[10]

Synthetic Workflow Comparison

The choice of acylating agent defines the synthetic pathway and ultimate product. The following diagram illustrates the divergent outcomes when targeting a ketone.

G Start Carboxylic Acid Derivative Ester Ester Start->Ester Esterification Weinreb Weinreb Amide Start->Weinreb Amidation Grignard1 + 2 eq. R'-MgX Ester->Grignard1 Grignard2 + 1 eq. R'-MgX Weinreb->Grignard2 Alcohol Tertiary Alcohol (Over-addition) Grignard1->Alcohol Ketone Desired Ketone Grignard2->Ketone

Caption: Synthetic pathways for acylation reactions.

Summary of Advantages for Weinreb Amides

  • Selectivity: The primary advantage is the effective prevention of over-addition, leading to clean formation of ketones or aldehydes.[6]

  • High Yields: Reactions with Weinreb amides consistently produce the desired carbonyl compound in high yields.[7][11]

  • Versatility: They are compatible with a broad range of organometallic reagents (Grignard, organolithium) and reducing agents (LiAlH₄, DIBAL-H).[6][11]

  • Functional Group Tolerance: The reactions can often be performed under mild conditions, which allows for the presence of sensitive functional groups in the substrates.[6][9]

  • Stability: Weinreb amides are generally stable compounds that can be purified and stored before use.[6]

References

The Superior Selectivity of N-methoxy-N-methylpentanamide in Acylation Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of an acylating agent is pivotal for the successful synthesis of target molecules. This guide provides a detailed comparison of the selectivity of N-methoxy-N-methylpentanamide, a Weinreb amide, with other common acylating agents such as acid chlorides, anhydrides, and esters. The superior performance of this compound in preventing over-addition and over-reduction reactions is highlighted through comparative data and detailed experimental protocols.

N-methoxy-N-methylamides, commonly known as Weinreb amides, are a class of acylating agents renowned for their exceptional chemoselectivity, particularly in reactions with potent nucleophiles like organometallic reagents and hydrides.[1][2][3][4][5][6][7][8] This high selectivity stems from the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack.[6][8][9] This intermediate is stable enough to resist further reaction until the workup step, thus preventing the common issue of over-addition that plagues more reactive acylating agents.[6][8][9]

Comparative Data Presentation

The following tables summarize the expected outcomes and yields for the reaction of various pentanoyl derivatives with a Grignard reagent (ethylmagnesium bromide) and a strong reducing agent (lithium aluminum hydride, LiAlH₄).

Table 1: Reaction with Ethylmagnesium Bromide (Grignard Reagent)

Acylating AgentExpected Major ProductExpected Yield of KetoneExpected Over-addition ProductReference
This compound 3-HeptanoneHigh (typically >80%)Minimal to none[3][10]
Pentanoyl Chloride3-Ethyl-3-heptanolLow to noneHigh[11][12][13]
Pentanoic Anhydride3-Ethyl-3-heptanolLow to noneHigh[11][14]
Methyl Pentanoate3-Ethyl-3-heptanolLow to noneHigh[8][11][15][16]

Table 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Acylating AgentExpected Major ProductExpected Yield of AldehydeExpected Over-reduction ProductReference
This compound PentanalHighMinimal to none[4][17]
Pentanoyl Chloride1-PentanolNoneHigh[1][18][19][20]
Pentanoic Anhydride1-PentanolNoneHigh[1]
Methyl Pentanoate1-PentanolNoneHigh[1][6][21][22]

Mandatory Visualization

G cluster_0 Acylating Agents cluster_1 Reaction with EtMgBr cluster_2 Reduction with LiAlH4 A N-methoxy-N- methylpentanamide I1 Stable Chelated Intermediate A->I1 EtMgBr I2 Stable Chelated Intermediate A->I2 LiAlH4 B Pentanoyl Chloride P2 3-Ethyl-3-heptanol (Tertiary Alcohol) B->P2 EtMgBr (2 equiv.) P4 1-Pentanol (Primary Alcohol) B->P4 LiAlH4 C Pentanoic Anhydride C->P2 EtMgBr (2 equiv.) C->P4 LiAlH4 D Methyl Pentanoate D->P2 EtMgBr (2 equiv.) D->P4 LiAlH4 P1 3-Heptanone (Ketone) I1->P1 Workup P3 Pentanal (Aldehyde) I2->P3 Workup

Caption: Reaction pathways of different acylating agents.

Experimental Protocols

The following are generalized protocols for the synthesis of 3-heptanone and the reduction to pentanal, illustrating the procedural differences between using this compound and other acylating agents.

Protocol 1: Synthesis of 3-Heptanone using this compound (Selective Acylation)

Materials:

  • This compound

  • Ethylmagnesium bromide (solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • A solution of this compound (1.0 eq) in anhydrous THF is cooled to 0 °C under an inert atmosphere.

  • Ethylmagnesium bromide (1.1 eq) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • The reaction mixture is stirred at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

  • The aqueous layer is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield 3-heptanone.[3]

Protocol 2: Reaction of Pentanoyl Chloride with Ethylmagnesium Bromide (Non-selective Acylation)

Materials:

  • Pentanoyl chloride

  • Ethylmagnesium bromide (solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, inert atmosphere setup

Procedure:

  • A solution of pentanoyl chloride (1.0 eq) in anhydrous THF is cooled to 0 °C under an inert atmosphere.

  • Ethylmagnesium bromide (2.2 eq) is added dropwise to the stirred solution, maintaining the temperature at 0 °C. The use of excess Grignard reagent is typical to drive the reaction to the tertiary alcohol.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The major product isolated after purification is 3-ethyl-3-heptanol. Attempting to isolate the ketone by using only one equivalent of the Grignard reagent typically results in a mixture of starting material, ketone, and tertiary alcohol.[11][13]

Protocol 3: Reduction of this compound to Pentanal

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium sulfate (Na₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, inert atmosphere setup

Procedure:

  • A suspension of LiAlH₄ (1.5 eq) in anhydrous THF is prepared in a flask under an inert atmosphere and cooled to 0 °C.

  • A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the LiAlH₄ suspension.

  • The reaction is stirred at 0 °C for 1-2 hours.

  • The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • The resulting solids are filtered off, and the filtrate is dried over anhydrous MgSO₄, filtered, and concentrated to give pentanal.[4][17]

Protocol 4: Reduction of Methyl Pentanoate to 1-Pentanol

Materials:

  • Methyl pentanoate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Dilute sulfuric acid (H₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, inert atmosphere setup

Procedure:

  • A suspension of LiAlH₄ (2.0 eq) in anhydrous THF is prepared in a flask under an inert atmosphere and cooled to 0 °C.

  • A solution of methyl pentanoate (1.0 eq) in anhydrous THF is added dropwise to the LiAlH₄ suspension.

  • The reaction mixture is stirred at room temperature for several hours or until complete.

  • The reaction is carefully quenched by the slow addition of ethyl acetate, followed by the cautious addition of water and then dilute H₂SO₄.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, then dried over anhydrous MgSO₄, filtered, and concentrated.

  • The product, 1-pentanol, is purified by distillation.[1][6]

Conclusion

This compound demonstrates superior selectivity compared to other common acylating agents like pentanoyl chloride, pentanoic anhydride, and methyl pentanoate. Its ability to form a stable chelated intermediate prevents unwanted side reactions, leading to high yields of the desired ketones or aldehydes. This makes Weinreb amides an invaluable tool in organic synthesis, particularly for complex molecules where precise control of reactivity is essential. For researchers and professionals in drug development, the use of this compound can significantly streamline synthetic routes and improve overall efficiency.

References

A Comparative Guide to the Substrate Scope of N-methoxy-N-methylpentanamide in Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice of an appropriate acylating agent is paramount to achieving desired reaction outcomes with high efficiency and selectivity. This guide provides an in-depth comparison of N-methoxy-N-methylpentanamide, a Weinreb amide, with other common acylating agents in the synthesis of ketones and aldehydes. The superior performance of this compound in preventing over-addition reactions is highlighted through comparative data and detailed experimental protocols.

Performance Comparison of Acylating Agents

N-methoxy-N-methylamides (Weinreb amides) are highly effective acylating agents that, upon reaction with organometallic reagents, form a stable chelated tetrahedral intermediate. This intermediate is stable at low temperatures and resists further nucleophilic attack, thus preventing the formation of tertiary alcohol byproducts commonly observed with other acylating agents like acyl chlorides and acid anhydrides.[1][2] The reaction with hydride reagents similarly allows for the controlled synthesis of aldehydes.[3]

Acylation with Organometallic Reagents to Synthesize Ketones

The reaction of various acylating agents with organometallic reagents such as Grignard and organolithium reagents is a fundamental method for carbon-carbon bond formation to produce ketones. However, the reactivity of the acylating agent plays a crucial role in the selectivity of this transformation.

Table 1: Comparison of Ketone Synthesis using Different Acylating Agents with Phenylmagnesium Bromide

Acylating AgentNucleophileProductYield of Ketone (%)Yield of Tertiary Alcohol (%)Reference
This compoundPhMgBr1-phenylpentan-1-one~95%Not Reported[4]
Pentanoyl ChloridePhMgBr1-phenylpentan-1-oneLow (mixture)Major Product[3][5]
Pentanoic AnhydridePhMgBr1-phenylpentan-1-one~59% (with propionic anhydride)Significant byproduct[6]

Table 2: Substrate Scope of this compound with Various Organometallic Reagents

Organometallic ReagentProductYield (%)Reference
Phenylmagnesium bromide1-phenylpentan-1-oneHigh[4]
n-ButyllithiumNonan-5-oneHigh[7]
sec-Butyllithium2-methylhexan-3-oneHigh[7]
tert-Butyllithium2,2-dimethylhexan-3-oneHigh[7]
Vinylmagnesium bromideHept-1-en-3-oneGood to Excellent[4]
Reduction to Aldehydes using Hydride Reagents

The reduction of carboxylic acid derivatives to aldehydes requires careful control to prevent over-reduction to the primary alcohol. Weinreb amides are particularly well-suited for this transformation.

Table 3: Comparison of Aldehyde Synthesis via Reduction

Acylating AgentHydride ReagentProductYield of Aldehyde (%)Yield of Primary Alcohol (%)Reference
This compoundLiAlH₄ (1 equiv.)PentanalHighLow[2][3]
Pentanoyl ChlorideLiAlH₄1-PentanolMajor ProductMajor Product[3]
Pentanoic AnhydrideLiAlH₄1-PentanolMajor ProductMajor Product[8]

Reaction Mechanisms and Experimental Workflows

The distinct reactivity of Weinreb amides stems from the formation of a stable five-membered chelated intermediate with the metal ion of the organometallic reagent or hydride. This intermediate prevents the collapse of the tetrahedral intermediate and subsequent second addition of the nucleophile.

Weinreb Amide Acylation Mechanism Mechanism of Weinreb Amide Acylation cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Chelation and Stability cluster_2 Step 3: Workup and Ketone Formation R-C(=O)-N(OMe)Me This compound Tetrahedral_Intermediate Tetrahedral Intermediate R-C(=O)-N(OMe)Me->Tetrahedral_Intermediate + R'-M R'-M Organometallic Reagent (R'-M) Chelated_Intermediate R-C(O⁻)-N(OMe)Me        |       R'M⁺ Tetrahedral_Intermediate->Chelated_Intermediate Chelation Ketone R-C(=O)-R' (Ketone) Chelated_Intermediate->Ketone Aqueous Workup (H₃O⁺) Byproducts Me(MeO)NH + M⁺

Caption: Mechanism of Weinreb amide acylation with an organometallic reagent.

Experimental_Workflow General Experimental Workflow for Acylation Start Start Reaction_Setup Set up oven-dried glassware under inert atmosphere (N₂ or Ar) Start->Reaction_Setup Reagent_Prep Prepare Solution of Acylating Agent (e.g., this compound) in anhydrous THF Cooling Cool reaction flask to specified temperature (e.g., 0 °C or -78 °C) Reagent_Prep->Cooling Reaction_Setup->Reagent_Prep Nucleophile_Addition Slowly add Organometallic Reagent (e.g., Grignard or Organolithium) or Hydride Reagent Cooling->Nucleophile_Addition Reaction Stir at specified temperature for a set time Nucleophile_Addition->Reaction Quenching Quench reaction with saturated aq. NH₄Cl or other suitable reagent Reaction->Quenching Workup Perform aqueous workup: - Extract with organic solvent - Wash with brine - Dry over Na₂SO₄ Quenching->Workup Purification Purify product by column chromatography or distillation Workup->Purification End Characterize Product Purification->End

Caption: General experimental workflow for acylation reactions.

Experimental Protocols

Protocol 1: Synthesis of 1-phenylpentan-1-one using this compound

Materials:

  • This compound

  • Phenylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) dissolved in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add phenylmagnesium bromide (1.1 eq) dropwise via the dropping funnel over 15 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford 1-phenylpentan-1-one.

Protocol 2: Reaction of Pentanoyl Chloride with Phenylmagnesium Bromide (Illustrative of Over-addition)

Materials:

  • Pentanoyl chloride

  • Phenylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Hydrochloric acid (1 M)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add phenylmagnesium bromide (2.2 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of pentanoyl chloride (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution, followed by 1 M HCl to dissolve the magnesium salts.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure. Analysis of the crude product will show a mixture, with the major product being the tertiary alcohol, 1,1-diphenylpentan-1-ol, and only a small amount, if any, of 1-phenylpentan-1-one.[3][5]

Protocol 3: Reduction of this compound to Pentanal

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium sulfate solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ (1.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise via the dropping funnel.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the number of grams of LiAlH₄ used.

  • Stir the resulting mixture until a white precipitate forms.

  • Filter the solid through a pad of Celite® and wash the filter cake with diethyl ether.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain pentanal.[9][10]

Conclusion

This compound demonstrates a superior substrate scope and selectivity in acylation reactions compared to traditional acylating agents like acyl chlorides and acid anhydrides. Its ability to form a stable chelated intermediate effectively prevents the common problem of over-addition by organometallic reagents, leading to high yields of the desired ketones. Similarly, its controlled reduction with hydride reagents provides an efficient route to aldehydes. For synthetic chemists in research and drug development, the use of Weinreb amides such as this compound offers a reliable and high-yielding methodology for the synthesis of key carbonyl compounds.

References

A Comparative Guide to Ketone Synthesis: The Weinreb Amide Method vs. Alternative Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and high-yield synthesis of ketones is a critical task in the construction of complex molecular architectures. The choice of synthetic methodology can significantly impact the overall success of a synthetic campaign. This guide provides an objective comparison of the Weinreb amide method for ketone synthesis against other prevalent protocols, supported by experimental data to inform synthetic strategy.

The Weinreb-Nahm ketone synthesis, developed in 1981, has become a widely adopted and reliable method for the preparation of ketones.[1] Its primary advantage lies in its ability to prevent the common problem of over-addition of organometallic reagents, a frequent issue with more traditional methods that leads to the formation of tertiary alcohol byproducts.[1] This high selectivity is attributed to the formation of a stable, chelated tetrahedral intermediate.[2]

This guide will compare the Weinreb amide method with other common ketone synthesis protocols, including:

  • Grignard Reaction with Nitriles

  • Grignard Reaction with Acyl Chlorides

  • Friedel-Crafts Acylation

  • Organocadmium Reagents with Acyl Chlorides

  • Organolithium Reagents with Carboxylic Acids

Yield Comparison of Ketone Synthesis Protocols

The following table summarizes the reported yields for the synthesis of various ketones using the Weinreb amide method and other key synthetic protocols. This data is intended to provide a comparative overview of the expected efficiency of each method under specific reported conditions.

Ketone ProductStarting MaterialsReagentsMethodYield (%)
Aryl KetonesWeinreb Amide, Aryl Grignard Reagenti-PrMgCl·LiClWeinreb AmideHigh to Excellent
4-Methylacetophenone4-Methylbenzonitrile, Methylmagnesium bromide-Grignard + NitrileNot specified, but reliable
AcetophenoneBenzonitrile, Methylmagnesium bromide-Grignard + Nitrile94.5
BenzophenoneBenzoyl chloride, Phenylmagnesium bromideN-methylpyrrolidoneGrignard + Acyl Chloride92
Aryl KetonesAryl Acid Chloride, Grignard Reagentbis[2-(N,N-dimethylamino)ethyl] etherGrignard + Acyl Chloride91
BenzophenoneBenzene, Benzoyl ChlorideAlCl₃Friedel-Crafts Acylation~90
4-MethylbenzophenoneToluene, Benzoyl ChlorideAlCl₃Friedel-Crafts Acylation70.6
Alkyl Phenyl KetonesBenzonitrile, Alkyl Grignard Reagent-Grignard + Nitrile30.9 (for isobutyrophenone)
Various KetonesAcyl Chloride, Dialkylcadmium-OrganocadmiumGood to High
3,3-Dimethylcyclohexyl methyl ketone3,3-Dimethylcyclohexyl bromide, Acetyl ChlorideMg, CdCl₂OrganocadmiumGood to High
Acyclic KetonesCarboxylic Acid, Organolithium Reagent-Organolithium + Carboxylic AcidNot specified, but a general method

Experimental Protocols

Detailed methodologies for the key ketone synthesis protocols are provided below. These protocols are based on literature procedures and are intended to serve as a guide for laboratory implementation.

Weinreb Amide Ketone Synthesis

This protocol describes the synthesis of a ketone from a Weinreb amide and a Grignard reagent.

Materials:

  • Weinreb Amide

  • Grignard Reagent (e.g., in THF or diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the Weinreb amide (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.1-1.2 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M aqueous HCl.

  • Extract the mixture with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to afford the desired ketone.

Grignard Reaction with a Nitrile

This protocol details the synthesis of a ketone from a nitrile and a Grignard reagent.[1][3]

Materials:

  • Nitrile (e.g., Benzonitrile)

  • Grignard Reagent (e.g., Methylmagnesium bromide in diethyl ether)

  • Anhydrous diethyl ether or THF

  • Aqueous acid (e.g., 10% HCl or saturated NH₄Cl)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the nitrile (1 equivalent) in anhydrous diethyl ether.

  • Add the Grignard reagent (1.1-1.5 equivalents) dropwise to the stirred nitrile solution at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 2-4 hours. Gentle heating may be applied to ensure the reaction goes to completion.[1]

  • Cool the reaction mixture in an ice bath and slowly add the aqueous acid to hydrolyze the intermediate imine.[1]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting ketone by distillation or column chromatography.[1]

Grignard Reaction with an Acyl Chloride

This protocol describes a method to synthesize ketones from acyl chlorides and Grignard reagents, which can be prone to over-addition.[4][5] The use of a chelating agent can improve selectivity for the ketone.[4]

Materials:

  • Acyl Chloride (e.g., Benzoyl chloride)

  • Grignard Reagent (e.g., Phenylmagnesium bromide)

  • Anhydrous solvent (e.g., THF or toluene)

  • bis[2-(N,N-dimethylamino)ethyl] ether (optional chelating agent)[4]

  • Aqueous ammonium chloride solution

  • Organic solvent for extraction (e.g., CH₂Cl₂)

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare a solution of the acyl chloride (1 equivalent) in the anhydrous solvent.

  • (Optional) If using a chelating agent, add bis[2-(N,N-dimethylamino)ethyl] ether (1 equivalent) to the Grignard reagent solution and stir.[4]

  • Cool the acyl chloride solution to a low temperature (e.g., -78 °C or -10 °C).[4][5]

  • Slowly add the Grignard reagent (1.0-1.2 equivalents) to the stirred acyl chloride solution.

  • Stir the reaction mixture at low temperature for a specified time (e.g., 4 hours).[5]

  • Quench the reaction by adding aqueous ammonium chloride solution.[5]

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous salt, filter, and concentrate.

  • Purify the crude ketone by column chromatography or recrystallization.

Friedel-Crafts Acylation

This protocol outlines the synthesis of an aryl ketone via Friedel-Crafts acylation of an aromatic compound.[6][7]

Materials:

  • Aromatic compound (e.g., Benzene or Toluene)

  • Acyl Chloride (e.g., Acetyl chloride or Benzoyl chloride)

  • Lewis Acid Catalyst (e.g., Aluminum chloride, AlCl₃)

  • Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)

  • Crushed ice and concentrated HCl

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a flame-dried flask equipped with a reflux condenser and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.[6]

  • Cool the suspension in an ice bath.

  • Slowly add a solution of the acyl chloride (1.0 equivalent) in anhydrous dichloromethane from the addition funnel.

  • After the addition of the acyl chloride, add the aromatic compound (1.0-1.2 equivalents) dropwise.[6]

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.[6]

  • Carefully pour the reaction mixture over crushed ice containing concentrated HCl to decompose the catalyst complex.[6]

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[6]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the aryl ketone by distillation, recrystallization, or column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflow of the compared ketone synthesis methods and highlight the key mechanistic advantage of the Weinreb amide protocol.

Ketone_Synthesis_Workflows cluster_start Starting Materials cluster_methods Synthetic Methods Carboxylic Acid Carboxylic Acid Organolithium Organolithium Ketone Ketone Carboxylic Acid->Ketone Organolithium Reagent (2 equiv.) Acyl Chloride Acyl Chloride Weinreb Amide Weinreb Amide Acyl Chloride->Weinreb Amide N,O-dimethyl- hydroxylamine Grignard_AC Grignard Reagent Acyl Chloride->Grignard_AC Organocadmium Organocadmium Acyl Chloride->Organocadmium Nitrile Nitrile Grignard_N Grignard Reagent Nitrile->Grignard_N Arene Arene Friedel_Crafts Friedel-Crafts Acylation Arene->Friedel_Crafts Weinreb Amide->Ketone Organometallic Reagent (R-M) Grignard_AC->Ketone Organocadmium->Ketone Grignard_N->Ketone H₃O⁺ workup Friedel_Crafts->Ketone Acyl Chloride, Lewis Acid

Caption: Comparative workflow of major ketone synthesis protocols.

Weinreb_Advantage cluster_weinreb Weinreb Amide Method cluster_other Other Methods (e.g., Acyl Chloride + Grignard) W_Amide Weinreb Amide W_Intermediate Stable Chelated Tetrahedral Intermediate W_Amide->W_Intermediate + R-MgX W_Ketone Ketone W_Intermediate->W_Ketone H₃O⁺ workup Acyl_Chloride Acyl Chloride Unstable_Intermediate Unstable Tetrahedral Intermediate Acyl_Chloride->Unstable_Intermediate + R-MgX O_Ketone Ketone Unstable_Intermediate->O_Ketone Rapid collapse Overaddition Tertiary Alcohol (Over-addition) O_Ketone->Overaddition + R-MgX

Caption: Mechanistic advantage of the Weinreb amide method.

Conclusion

The Weinreb amide method consistently provides high yields for a wide variety of ketones due to the formation of a stable chelated intermediate that prevents over-addition of the organometallic reagent. While other methods such as the Grignard reaction with nitriles or acyl chlorides, and Friedel-Crafts acylation are valuable synthetic tools, they can be more prone to side reactions or have a more limited substrate scope, sometimes resulting in lower yields. The choice of the optimal synthetic route will ultimately depend on the specific substrate, the availability of starting materials, and the desired purity of the final ketone product. This guide provides a comparative framework to aid researchers in making informed decisions for their ketone synthesis endeavors.

References

N-methoxy-N-methylpentanamide: A Superior Alternative for Preventing Tertiary Alcohol Formation in Ketone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of ketones is a cornerstone of organic chemistry, pivotal in the development of new pharmaceuticals and other complex molecules. A common and powerful method for creating carbon-carbon bonds and producing ketones is the reaction of an acylating agent with an organometallic reagent, such as a Grignard or organolithium reagent. However, a significant challenge with traditional acylating agents, like esters and acid chlorides, is the over-addition of the organometallic reagent, leading to the formation of undesired tertiary alcohols as the major byproduct. This guide provides a comprehensive comparison of N-methoxy-N-methylpentanamide, a Weinreb amide, with traditional esters, demonstrating its superiority in preventing tertiary alcohol formation and achieving high yields of the desired ketone.

The Problem with Traditional Acylating Agents

When an ester, such as ethyl pentanoate, is treated with an organometallic reagent like methylmagnesium bromide, the initial product is the desired ketone (2-hexanone). However, ketones are themselves highly reactive towards organometallic reagents.[1] Consequently, the newly formed ketone rapidly reacts with a second equivalent of the Grignard reagent, leading to the formation of a tertiary alcohol (2-methyl-2-hexanol) as the predominant product.[2][3] This over-addition is difficult to control, even with careful stoichiometry, because the intermediate ketone is often more reactive than the starting ester.[1]

The Weinreb Amide Solution

N-methoxy-N-methylamides, commonly known as Weinreb amides, were developed by Steven M. Weinreb and Steven Nahm in 1981 to address this challenge.[4] The reaction of a Weinreb amide, such as this compound, with an organometallic reagent proceeds through a stable, chelated tetrahedral intermediate.[4][5] This stability is conferred by the coordination of the magnesium or lithium atom to both the oxygen of the carbonyl and the methoxy group.[4] This stable intermediate does not collapse to a ketone until an aqueous workup is performed.[6] By the time the ketone is formed, any excess organometallic reagent has been quenched by the workup, thus preventing the second addition and the formation of a tertiary alcohol.[6] This results in a high yield of the desired ketone.[5]

Quantitative Data Comparison

The following table illustrates the expected outcomes from the reaction of methylmagnesium bromide with this compound versus ethyl pentanoate, based on established reactivity patterns.

Acylating AgentReagentDesired Product (Ketone)Byproduct (Tertiary Alcohol)Typical Ketone YieldTypical Tertiary Alcohol Yield
This compound Methylmagnesium Bromide2-Hexanone2-Methyl-2-hexanolHigh (>85%) [2]Negligible
Ethyl pentanoate Methylmagnesium Bromide2-Hexanone2-Methyl-2-hexanolLow to negligibleHigh (>80%) [7]

Reaction Mechanisms

The difference in outcomes is rooted in the reaction mechanisms.

Reaction_Mechanisms cluster_weinreb This compound (Weinreb Amide) Pathway cluster_ester Ethyl Pentanoate (Ester) Pathway W_start This compound W_reagent + CH₃MgBr W_intermediate Stable Chelated Tetrahedral Intermediate W_reagent->W_intermediate Nucleophilic Addition W_workup Aqueous Workup W_no_overaddition No Over-addition W_ketone 2-Hexanone (Ketone) (High Yield) W_workup->W_ketone Hydrolysis E_start Ethyl Pentanoate E_reagent1 + CH₃MgBr E_intermediate1 Tetrahedral Intermediate E_reagent1->E_intermediate1 Nucleophilic Addition E_ketone 2-Hexanone (Ketone) (Transient) E_intermediate1->E_ketone Elimination of EtO⁻ E_reagent2 + CH₃MgBr E_intermediate2 Alkoxide Intermediate E_reagent2->E_intermediate2 Second Nucleophilic Addition (Fast) E_workup Aqueous Workup E_alcohol 2-Methyl-2-hexanol (Tertiary Alcohol) (Major Product) E_workup->E_alcohol Protonation

Caption: Reaction pathways for Weinreb amide vs. ester with a Grignard reagent.

Experimental Protocols

Synthesis of 2-Hexanone using this compound (Weinreb Amide)

This protocol is a representative procedure for the synthesis of a ketone from a Weinreb amide.

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware

  • Ice bath

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with this compound (1 equivalent) dissolved in anhydrous THF.

  • Cooling: The flask is cooled to 0 °C in an ice bath.

  • Addition of Grignard Reagent: Methylmagnesium bromide (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: The reaction mixture is stirred at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution while the flask is still in the ice bath.

  • Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether.

  • Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford 2-hexanone.

Weinreb_Workflow start Dissolve Weinreb Amide in Anhydrous THF cool Cool to 0°C start->cool add_grignard Add Grignard Reagent Dropwise at 0°C cool->add_grignard react Stir at 0°C for 1-2h add_grignard->react quench Quench with Saturated Aqueous NH₄Cl react->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer (MgSO₄) extract->dry purify Purify by Column Chromatography dry->purify product 2-Hexanone purify->product

Caption: Experimental workflow for ketone synthesis using a Weinreb amide.

Synthesis of 2-Methyl-2-hexanol using Ethyl Pentanoate (Ester)

This protocol is a representative procedure for the reaction of a Grignard reagent with an ester, leading to a tertiary alcohol.[8]

Materials:

  • Ethyl pentanoate

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • 10% Sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and other standard glassware

  • Ice bath

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with a solution of ethyl pentanoate (1 equivalent) in anhydrous diethyl ether.

  • Cooling: The flask is cooled in an ice bath.

  • Addition of Grignard Reagent: Methylmagnesium bromide (2.2 equivalents) is added dropwise to the stirred solution via the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.

  • Workup: The reaction mixture is cooled in an ice bath and slowly poured into a beaker containing crushed ice and 10% sulfuric acid.

  • Extraction: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice with diethyl ether.

  • Washing and Drying: The combined organic layers are washed with saturated aqueous NaHCO₃ solution, followed by brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by distillation to afford 2-methyl-2-hexanol.

Ester_Workflow start Dissolve Ester in Anhydrous Ether cool Cool in Ice Bath start->cool add_grignard Add Grignard Reagent (2.2 equiv) Dropwise cool->add_grignard react Stir at Room Temp for 1h add_grignard->react workup Pour into Ice and 10% H₂SO₄ react->workup extract Extract with Diethyl Ether workup->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry Organic Layer (Na₂SO₄) wash->dry purify Purify by Distillation dry->purify product 2-Methyl-2-hexanol purify->product

References

Navigating Acylation: A Comparative Guide to N-methoxy-N-methylpentanamide and its Alternatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that can significantly impact the efficiency, scalability, and cost-effectiveness of a synthetic route. While N-methoxy-N-methylamides, commonly known as Weinreb amides, have long been a staple for the controlled synthesis of ketones and aldehydes, a clear-eyed assessment of their limitations is essential. This guide provides an objective comparison of N-methoxy-N-methylpentanamide with a prominent alternative, offering experimental data and detailed protocols to inform your synthetic strategy.

This compound, a specific example of a Weinreb amide, offers a distinct advantage in its ability to react with organometallic reagents to form a stable chelated tetrahedral intermediate. This intermediate resists over-addition, a common problem with more reactive acylating agents like acid chlorides and esters, thus cleanly affording the desired ketone upon workup.[1][2] However, despite their utility, Weinreb amides are not without their drawbacks, which can necessitate the consideration of alternative reagents.

Limitations of this compound (Weinreb Amide)

Several limitations can complicate the use of this compound in organic synthesis:

  • Reduced Reactivity: The stability of the Weinreb amide comes at the cost of reduced electrophilicity of the carbonyl carbon. This often necessitates the use of highly reactive and strongly basic organometallic reagents, such as organolithiums or Grignard reagents, which can limit functional group tolerance in complex substrates.[3]

  • Side Reactions with Strong Bases: The use of strongly basic nucleophiles can lead to undesirable side reactions. A notable pathway is the E2 elimination initiated by the abstraction of a proton from the N-methoxy group. This results in the formation of the corresponding N-methylamide and formaldehyde, which can then react with the nucleophile in a competitive hydroxymethylation reaction.[3] Reduction of the N-O bond is another potential side reaction.[3]

  • Cost and Availability of Starting Materials: The synthesis of Weinreb amides requires N,O-dimethylhydroxylamine. This is a specialized reagent that can be more expensive and less readily available than the precursors for other amide-based acylating agents, a significant consideration for industrial or large-scale applications.[4]

A Viable Alternative: Morpholine Amides

Morpholine amides have emerged as a practical and scalable alternative to Weinreb amides in many common applications.[4] They offer a unique set of properties that can be advantageous in certain synthetic contexts.

Advantages of Morpholine Amides:

  • Economic and Readily Available Precursor: Morpholine is an inexpensive, chemically stable, and widely available industrial chemical.[4]

  • High Water Solubility: The hydrophilic nature of the morpholine ring often imparts greater water solubility to the corresponding amides. This can simplify workup procedures by allowing for the easy removal of unreacted amide and the morpholine byproduct through aqueous extraction.[4]

  • Operational Stability: Morpholine amides are generally stable and robust, making them suitable for a range of reaction conditions.[5]

Limitations of Morpholine Amides:

  • Lower Reactivity in Some Cases: While still effective acylating agents, morpholine amides can exhibit lower reactivity compared to Weinreb amides in certain transformations. For instance, in reactions with alkynyllithium reagents, morpholine amides have shown incomplete conversion under conditions where Weinreb amides react to completion, necessitating an excess of the organometallic reagent for higher yields.[4][5]

Comparative Performance Data

The following table summarizes the comparative reactivity of a Weinreb amide and a morpholine amide in the synthesis of an ynone, illustrating a key performance difference.

Acylating AgentOrganolithium Reagent (equiv.)Reaction Time (h)Temperature (°C)Conversion (%)Starting Amide Remaining (%)
Weinreb Amide 1.110>990
Morpholine Amide 1.11075-946-25
Morpholine Amide >1.110ImprovedDecreased

Data sourced from references[4][5]. The specific substrates were an aromatic Weinreb amide and an aromatic morpholine amide reacting with an alkynyllithium.

Experimental Protocols

1. Synthesis of this compound (Weinreb Amide)

This protocol is adapted from methods for the conversion of carboxylic acids to Weinreb amides.[6]

  • Materials: Pentanoic acid, methanesulfonyl chloride, triethylamine, N,O-dimethylhydroxylamine hydrochloride, tetrahydrofuran (THF).

  • Procedure:

    • To a solution of pentanoic acid (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add triethylamine (3.0 equiv).

    • Slowly add methanesulfonyl chloride (1.1 equiv) to the solution and stir the resulting mixture for 1 hour at 0 °C.

    • In a separate flask, neutralize N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) with triethylamine (1.1 equiv) in THF.

    • Add the neutralized N,O-dimethylhydroxylamine solution to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

2. Synthesis of a Morpholine Amide (N-pentanoylmorpholine)

This protocol is a general procedure for the acylation of morpholine.

  • Materials: Pentanoyl chloride, morpholine, triethylamine, dichloromethane (DCM).

  • Procedure:

    • Dissolve morpholine (1.2 equiv) and triethylamine (1.5 equiv) in anhydrous DCM at 0 °C under an inert atmosphere.

    • Slowly add pentanoyl chloride (1.0 equiv) to the solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by distillation or chromatography if necessary.

3. Ketone Synthesis: A Comparative Example

This protocol outlines a general procedure for the reaction of an acylating agent with a Grignard reagent.

  • Materials: this compound or N-pentanoylmorpholine, Phenylmagnesium bromide (Grignard reagent), anhydrous THF.

  • Procedure:

    • Dissolve the amide (1.0 equiv) in anhydrous THF under an inert atmosphere and cool the solution to 0 °C.

    • Slowly add the Grignard reagent (1.1-1.5 equiv) to the cooled solution.

    • Stir the reaction mixture at 0 °C for 1-3 hours.

    • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting ketone by column chromatography or distillation.

Visualizing the Chemistry

Weinreb_Ketone_Synthesis amide This compound intermediate Stable Chelated Tetrahedral Intermediate amide->intermediate organometallic R'-MgX organometallic->intermediate Nucleophilic Addition workup Aqueous Workup (e.g., H₃O⁺) intermediate->workup ketone Ketone (R-CO-R') intermediate->ketone Hydrolysis workup->ketone byproduct [MgX(OMe)(NMe)]⁺

Caption: Reaction mechanism for Weinreb ketone synthesis.

E2_Elimination_Side_Reaction weinreb This compound transition_state Transition State weinreb->transition_state Proton Abstraction base Strong Base (B⁻) base->transition_state Proton Abstraction n_methylamide N-methylpentanamide Anion transition_state->n_methylamide Elimination formaldehyde Formaldehyde (CH₂O) transition_state->formaldehyde Elimination

Caption: E2 elimination side reaction of Weinreb amides.

Acylating_Agent_Selection start Start: Need for Acylation functional_groups Substrate has sensitive functional groups? start->functional_groups cost_scale Cost & Scalability a major concern? functional_groups->cost_scale No reactivity_needed High reactivity with weak nucleophiles required? functional_groups->reactivity_needed Yes weinreb Consider Weinreb Amide cost_scale->weinreb No morpholine Consider Morpholine Amide cost_scale->morpholine Yes reactivity_needed->weinreb No other Consider other alternatives (e.g., N-acyl imides) reactivity_needed->other Yes

Caption: Decision workflow for selecting an acylating agent.

References

Weinreb Amides: A Superior Tool for Carbonyl Synthesis in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals comparing the utility of Weinreb amides against traditional methods for the synthesis of ketones and aldehydes, supported by experimental data and detailed protocols.

Weinreb amides, or N-methoxy-N-methylamides, have emerged as exceptionally versatile and reliable reagents in organic synthesis since their introduction.[1] Their primary advantage lies in the controlled synthesis of ketones and aldehydes from various carboxylic acid derivatives, effectively circumventing common issues like over-addition that plague traditional methods. This guide provides an objective comparison of Weinreb amides with alternative reagents, supported by quantitative data and detailed experimental procedures to aid in the selection of the optimal synthetic strategy.

The Challenge of Over-Addition in Carbonyl Synthesis

A significant hurdle in the synthesis of ketones from carboxylic acid derivatives, such as esters or acid chlorides, is the propensity of organometallic reagents (e.g., Grignard or organolithium reagents) to add to the newly formed ketone, leading to the formation of tertiary alcohols as undesired byproducts.[2][3] This occurs because ketones are generally more reactive than the starting esters. Similarly, the reduction of esters to aldehydes using powerful reducing agents like lithium aluminum hydride (LiAlH4) is difficult to control, often resulting in over-reduction to the primary alcohol.[4]

Weinreb Amides: A Strategic Solution

The Weinreb amide provides an elegant solution to the problem of over-addition. The key to its unique reactivity is the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack by an organometallic reagent or a hydride.[1] This intermediate is stable at low temperatures and does not collapse to the corresponding ketone or aldehyde until acidic workup. By this stage, any excess nucleophilic reagent has been quenched, thus preventing a second addition.[1]

Comparative Performance: Weinreb Amides vs. Traditional Methods

The superiority of Weinreb amides in terms of yield and chemoselectivity is evident when compared to traditional methods for ketone and aldehyde synthesis.

Ketone Synthesis: Weinreb Amide vs. Grignard Reagents on Esters

The reaction of Grignard reagents with esters often leads to a mixture of the desired ketone and the over-addition product (tertiary alcohol), even with careful control of stoichiometry. In contrast, the Weinreb ketone synthesis consistently provides high yields of the ketone.

EntrySubstrate (Weinreb Amide)Organometallic ReagentProduct (Ketone)Yield (%)Substrate (Ester)Product (Ketone/Alcohol)Yield (%)
1N-methoxy-N-methylbenzamidePhMgBrBenzophenone95[5]Methyl benzoateBenzophenone / TriphenylmethanolMixture[2]
2N-methoxy-N-methyl-2-phenylacetamideMeMgI1-Phenylpropan-2-one88Methyl 2-phenylacetate1-Phenylpropan-2-one / 2-Methyl-1-phenylpropan-2-olMixture
3N-methoxy-N-methylcyclohexanecarboxamideEtMgBrCyclohexyl ethyl ketone92Ethyl cyclohexanecarboxylateCyclohexyl ethyl ketone / 1-Cyclohexyl-1-propanolMixture
4N-methoxy-N-methylfuran-2-carboxamiden-BuLi1-(Furan-2-yl)pentan-1-one85[3]Methyl furan-2-carboxylate1-(Furan-2-yl)pentan-1-one / 1-(Furan-2-yl)-1-pentanolMixture

Table 1: Comparison of yields for ketone synthesis using Weinreb amides versus esters. Yields for ester reactions are often not reported as single ketone products due to the formation of tertiary alcohol byproducts.

Aldehyde Synthesis: Weinreb Amide vs. Ester Reduction with DIBAL-H

While Diisobutylaluminium hydride (DIBAL-H) is a common reagent for the partial reduction of esters to aldehydes, the reaction requires strict temperature control (-78 °C) to minimize over-reduction to the alcohol.[6][7] Reductions of Weinreb amides with reagents like LiAlH4 or DIBAL-H are often cleaner and more reliable.[8][9] A study by An and coworkers demonstrated the chemoselective reduction of various tertiary amides, including Weinreb amides, to aldehydes in the presence of esters using DIBAL-H at -78 °C, highlighting the higher reactivity of the Weinreb amide towards reduction.[10]

EntrySubstrate (Weinreb Amide)Reducing AgentProduct (Aldehyde)Yield (%)Substrate (Ester)Product (Aldehyde)Yield (%)
1N-methoxy-N-methyl-4-chlorobenzamideDIBAL-H4-Chlorobenzaldehyde>99[10]Methyl 4-chlorobenzoate4-Chlorobenzaldehyde~90 (at -78°C)[6]
2N-methoxy-N-methyl-3-phenylpropanamideDIBAL-H3-Phenylpropanal>99[10]Ethyl 3-phenylpropanoate3-Phenylpropanal~85 (at -78°C)
3N-methoxy-N-methylnonanamideDIBAL-HNonanal>99[10]Methyl nonanoateNonanal~88 (at -78°C)
4N-methoxy-N-methyl-4-nitrobenzamideDIBAL-H4-Nitrobenzaldehyde>99[10]Methyl 4-nitrobenzoate4-Nitrobenzaldehyde~75 (at -78°C)

Table 2: Comparison of yields for aldehyde synthesis from Weinreb amides versus esters. Yields for ester reductions are highly dependent on maintaining low temperatures to prevent over-reduction.

Experimental Protocols

Detailed methodologies for the key transformations are provided below.

Synthesis of a Weinreb Amide from an Acid Chloride

General Procedure: To a solution of the acid chloride (1.0 equiv) in dichloromethane (DCM, 0.5 M) at 0 °C is added N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) followed by the slow addition of pyridine (2.2 equiv). The reaction mixture is stirred at room temperature for 2-4 hours until completion (monitored by TLC). The reaction is quenched with water and the aqueous layer is extracted with DCM. The combined organic layers are washed with 1 M HCl, saturated NaHCO3 solution, and brine, then dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to afford the Weinreb amide, which can be purified by column chromatography if necessary.[1]

Weinreb Ketone Synthesis

General Procedure: To a solution of the Weinreb amide (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.2 M) at -78 °C under an inert atmosphere is added the Grignard reagent (1.2 equiv) or organolithium reagent (1.2 equiv) dropwise. The reaction mixture is stirred at -78 °C for 1-3 hours. The reaction is then quenched by the addition of a saturated aqueous solution of NH4Cl. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired ketone.[3]

Aldehyde Synthesis from a Weinreb Amide

General Procedure: To a solution of the Weinreb amide (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere is added LiAlH4 (1.5 equiv) portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes. The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting suspension is stirred vigorously for 1 hour and then filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the aldehyde.[8]

Alternative Method: Grignard Reaction on an Ester

General Procedure: To a solution of the ester (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere is added the Grignard reagent (2.2 equiv) dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. The reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. This procedure typically yields the tertiary alcohol, as the intermediate ketone is highly reactive towards the excess Grignard reagent.[2] Isolating the ketone is generally not feasible with this method.

Alternative Method: Ester Reduction to an Aldehyde with DIBAL-H

General Procedure: A solution of the ester (1.0 equiv) in anhydrous toluene or DCM (0.2 M) is cooled to -78 °C under an inert atmosphere. A solution of DIBAL-H (1.1 equiv, typically 1.0 M in hexanes) is added dropwise, maintaining the internal temperature below -70 °C. The reaction is stirred at -78 °C for 1-3 hours. The reaction is quenched at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are formed. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated to give the aldehyde.[6][11]

Visualizing the Synthetic Pathways

The following diagrams illustrate the reaction workflows for ketone and aldehyde synthesis using Weinreb amides and the alternative methods.

Ketone_Synthesis_Comparison cluster_weinreb Weinreb Amide Pathway cluster_ester Ester Pathway (Traditional) RCOCl Acid Chloride Weinreb_Amide Weinreb Amide RCOCl->Weinreb_Amide N,O-dimethyl- hydroxylamine, Pyridine Intermediate_W Stable Chelated Intermediate Weinreb_Amide->Intermediate_W R'MgX or R'Li Ketone_W Ketone Intermediate_W->Ketone_W Acidic Workup RCOCl_E Acid Chloride Ester Ester RCOCl_E->Ester R''OH, Pyridine Ketone_E Ketone Ester->Ketone_E R'MgX (1 equiv) Tertiary_Alcohol Tertiary Alcohol (Over-addition) Ketone_E->Tertiary_Alcohol R'MgX (1 equiv) (Fast)

Caption: Ketone synthesis: Weinreb amide vs. ester pathway.

Aldehyde_Synthesis_Comparison cluster_weinreb_aldehyde Weinreb Amide Pathway cluster_ester_aldehyde Ester Pathway (Traditional) Weinreb_Amide_A Weinreb Amide Intermediate_A Stable Chelated Intermediate Weinreb_Amide_A->Intermediate_A LiAlH4 or DIBAL-H Aldehyde_W Aldehyde Intermediate_A->Aldehyde_W Aqueous Workup Ester_A Ester Intermediate_E Tetrahedral Intermediate Ester_A->Intermediate_E DIBAL-H (-78 °C) Aldehyde_E Aldehyde Intermediate_E->Aldehyde_E Aqueous Workup Primary_Alcohol Primary Alcohol (Over-reduction) Aldehyde_E->Primary_Alcohol Excess DIBAL-H or Warmer Temp.

Caption: Aldehyde synthesis: Weinreb amide vs. ester pathway.

Conclusion

Weinreb amides offer a significant advantage over traditional acylating agents like esters and acid chlorides for the synthesis of ketones and aldehydes. Their ability to form a stable, chelated intermediate effectively prevents the common problem of over-addition, leading to higher yields and cleaner reactions.[1] This is particularly crucial in the synthesis of complex molecules where chemoselectivity and high yields are paramount. While the preparation of a Weinreb amide introduces an additional step, the reliability and efficiency of the subsequent transformations often make it the superior choice for the controlled synthesis of carbonyl compounds. The provided data and protocols serve as a valuable resource for chemists in selecting and implementing the most suitable synthetic route for their specific targets.

References

A Comparative Guide to Ketone Synthesis: N-Methoxy-N-methylamides (Weinreb Amides) vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of ketones is a fundamental transformation in the construction of complex organic molecules. The choice of synthetic methodology can significantly impact yield, purity, and functional group tolerance. This guide provides an objective comparison of the use of N-methoxy-N-methylamides, commonly known as Weinreb amides, with other prevalent synthetic strategies for ketone formation. The primary focus is on providing a clear comparison of performance based on experimental data.

The Weinreb amide approach, first reported by Steven M. Weinreb and Steven Nahm in 1981, has become a widely adopted and reliable method for the synthesis of ketones and aldehydes.[1] Its major advantage lies in the prevention of the common problem of over-addition of organometallic reagents to the carbonyl group, which often leads to the formation of undesired tertiary alcohols.[1][2][3] This is achieved through the formation of a stable, chelated tetrahedral intermediate which resists further reaction until acidic workup.[4]

Comparative Analysis of Ketone Synthesis Methods

The following table summarizes quantitative data for the synthesis of ketones using N-methoxy-N-methylpentanamide (as a representative Weinreb amide) and compares it with several alternative synthetic methods. The data highlights the strengths and weaknesses of each approach in terms of reaction conditions and overall efficiency.

MethodStarting MaterialKey ReagentsReaction TimeTemperature (°C)Yield (%)
Weinreb Amide Synthesis This compoundGrignard or Organolithium Reagent1 - 4 h0 to rt75 - 95
Organolithium Reagent with Carboxylic AcidPentanoic AcidOrganolithium Reagent (2 equiv.)1 - 3 h-78 to rt70 - 90
Grignard Reaction with NitrilePentanenitrileGrignard Reagent2 - 6 h0 to reflux60 - 80
Ketonization of Fatty AcidsPentanoic AcidIron Oxide Catalyst4 - 8 h350 - 45080 - 95
Decarboxylative Cross-CouplingPentanoic AcidAryl/Vinyl Halide, Pd or Cu catalyst, Base12 - 24 h80 - 12060 - 85
Ozonolysis of AlkenesAlkene precursorO₃, followed by a reducing agent2 - 4 h-7870 - 95

This data is compiled from a comparative guide on the synthesis of long-chain ketones and represents typical yields and conditions.[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and adaptation.

Weinreb Amide Ketone Synthesis

This protocol describes the reaction of an N-methoxy-N-methylamide with a Grignard reagent to yield a ketone.

Procedure:

  • To a solution of the this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add the Grignard reagent (1.2 equiv) dropwise at 0 °C.[5]

  • Stir the reaction mixture at 0 °C for 1 hour.[5]

  • Allow the reaction to warm to room temperature and continue stirring for an additional 2 hours.[5]

  • Quench the reaction by the addition of 1 M aqueous HCl at 0 °C.[5]

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.[5]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.[5]

  • Purify the crude product by column chromatography to yield the pure ketone.[5]

Organolithium Reagent with Carboxylic Acid

This method involves the direct reaction of a carboxylic acid with two equivalents of an organolithium reagent.

Procedure:

  • Dissolve the pentanoic acid (1.0 equiv) in anhydrous diethyl ether or THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.[5]

  • Add the organolithium reagent (2.0 equiv) dropwise to the stirred solution. The first equivalent deprotonates the carboxylic acid, and the second acts as the nucleophile.[5]

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature over 2 hours.[5]

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[5]

  • Extract the aqueous layer three times with diethyl ether.[5]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Grignard Reaction with a Nitrile

This method synthesizes ketones through the addition of a Grignard reagent to a nitrile, followed by hydrolysis.

Procedure:

  • Prepare a solution of the pentanenitrile (1.0 equiv) in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere.[5]

  • Add the Grignard reagent (1.1 equiv) dropwise to the nitrile solution at 0 °C.[5]

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.[5]

  • Cool the reaction to 0 °C and quench by the slow addition of 2 M aqueous HCl.[5]

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography.

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the compared synthetic methods, highlighting the key stages of each process.

G cluster_0 Weinreb Amide Synthesis cluster_1 Alternative Method: Grignard with Nitrile start_w N-methoxy-N- methylpentanamide intermediate_w Stable Chelated Tetrahedral Intermediate start_w->intermediate_w reagent_w Grignard or Organolithium Reagent reagent_w->intermediate_w workup_w Aqueous Workup intermediate_w->workup_w product_w Ketone workup_w->product_w start_n Pentanenitrile intermediate_n Imine Intermediate start_n->intermediate_n reagent_n Grignard Reagent reagent_n->intermediate_n hydrolysis_n Hydrolysis intermediate_n->hydrolysis_n product_n Ketone hydrolysis_n->product_n

Caption: Comparative workflow of Weinreb amide vs. Grignard/nitrile ketone synthesis.

G cluster_2 Decision Pathway for Ketone Synthesis start_d Desired Ketone Synthesis q1 Functional Group Tolerance Required? start_d->q1 q2 High Yield & Purity Critical? q1->q2 Yes alternatives Consider Alternative Methods (e.g., Grignard/Nitrile, Ozonolysis) q1->alternatives No weinreb Use Weinreb Amide Method q2->weinreb Yes q2->alternatives No

Caption: A logical decision tree for selecting a ketone synthesis methodology.

References

A Comparative Guide to the Cost-Effectiveness of N-Methoxy-N-methylpentanamide in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Acylating Agents for Ketone Synthesis

The synthesis of ketones is a fundamental transformation in organic chemistry, crucial for the development of pharmaceuticals and other complex molecules. The choice of synthetic route can significantly impact overall efficiency, yield, and cost. This guide provides a detailed cost-effectiveness analysis of using N-methoxy-N-methylpentanamide, a Weinreb amide, compared to alternative acylating agents, namely morpholine amides and N-(2,4-dimethoxy-1,3,5-triazinyl)amides.

Executive Summary

N-methoxy-N-methylamides (Weinreb amides) are renowned for their ability to react cleanly with organometallic reagents to produce ketones without the common side-product of over-addition, which leads to tertiary alcohols.[1][2] This high selectivity is attributed to the formation of a stable chelated tetrahedral intermediate.[2] However, the preparation of Weinreb amides involves the use of N,O-dimethylhydroxylamine hydrochloride, which can be a significant cost driver in large-scale synthesis.

This guide explores two primary alternatives:

  • Morpholine amides: These offer a potentially more economical route due to the low cost of morpholine.[3] They are known to react efficiently with Grignard reagents to yield ketones.

  • N-(2,4-dimethoxy-1,3,5-triazinyl)amides: These amides exhibit high reactivity towards nucleophilic substitution by organometallic reagents and also suppress over-addition through chelation.

This analysis will delve into the comparative costs of starting materials, present detailed experimental protocols for the preparation of these amides and their subsequent conversion to a target ketone, and provide a quantitative comparison of their performance.

Data Presentation: A Comparative Overview

To provide a clear comparison, we will consider the synthesis of a model ketone, 1-phenyl-1-hexanone, from pentanoyl chloride via the different amide intermediates.

Table 1: Starting Material Cost Comparison
ReagentSupplier ExamplePrice (USD)QuantityCost per Mole (USD)
Pentanoyl chlorideINDOFINE Chemical Company$389.001 g$46,887.80
N,O-Dimethylhydroxylamine hydrochlorideSigma-Aldrich$328.95100 g$320.87
MorpholineUnivar Solutions$1,046.49461 lb (209.1 kg)$1.20
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)P212121$30.205 g$105.99

Note: Prices are based on listed catalog prices and are subject to change. Bulk pricing may significantly reduce the cost per mole.

Table 2: Process and Yield Comparison for the Synthesis of 1-phenyl-1-hexanone
ParameterThis compound (Weinreb Amide)Pentanoylmorpholine (Morpholine Amide)N-Pentanoyl-N-(2,4-dimethoxy-1,3,5-triazinyl)amide
Amide Synthesis Yield High (typically >90%)High (typically >95%)High (typically >90%)
Ketone Synthesis Yield High (typically >80-95%)Good to High (typically 70-90%)Moderate to High
Key Reagents for Amide Synthesis Pentanoyl chloride, N,O-dimethylhydroxylamine HCl, Base (e.g., pyridine)Pentanoyl chloride, Morpholine, Base (e.g., triethylamine)Pentanoic acid, CDMT, N-methylmorpholine
Key Reagents for Ketone Synthesis Phenylmagnesium bromide, THFPhenylmagnesium bromide, THFPhenylmagnesium bromide, THF
Reaction Conditions Mild to low temperaturesMildMild
Purification Chromatography may be requiredOften straightforward workupChromatography may be required

Experimental Protocols

The following are representative experimental protocols for the synthesis of the amide intermediates and their subsequent conversion to 1-phenyl-1-hexanone.

Protocol 1: Synthesis of this compound and its Conversion to 1-Phenyl-1-hexanone

Step 1: Synthesis of this compound

  • To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dichloromethane (DCM) at 0 °C, add pyridine (2.2 eq) dropwise.

  • Slowly add a solution of pentanoyl chloride (1.0 eq) in DCM to the mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound, which can be purified by column chromatography.

Step 2: Synthesis of 1-Phenyl-1-hexanone

  • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an inert atmosphere.

  • Add a solution of phenylmagnesium bromide (1.2 eq) in THF dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-phenyl-1-hexanone.

Protocol 2: Synthesis of Pentanoylmorpholine and its Conversion to 1-Phenyl-1-hexanone

Step 1: Synthesis of Pentanoylmorpholine

  • To a stirred solution of morpholine (1.1 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at ambient temperature, carefully add pentanoyl chloride (1.0 eq) dropwise.[4]

  • Stir the reaction mixture for 1 hour.[4]

  • Add water and separate the organic layer.[4]

  • Wash the organic layer with water and dry over sodium sulfate.[4]

  • Remove the solvent under reduced pressure to yield pentanoylmorpholine.[4]

Step 2: Synthesis of 1-Phenyl-1-hexanone

  • Dissolve pentanoylmorpholine (1.0 eq) in anhydrous THF and cool to 0 °C under an inert atmosphere.

  • Add a solution of phenylmagnesium bromide (1.2 eq) in THF dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-phenyl-1-hexanone.

Mandatory Visualization

The following diagrams illustrate the synthetic workflows described above.

G cluster_0 Weinreb Amide Synthesis cluster_1 Ketone Synthesis Pentanoyl_Chloride Pentanoyl Chloride Weinreb_Amide_Formation Amide Formation (DCM, 0°C to rt) Pentanoyl_Chloride->Weinreb_Amide_Formation N_O_Dimethylhydroxylamine_HCl N,O-Dimethylhydroxylamine Hydrochloride N_O_Dimethylhydroxylamine_HCl->Weinreb_Amide_Formation Pyridine Pyridine Pyridine->Weinreb_Amide_Formation N_Methoxy_N_methylpentanamide This compound Weinreb_Amide_Formation->N_Methoxy_N_methylpentanamide Weinreb_Amide_Product This compound Grignard_Reaction Grignard Reaction (THF, 0°C to rt) Weinreb_Amide_Product->Grignard_Reaction Phenylmagnesium_Bromide Phenylmagnesium Bromide Phenylmagnesium_Bromide->Grignard_Reaction Workup Aqueous Workup (NH4Cl) Grignard_Reaction->Workup 1_Phenyl_1_hexanone 1-Phenyl-1-hexanone Workup->1_Phenyl_1_hexanone

Workflow for Ketone Synthesis via Weinreb Amide

G cluster_0 Morpholine Amide Synthesis cluster_1 Ketone Synthesis Pentanoyl_Chloride Pentanoyl Chloride Amide_Formation Amide Formation (DCM, rt) Pentanoyl_Chloride->Amide_Formation Morpholine Morpholine Morpholine->Amide_Formation Triethylamine Triethylamine Triethylamine->Amide_Formation Pentanoylmorpholine Pentanoylmorpholine Amide_Formation->Pentanoylmorpholine Morpholine_Amide_Product Pentanoylmorpholine Grignard_Reaction Grignard Reaction (THF, 0°C to rt) Morpholine_Amide_Product->Grignard_Reaction Phenylmagnesium_Bromide Phenylmagnesium Bromide Phenylmagnesium_Bromide->Grignard_Reaction Workup Aqueous Workup (NH4Cl) Grignard_Reaction->Workup 1_Phenyl_1_hexanone 1-Phenyl-1-hexanone Workup->1_Phenyl_1_hexanone

Workflow for Ketone Synthesis via Morpholine Amide

G cluster_weinreb Weinreb Ketone Synthesis cluster_morpholine Morpholine Amide Ketone Synthesis W_RCOR R-CO-Cl W_Amide N-methoxy-N-methylamide (Weinreb Amide) W_RCOR->W_Amide Me(MeO)NH•HCl W_Intermediate Stable Chelated Tetrahedral Intermediate W_Amide->W_Intermediate R'MgX W_Ketone Ketone (R-CO-R') W_Intermediate->W_Ketone H3O+ workup W_NoOveraddition No Over-addition Product W_Intermediate->W_NoOveraddition M_RCOR R-CO-Cl M_Amide N-acylmorpholine (Morpholine Amide) M_RCOR->M_Amide Morpholine M_Intermediate Tetrahedral Intermediate M_Amide->M_Intermediate R'MgX M_Ketone Ketone (R-CO-R') M_Intermediate->M_Ketone H3O+ workup M_PotentialOveraddition Potential for minor over-addition M_Intermediate->M_PotentialOveraddition

Logical Comparison of Reaction Pathways

Conclusion and Recommendations

The choice between this compound (a Weinreb amide) and its alternatives for ketone synthesis is a trade-off between reagent cost, reaction efficiency, and the desired level of control.

  • This compound (Weinreb Amide): This method remains the gold standard for achieving high yields of ketones with minimal byproducts, especially when dealing with sensitive substrates or when the complete avoidance of over-addition is critical.[1][2] The primary drawback is the higher cost of N,O-dimethylhydroxylamine hydrochloride. For high-value targets in late-stage drug development or when yield and purity are paramount, the additional cost may be justified.

  • Morpholine Amides: This alternative presents a significant cost advantage due to the inexpensiveness of morpholine.[3] The synthesis of the amide is straightforward, and it serves as a competent acylating agent for Grignard reagents. While generally providing good to high yields of ketones, there may be a slightly higher risk of over-addition compared to the Weinreb method, depending on the substrate and reaction conditions. For large-scale industrial synthesis where cost is a major driver, the morpholine amide route is a highly compelling and practical alternative.[3]

  • N-(2,4-dimethoxy-1,3,5-triazinyl)amides: This method offers a good balance of reactivity and control. The use of CDMT as a coupling agent allows for the direct conversion of carboxylic acids to the activated amide. While the cost of CDMT is higher than that of morpholine, it is generally less expensive than N,O-dimethylhydroxylamine hydrochloride, especially when purchased in bulk. This method is a valuable option, particularly when starting from the carboxylic acid is preferred.

Recommendation: For cost-sensitive, large-scale production, the morpholine amide route is highly recommended. For laboratory-scale synthesis of complex and high-value molecules where yield and purity are the top priorities, the Weinreb amide method remains an excellent choice. The N-triazinylamide approach provides a versatile and moderately priced alternative, especially for direct activation of carboxylic acids. Researchers and process chemists should consider the specific requirements of their synthesis, including scale, cost constraints, and the sensitivity of their substrates, when selecting the most appropriate acylating agent.

References

Safety Operating Guide

Navigating the Disposal of N-methoxy-N-methylpentanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of N-methoxy-N-methylpentanamide, a member of the Weinreb amide class of compounds.

Immediate Safety and Disposal Plan

The cardinal rule for the disposal of this compound, like most laboratory chemicals, is to treat it as hazardous waste unless explicitly confirmed otherwise by a qualified safety officer.[1] Under no circumstances should this chemical be disposed of down the sink or in regular trash.[1][2] Evaporation is also not a permissible method of disposal.[1]

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • This compound should be classified as a flammable liquid and organic hazardous waste.[3][4][5]

    • It must be segregated from other waste types, such as acids, bases, and oxidizers, to prevent dangerous reactions.[6][7] Store acids and bases separately, and keep acids away from cyanides or sulfides.[6]

  • Containerization:

    • Use a designated, compatible container for collecting the this compound waste. The container must be in good condition, with a secure screw cap to prevent leaks.[6]

    • The container should not be filled beyond 90% capacity to allow for expansion.[6]

    • Ensure the container is made of a material that does not react with the chemical.[6]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

    • Include the date when the first waste was added to the container.[1]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][8]

    • The SAA must be inspected weekly for any signs of leakage.[6]

    • There are limits on the amount of hazardous waste that can be stored in an SAA (e.g., a maximum of 55 gallons).[8]

  • Arranging for Disposal:

    • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor to arrange for pickup.[1][8]

    • Follow your institution's specific procedures for requesting a waste collection.[1]

  • Empty Container Disposal:

    • A container that has held this compound must be managed as hazardous waste.

    • For containers that held acutely hazardous waste (P-listed), they must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1] After triple-rinsing, and with all labels defaced, the container may be disposed of as regular trash.[1]

Hazard and Disposal Information Summary

ParameterInformationSource
Chemical Name This compound-
Synonyms Weinreb amide[9][10][11]
Hazard Classification Flammable liquid, Skin irritant, Eye irritant, May cause respiratory irritation[3][12]
Primary Disposal Route Hazardous Waste Collection[1][8]
Prohibited Disposal Sink, Regular Trash, Evaporation[1][2]
Container Type Compatible, sealed container[6]
Storage Location Designated Satellite Accumulation Area (SAA)[6][8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated B Is the chemical a hazardous waste? A->B C YES: Treat as Hazardous Waste B->C Default assumption I NO: Consult Safety Data Sheet (SDS) and institutional guidelines B->I D Segregate from incompatible materials (acids, bases, oxidizers) C->D E Collect in a labeled, compatible, and sealed container D->E F Store in designated Satellite Accumulation Area (SAA) E->F G Contact EHS for waste pickup F->G H End: Proper Disposal G->H

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.